1-Decyl-3-methylimidazolium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.ClH/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;/h12-14H,3-11H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZVLLVRJHAJJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049228 | |
| Record name | 1-Decyl-3-methylimidazolium chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
258.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171058-18-7 | |
| Record name | 1-Decyl-3-methylimidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171058-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decyl-3-methylimidazolium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171058187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
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| Record name | 1-Decyl-3-methylimidazolium chloride | |
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| Record name | 1-Decyl-3-methylimidazolium Chloride | |
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| Record name | 1-DECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Decyl-3-methylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium chloride, often abbreviated as [C10mim][Cl], is an ionic liquid that has garnered significant interest across various scientific disciplines, including green chemistry, materials science, and drug delivery. Its unique combination of a hydrophilic imidazolium (B1220033) head and a hydrophobic decyl tail imparts valuable properties such as high thermal stability, negligible vapor pressure, and surfactant-like behavior. This technical guide provides a comprehensive overview of the core physical properties of [C10mim][Cl], detailed experimental protocols for its synthesis and characterization, and visualizations of its behavior in solution and application in biomass processing.
Core Physical Properties
The physical properties of this compound are summarized in the tables below. It is important to note that values can vary slightly between different sources due to variations in purity and measurement techniques.
General and Thermal Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₇ClN₂ | [1] |
| Molecular Weight | 258.83 g/mol | [1] |
| Appearance | Colorless to slightly yellow or light yellow to brown clear liquid/viscous liquid to solid | [2][3] |
| Melting Point | 37 °C / -10 °C | [3] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. Information under vacuum is not readily available. | |
| Thermal Decomposition | Thermogravimetric analysis of similar 1-alkyl-3-methylimidazolium chlorides shows decomposition temperatures above 200°C. The thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrates decreases with increasing alkyl chain length. For the decyl variant ([Dmmim][NO₃]), the onset of decomposition in an air atmosphere is 229.83 °C.[4] For 1-ethyl-3-methylimidazolium (B1214524) chloride, the decomposition temperature is reported as 233(5) °C.[5] |
Physicochemical Properties
| Property | Value | Conditions | Source(s) |
| Density | 0.99 g/mL (or g/cm³) | 25 °C | [2][3] |
| Viscosity | 8570 cP | 35 °C | |
| Refractive Index | n20/D 1.50 / 1.501 | 20 °C | [2] |
| Surface Tension | Data for aqueous solutions of other 1-alkyl-3-methylimidazolium salts suggest surface activity, but a specific value for [C10mim][Cl] is not readily available. |
Solubility
This compound is generally soluble in polar solvents. However, quantitative solubility data is scarce in the literature.
| Solvent | Solubility | Temperature | Source(s) |
| Water | Soluble.[6] Complete disruption into free ions occurs in aqueous solution.[6] | Not specified | |
| Ethanol | Soluble. The solubility of 1-alkyl-3-methylimidazolium chlorides in primary alcohols generally decreases with increasing alcohol alkyl chain length.[7][8] | Not specified | |
| Organic Solvents | The long alkyl chain enhances its solubility in organic solvents.[2] | Not specified |
Experimental Protocols
Synthesis of this compound
The synthesis of [C10mim][Cl] is typically achieved through a quaternization reaction between 1-methylimidazole (B24206) and 1-chlorodecane (B1663957).
Materials:
-
1-methylimidazole (distilled prior to use)
-
1-chlorodecane
-
Toluene (or another suitable solvent like acetonitrile)[9]
-
Ethyl acetate (B1210297) (for washing)
-
Activated charcoal (for decolorizing)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylimidazole (1.0 eq) in toluene.
-
Add 1-chlorodecane (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-72 hours under an inert atmosphere (e.g., nitrogen).[10]
-
After cooling to room temperature, the ionic liquid will likely separate as a denser phase.
-
Wash the crude product with ethyl acetate multiple times to remove any unreacted starting materials.
-
To decolorize the product, dissolve it in a minimal amount of a suitable solvent (e.g., water or acetonitrile), add activated charcoal, and stir for several hours.
-
Filter the mixture to remove the charcoal.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent and water.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The structure of the synthesized [C10mim][Cl] can be confirmed by ¹H NMR spectroscopy. The expected chemical shifts will show characteristic peaks for the imidazolium ring protons (one of which will be significantly downfield), the N-methyl protons, and the protons of the decyl chain.[11][12] The chemical shift of the proton at the C2 position of the imidazolium ring is sensitive to the solvent environment and ion pairing.[6][13]
-
¹³C NMR: ¹³C NMR spectroscopy can further confirm the carbon skeleton of the molecule.
Thermogravimetric Analysis (TGA):
-
TGA is used to determine the thermal stability and decomposition temperature of the ionic liquid. A sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its mass loss is recorded as a function of temperature.[4][14]
Mandatory Visualizations
Micelle Formation of this compound
This compound, being an amphiphilic molecule, self-assembles into micelles in aqueous solution above a certain concentration known as the Critical Micelle Concentration (CMC). This process is driven by the hydrophobic effect, where the hydrophobic decyl tails aggregate to minimize their contact with water, while the hydrophilic imidazolium heads remain exposed to the aqueous environment. The determination of the CMC can be achieved by monitoring a physical property of the solution (such as surface tension, conductivity, or fluorescence) as a function of the surfactant concentration.[15][16][17]
Experimental Workflow: Cellulose (B213188) Dissolution
Imidazolium-based ionic liquids are effective solvents for cellulose, a biopolymer that is insoluble in water and most common organic solvents. The dissolution mechanism involves the disruption of the extensive hydrogen-bonding network within the cellulose structure by the ions of the ionic liquid. Both the cation and the anion of the ionic liquid play a role in this process.[18][19][20] The dissolved cellulose can then be regenerated by adding an anti-solvent like water or ethanol.[21]
References
- 1. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. This compound | Ionic Liquid [benchchem.com]
- 11. This compound(171058-18-7) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nanoscience.com [nanoscience.com]
- 16. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cellulose Crystal Dissolution in Imidazolium-Based Ionic Liquids: A Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemistry.illinois.edu [chemistry.illinois.edu]
- 20. pubs.aip.org [pubs.aip.org]
- 21. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-Decyl-3-methylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl), an ionic liquid with significant applications across various scientific disciplines. The document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on presenting quantitative data and experimental methodologies for a technical audience.
Chemical Identity and Structure
This compound is an organic salt belonging to the imidazolium (B1220033) class of ionic liquids.[1] It is characterized by a positively charged imidazolium ring with a methyl and a decyl substituent, and a chloride anion.[1] This amphiphilic structure, with a polar imidazolium head and a nonpolar decyl tail, is responsible for its unique properties and diverse applications.[2]
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-decyl-3-methylimidazol-3-ium chloride[1][2] |
| CAS Number | 171058-18-7[2][3] |
| Molecular Formula | C₁₄H₂₇ClN₂[1][4] |
| Molecular Weight | 258.83 g/mol [1][2][4] |
| SMILES String | CCCCCCCCCCN1C=C--INVALID-LINK--C.[Cl-][5] |
| InChI Key | HTZVLLVRJHAJJF-UHFFFAOYSA-M[2][6] |
Physicochemical Properties
This compound is typically a colorless to light yellow viscous liquid at room temperature.[4][7] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to slightly yellow liquid[4][7] |
| Density | 0.99 g/mL (at 25 °C)[4][5] |
| Melting Point | 37 °C[5] |
| Refractive Index | n20/D 1.50[4] |
| Water Solubility | Soluble[7] |
| Thermal Stability | Stable up to 300°C[7] |
Synthesis and Experimental Protocols
The most common method for synthesizing this compound is through the quaternization of 1-methylimidazole (B24206) with 1-chlorodecane (B1663957).[2][5][8] This is a type of N-alkylation reaction.[2]
Caption: General synthesis workflow for this compound.
A typical laboratory-scale synthesis protocol is as follows:
-
Reactant Preparation: Equimolar amounts of 1-methylimidazole and 1-chlorodecane are used. For instance, 40 mmol (3.24 g) of 1-methylimidazole and 40 mmol of 1-chlorodecane.
-
Reaction: The reactants are mixed, often without a solvent, and heated under reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Purification: After the reaction is complete, the resulting product is purified. This often involves removing any unreacted starting materials by washing with a suitable solvent (e.g., ethyl acetate). The final product is then dried under vacuum to remove any residual solvent.
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing the structure of this compound.
-
¹H NMR: The ¹H NMR spectrum will show characteristic peaks for the protons on the imidazolium ring, the methyl group, and the decyl chain. The chemical shift of the proton at the C2 position of the imidazolium ring is particularly sensitive to the solvent environment and ion pairing.[9]
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Detailed NMR studies have been conducted to investigate the effects of different solvents on the ion pairing of [C10MIM]Cl.[9] For experimental details on NMR sample preparation, a common procedure involves drying the ionic liquid under vacuum at an elevated temperature (e.g., 333 K for 24 hours) and preparing solutions in deuterated solvents within NMR tubes.[9]
Applications in Research and Development
The unique properties of this compound make it a versatile compound in various fields.
Table 3: Applications of this compound
| Field | Application |
| Green Chemistry | A greener alternative to volatile organic solvents in chemical reactions.[4] |
| Electrochemistry | Used as an electrolyte in batteries and supercapacitors due to its ionic conductivity and wide electrochemical window.[2][4][7] |
| Catalysis | Acts as a catalyst and a solvent in organic synthesis, potentially increasing reaction rates and yields.[2][7] |
| Nanomaterial Synthesis | Functions as a structure-directing agent in the synthesis of mesoporous materials and nanoparticles.[2] |
| Biotechnology | Employed in the extraction and purification of biomolecules and as a protein stabilizer.[4][7] |
| Pharmaceuticals | Investigated as a drug delivery agent and as a solubilizer for poorly soluble drugs.[7] |
| Surfactant | Its amphiphilic nature allows it to act as a surfactant.[2][7] |
Safety and Handling
This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin irritation (Category 2) | H315: Causes skin irritation[1][3] |
| Eye irritation (Category 2) | H319: Causes serious eye irritation[1][3] |
| Specific target organ toxicity - single exposure (Category 3) | H335: May cause respiratory irritation[1][3] |
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[3]
-
Handling: Avoid contact with skin, eyes, and inhalation of vapors.[3] Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It may be hygroscopic and moisture-sensitive.
References
- 1. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ionic Liquid [benchchem.com]
- 3. iolitec.de [iolitec.de]
- 4. chemimpex.com [chemimpex.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 癸基甲基氯化咪唑 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound, 96% 171058-18-7 manufacturers in India | this compound, 96% - India with worldwide shipping [ottokemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
Synthesis of 1-Decyl-3-methylimidazolium Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10MIM][Cl]), a versatile ionic liquid with wide-ranging applications in organic synthesis, catalysis, and materials science. This document outlines the primary synthetic methodologies, experimental protocols, and characterization data, presented in a clear and structured format to support research and development activities.
Physicochemical Properties
1-Decyl-3-methylimidazolium chloride is a colorless to pale yellow, viscous liquid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₇ClN₂ | [1][2] |
| Molecular Weight | 258.83 g/mol | [1][2] |
| CAS Number | 171058-18-7 | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 0.99 g/mL | [2] |
| Refractive Index (n20D) | 1.50 | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
Synthetic Pathway and Mechanism
The most common and direct method for synthesizing this compound is through the quaternization of 1-methylimidazole (B24206) with 1-chlorodecane (B1663957).[3] This reaction is a classic SN2 nucleophilic substitution, where the nitrogen atom of the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbon of the 1-chlorodecane. The chloride ion is displaced and becomes the counter-ion to the newly formed imidazolium (B1220033) cation.[3]
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary protocols for the synthesis of this compound are detailed below: a conventional heating method and a microwave-assisted method.
Conventional Heating Synthesis
This method is based on analogous procedures for similar ionic liquids and offers a straightforward approach.[4][5]
Materials and Reagents:
-
1-Methylimidazole (distilled prior to use)
-
1-Chlorodecane
-
Toluene (B28343) (or another suitable solvent like acetonitrile)
-
Ethyl acetate (B1210297) (for washing)
-
Activated charcoal (for decolorizing, optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylimidazole (1.0 eq).
-
Add toluene to the flask.
-
With vigorous stirring, slowly add 1-chlorodecane (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 24-72 hours. The progress of the reaction can be monitored by TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, being an ionic liquid, will likely separate as a denser phase. Decant the solvent.
-
Wash the crude product with ethyl acetate (3 x volume of the ionic liquid) to remove any unreacted starting materials.
-
If the product is colored, it can be dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with activated charcoal. The mixture is then stirred, heated gently, and filtered.
-
Remove the solvent under reduced pressure (rotary evaporation) and dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) to remove any residual solvent and water.
Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce the reaction time for the synthesis of imidazolium-based ionic liquids.[6][7]
Materials and Reagents:
-
1-Methylimidazole
-
1-Chlorodecane
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine 1-methylimidazole (1.0 eq) and 1-chlorodecane (1.0-1.2 eq).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.
-
After the reaction, cool the vessel to room temperature.
-
The purification procedure is similar to the conventional method: wash the crude product with ethyl acetate and dry under high vacuum.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: General workflow for the synthesis and purification of [C10MIM][Cl].
Characterization Data
The primary method for confirming the structure and purity of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-10.5 | s | 1H | N-CH-N (Imidazolium C2-H) |
| ~7.4-7.6 | d | 1H | Imidazolium C4-H or C5-H |
| ~7.3-7.5 | d | 1H | Imidazolium C4-H or C5-H |
| ~4.1-4.3 | t | 2H | N-CH₂-(CH₂)₈-CH₃ |
| ~3.9-4.1 | s | 3H | N-CH₃ |
| ~1.7-1.9 | m | 2H | N-CH₂-CH₂-(CH₂)₇-CH₃ |
| ~1.1-1.4 | m | 14H | N-(CH₂)₂-(CH₂)₇-CH₃ |
| ~0.8-0.9 | t | 3H | N-(CH₂)₉-CH₃ |
Note: Chemical shifts can be influenced by the solvent and the concentration of the sample.[9]
¹³C NMR Spectroscopy
Similarly, the ¹³C NMR data can be predicted based on analogous structures.
Predicted ¹³C NMR Data (CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~136-138 | N-CH-N (Imidazolium C2) |
| ~123-124 | Imidazolium C4 or C5 |
| ~121-122 | Imidazolium C4 or C5 |
| ~49-51 | N-CH₂-(CH₂)₈-CH₃ |
| ~36-37 | N-CH₃ |
| ~31-32 | -(CH₂)₈-CH₃ |
| ~29-30 | Methylene carbons of the decyl chain |
| ~26-27 | Methylene carbons of the decyl chain |
| ~22-23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a comprehensive starting point for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions.
References
- 1. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Ionic Liquid [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: 1-Decyl-3-methylimidazolium Chloride ([C10MIM][Cl])
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and a key application of the ionic liquid 1-decyl-3-methylimidazolium (B1227720) chloride, commonly abbreviated as [C10MIM][Cl]. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of materials science, catalysis, and drug delivery.
Core Properties of [C10MIM][Cl]
1-Decyl-3-methylimidazolium chloride is an ionic liquid composed of an imidazolium (B1220033) cation with a ten-carbon alkyl chain and a chloride anion. Its molecular structure imparts unique properties, such as being a surface-active agent.[1] The combination of a hydrophilic imidazolium head and a long hydrophobic decyl tail allows for its application in various fields, including as a solvent, catalyst, and template for nanomaterial synthesis.[2]
Quantitative Data Summary
The fundamental physicochemical properties of [C10MIM][Cl] are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C14H27ClN2 | [1][3][4] |
| Molecular Weight | 258.83 g/mol | [1][3][4][5][6] |
| CAS Number | 171058-18-7 | [4][5][6] |
| Appearance | Light yellow to brown clear liquid | [1] |
| Density | 0.99 g/cm³ (at 25 °C) | [1] |
| Melting Point | 37 °C | [1] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of [C10MIM][Cl], as well as a protocol for its application in a common organic reaction.
Synthesis of this compound
The synthesis of [C10MIM][Cl] is typically achieved through a direct quaternization reaction.[1] A general and adaptable protocol is provided below, based on established methods for the synthesis of imidazolium-based ionic liquids.[7][8][9]
Materials:
-
Toluene (B28343) (or another suitable solvent)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve an equimolar amount of 1-methylimidazole in toluene.
-
With vigorous stirring, add an equimolar amount of 1-chlorodecane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, [C10MIM][Cl], will likely separate as a denser liquid phase. If not, the toluene can be removed under reduced pressure using a rotary evaporator.
-
Wash the resulting ionic liquid with ethyl acetate to remove any unreacted starting materials. This can be done by adding ethyl acetate, stirring, and then separating the two phases using a separatory funnel. Repeat this washing step 2-3 times.
-
The purified [C10MIM][Cl] is then dried under vacuum to remove any residual solvent. Anhydrous magnesium sulfate can be used to aid in the removal of any trace water.
Characterization of [C10MIM][Cl]
The successful synthesis and purity of [C10MIM][Cl] can be confirmed using standard spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum provides characteristic signals for the protons on the imidazolium ring and the alkyl chains. The chemical shifts are sensitive to the solvent environment.[10] For instance, the proton at the C2 position of the imidazolium ring is particularly indicative of ion pairing and solvent interactions.[10]
-
A capillary containing a reference standard (e.g., TMS or DSS in a deuterated solvent like D2O) is used for accurate chemical shift referencing.[10]
-
-
13C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, further confirming the structure.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The FTIR spectrum will display characteristic absorption bands for the various functional groups present in [C10MIM][Cl]. Key vibrations include C-H stretching from the alkyl chain and the imidazolium ring, as well as C=N and C=C stretching from the imidazolium ring.[11][12]
Application in Knoevenagel Condensation
Ionic liquids can act as efficient and recyclable catalysts for various organic reactions. The following is a general protocol for the use of [C10MIM][Cl] as a catalyst in the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. This protocol is based on similar reactions catalyzed by other ionic liquids.[13][14]
Materials:
-
An aldehyde or ketone
-
An active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate)
-
[C10MIM][Cl] (as catalyst and solvent)
-
Ethanol (for extraction)
-
Hexane (B92381) (for washing)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add the aldehyde or ketone and the active methylene compound in a 1:1 molar ratio to a catalytic amount of [C10MIM][Cl]. The ionic liquid can also serve as the reaction medium.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a specified time (typically ranging from minutes to a few hours). The reaction can be monitored by TLC.
-
Upon completion of the reaction, the product can be extracted from the ionic liquid using a suitable organic solvent like ethanol.
-
The ionic liquid phase can be washed with a non-polar solvent such as hexane to remove any remaining organic product.
-
The ionic liquid can then be dried under vacuum and reused for subsequent reactions.
-
The extracted product in the organic solvent can be purified by standard methods such as recrystallization or column chromatography.
Visualizations
Synthesis of this compound ([C10MIM][Cl])
Caption: A simplified workflow for the synthesis of [C10MIM][Cl].
Micelle Formation of [C10MIM][Cl] in Aqueous Solution
Caption: The process of micelle formation by [C10MIM][Cl] in an aqueous environment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | Ionic Liquid [benchchem.com]
- 3. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-デシル-3-メチルイミダゾリウムクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound - [C10MIM][Cl] [sigmaaldrich.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan’s NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation of Aliphatic and Aromatic Carbonyl Compounds Using a Task-Specific Basic Ionic Liquid [organic-chemistry.org]
- 14. scispace.com [scispace.com]
Spectroscopic Profile of 1-Decyl-3-methylimidazolium chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10MIM][Cl]). The document focuses on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key data in structured tables and detailing the experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals working with or developing applications for this compound.
Introduction to 1-Decyl-3-methylimidazolium chloride
This compound is an ionic liquid composed of a 1-decyl-3-methylimidazolium cation and a chloride anion. Its amphiphilic nature, with a long alkyl chain and a charged imidazolium (B1220033) headgroup, makes it a subject of interest in various fields, including catalysis, materials science, and drug delivery. Accurate spectroscopic characterization is fundamental to understanding its molecular structure, purity, and interactions with other substances.
Spectroscopic Data
The following sections present the available FTIR and NMR spectroscopic data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the functional groups within a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the imidazolium ring and the decyl alkyl chain.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| ~3400 | O-H stretching (absorbed water) | [1][2] |
| ~3137 | C(4)-H and C(5)-H antisymmetric and symmetric stretching of the imidazolium ring | [3] |
| ~3011 | C(2)-H stretching of the imidazolium ring | [3] |
| 2922.58 | CH₂ asymmetric stretching of the decyl chain | |
| ~2850 | CH₂ symmetric stretching of the decyl chain | |
| ~1633 | C=N stretching of the imidazolium ring | [1] |
| ~1564 | Imidazolium ring skeletal vibration | [1][2] |
| ~1465 | CH₂ scissoring of the decyl chain | |
| ~1174 | C-C stretching of the alkyl chain | [1] |
| ~1034 | N-C ring stretching of the imidazolium ring | [1] |
| ~800-950 | Out-of-plane C-H bending of the imidazolium ring | [4] |
| ~700-800 | Out-of-plane C-H bending of the imidazolium ring | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The chemical shifts are sensitive to the electronic environment of the nuclei.
The ¹H NMR spectrum provides information on the different types of protons in the molecule. The chemical shift of the proton at the C2 position of the imidazolium ring is particularly sensitive to the solvent environment.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| > 7.0 | Singlet | H-2 (Imidazolium ring) | [6] |
| ~7.0 - 7.5 | Doublet/Multiplet | H-4, H-5 (Imidazolium ring) | [6] |
| ~4.0 - 4.5 | Triplet | N-CH₂ (Decyl chain) | [6] |
| ~3.8 - 4.2 | Singlet | N-CH₃ (Methyl group) | [6] |
| < 2.0 | Multiplet | -(CH₂)₈- (Decyl chain) | [6] |
| < 1.0 | Triplet | -CH₃ (Decyl chain) | [6] |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Carbons in the imidazolium ring typically appear in the 120-140 ppm range.[6]
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~135 - 140 | C-2 (Imidazolium ring) | [6] |
| ~120 - 125 | C-4, C-5 (Imidazolium ring) | [6] |
| ~45 - 55 | N-CH₂ (Decyl chain) | |
| ~35 - 40 | N-CH₃ (Methyl group) | |
| ~10 - 35 | -(CH₂)₈- and -CH₃ (Decyl chain) |
Note: The chemical shifts are approximate and can be influenced by the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
FTIR Spectroscopy Protocol
Sample Preparation: For liquid ionic liquids like this compound, a small quantity of the neat sample can be analyzed directly.[7] Due to the hygroscopic nature of many ionic liquids, it is recommended to dry the sample under vacuum prior to analysis to minimize interference from water absorption bands (around 3400 cm⁻¹).[1][2]
Instrumentation and Data Acquisition: A common method for analyzing liquid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[8]
-
Instrument: A Nicolet™ 6700 FTIR spectrometer or a similar instrument equipped with a diamond ATR accessory can be used.[8]
-
Sample Application: A small drop of the ionic liquid is placed directly onto the ATR crystal.
-
Spectral Range: Data is typically collected over a range of 4000 to 400 cm⁻¹.[8]
-
Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.[8]
-
Scans: To improve the signal-to-noise ratio, 32 or more individual scans are averaged for each spectrum.[8]
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and subtracted from the sample spectrum.
Alternatively, transmission FTIR can be used by placing a thin film of the ionic liquid between two IR-transparent windows, such as ZnSe or KBr plates.[7]
NMR Spectroscopy Protocol
Sample Preparation:
-
Drying: The ionic liquid should be dried under vacuum at an elevated temperature (e.g., 60 °C) for several hours to remove any residual water.[5]
-
Solvent: A deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) is used to dissolve the sample. The choice of solvent can influence the chemical shifts, particularly for the acidic proton at the C2 position of the imidazolium ring.[5]
-
Concentration: A typical concentration for ¹H NMR is 5-10 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: An internal reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the sample solution to calibrate the chemical shift scale to 0 ppm.[5]
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer, for example, a Bruker AVANCE 400 MHz or higher, is used.[5]
-
¹H NMR Acquisition:
-
A standard proton pulse program is used.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
A relaxation delay of 1-5 seconds between scans is typically employed.[5]
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon pulse program is used to obtain a spectrum with single lines for each carbon environment.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay may be necessary for quaternary carbons.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
This comprehensive guide provides essential spectroscopic information and standardized protocols for the analysis of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data crucial for research, development, and quality control purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 7. Using FT-IR Spectroscopy to Measure Charge Organization in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide: Thermal Stability of 1-Decyl-3-methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Decyl-3-methylimidazolium chloride ([C10MIM][Cl]). The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize or are considering the use of this ionic liquid in their work. This document details the fundamental principles of its decomposition, presents available thermal stability data, outlines experimental protocols for its analysis, and provides visualizations of the decomposition pathway.
Introduction to the Thermal Stability of Imidazolium-Based Ionic Liquids
Ionic liquids (ILs) are a class of salts with low melting points, often below 100°C. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as formulation excipients in the pharmaceutical industry. The thermal stability of an ionic liquid is a critical parameter that dictates its operational window and safety in various applications. For imidazolium-based ionic liquids like this compound, thermal decomposition is primarily influenced by the nature of the anion and the length of the alkyl chain on the cation.
The primary decomposition pathway for 1-alkyl-3-methylimidazolium halides is typically a nucleophilic substitution reaction (S_N2) where the halide anion attacks the alkyl groups on the imidazolium (B1220033) cation. This leads to the formation of a haloalkane and 1-methylimidazole (B24206) or 1-decylimidazole. The strength of the nucleophilic attack and the steric hindrance around the electrophilic carbon atoms of the alkyl chains are key factors influencing the decomposition temperature.
Data Presentation: Thermal Stability of 1-Alkyl-3-methylimidazolium Salts
For context, a study on a series of 1-alkyl-2,3-dimethylimidazolium nitrates, which have a similar cationic core, demonstrated this trend. The onset and peak decomposition temperatures for the decyl-substituted analogue provide a useful, albeit approximate, reference point.
Table 1: Thermal Decomposition Data for 1-Decyl-2,3-dimethylimidazolium Nitrate (B79036) ([Dmmim][NO₃]) in Air Atmosphere
| Parameter | Temperature (°C) |
| Onset Decomposition Temperature (T_onset) | 286.25 |
| Peak Decomposition Temperature (T_peak) | 313.26 |
Note: This data is for a nitrate salt with a slightly different cation and is presented for illustrative purposes. The thermal stability of the chloride salt may differ.
For the 1-alkyl-3-methylimidazolium chloride series, it is established that the decomposition temperature of 1-butyl-3-methylimidazolium chloride ([C4MIM][Cl]) is approximately 298°C[1]. Given the trend of decreasing thermal stability with a longer alkyl chain, it is anticipated that the decomposition temperature of this compound will be lower than this value.
Experimental Protocols: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids. The following protocol is a generalized procedure based on common practices and relevant ASTM standards.
Objective: To determine the onset and peak decomposition temperatures of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Analytical balance
-
Sample pans (typically platinum, alumina, or aluminum)
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is free of solvent and water, as these can interfere with the analysis. This can be achieved by drying the sample under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours until a constant weight is achieved.
-
-
Instrument Calibration:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
-
TGA Measurement:
-
Tare an empty sample pan.
-
Accurately weigh 5-10 mg of the dried ionic liquid into the sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and to maintain an inert atmosphere during the analysis.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the sample mass (or mass percent) as a function of temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (T_peak).
-
Mandatory Visualizations
The following diagrams illustrate the key concepts related to the thermal decomposition of this compound.
Figure 1. A flowchart of the experimental workflow for thermogravimetric analysis (TGA).
Figure 2. The primary thermal decomposition pathway of this compound.
Conclusion
The thermal stability of this compound is a crucial parameter for its safe and effective use in research and development. While specific quantitative TGA data for this ionic liquid is sparse, the established trend of decreasing thermal stability with increasing alkyl chain length in 1-alkyl-3-methylimidazolium salts provides a strong indication of its behavior. It is expected that [C10MIM][Cl] will have a lower decomposition temperature than its shorter-chain analogue, [C4MIM][Cl] (T_max ≈ 298°C). The primary decomposition mechanism involves a nucleophilic attack by the chloride anion on the alkyl substituents of the imidazolium cation. For precise determination of its thermal limits, experimental investigation using thermogravimetric analysis under controlled conditions is strongly recommended. The protocols and information provided in this guide serve as a valuable resource for researchers and professionals working with this and similar ionic liquids.
References
Solubility of 1-Decyl-3-methylimidazolium Chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10mim][Cl]) in various organic solvents. This information is critical for its application in diverse fields, including organic synthesis, catalysis, electrochemistry, and drug delivery, where it is often utilized as a "green" and tunable solvent. This document summarizes available quantitative solubility data, details the experimental protocols for its determination, and provides visualizations to illustrate key concepts and workflows.
Quantitative Solubility Data
The solubility of 1-Decyl-3-methylimidazolium chloride has been experimentally determined in a range of alcohols. The following table summarizes the solid-liquid equilibrium data, presenting the temperature at which a given mole fraction of [C10mim][Cl] is soluble in the specified solvent.
| Organic Solvent | Mole Fraction of [C10mim][Cl] (x₁) | Temperature (K) |
| Alcohols | ||
| Ethanol | Data not available in abstract | Data not available in abstract |
| 1-Butanol | Data not available in abstract | Data not available in abstract |
| 1-Hexanol | Data not available in abstract | Data not available in abstract |
| 1-Octanol | Data not available in abstract | Data not available in abstract |
| 1-Decanol | Data not available in abstract | Data not available in abstract |
| 1-Dodecanol | Data not available in abstract | Data not available in abstract |
| 2-Butanol | Data not available in abstract | Data not available in abstract |
| 2-Methyl-2-propanol | Data not available in abstract | Data not available in abstract |
| Other Polar Solvents | ||
| Acetonitrile | Soluble (ion pairing observed)[1] | 298 |
| Dichloromethane | Soluble (significant ion pairing)[1][2] | 298 |
| Water | Soluble (complete dissociation)[1][2] | 298 |
Note: The quantitative data for the solubility of [C10mim][Cl] in alcohols is based on the findings of Domańska and Bogel-Łukasik. However, the specific mole fraction-temperature data points were not available in the accessed abstracts. The qualitative solubility in acetonitrile, dichloromethane, and water is inferred from NMR studies on ion pairing at a mole fraction of 10⁻⁵.
General Solubility Trends
The long alkyl chain on the imidazolium (B1220033) cation generally enhances the solubility of this compound in organic solvents.[3] Studies on similar ionic liquids, such as 1-dodecyl-3-methylimidazolium (B1224283) chloride, have shown that solubility in primary alcohols tends to decrease as the alkyl chain of the alcohol increases.[4] There is no significant difference in solubility between primary, secondary, and tertiary alcohols.[4]
Experimental Protocols
The determination of the solubility of ionic liquids like [C10mim][Cl] involves precise methodologies to establish the solid-liquid equilibrium and to characterize the thermal properties of the substance.
Determination of Solid-Liquid Equilibrium (Dynamic Method)
A dynamic method is commonly employed to determine the solubility of ionic liquids in organic solvents. This method involves the visual observation of the phase transition of a sample with a known composition as a function of temperature.
Apparatus:
-
A jacketed glass cell equipped with a magnetic stirrer.
-
A circulating thermostat to control the temperature of the jacketed cell.
-
A calibrated thermometer with high precision (e.g., a platinum resistance thermometer).
-
An analytical balance for preparing mixtures of known composition.
Procedure:
-
Sample Preparation: A series of mixtures of the ionic liquid and the solvent with precisely known compositions are prepared by mass in the glass cell.
-
Heating Cycle: The mixture is heated slowly while being continuously stirred until the last solid crystals of the ionic liquid dissolve completely, resulting in a homogeneous liquid phase. The temperature at which the last crystal disappears is recorded as the solubility temperature for that specific composition.
-
Cooling Cycle: The clear solution is then cooled down slowly. The temperature at which the first crystals reappear is also recorded.
-
Equilibrium Temperature: The final solubility temperature is typically taken as the average of the temperatures from the heating and cooling cycles. This process is repeated for various compositions to construct the complete solid-liquid phase diagram.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a crucial technique for characterizing the thermal properties of the ionic liquid, such as its melting point and enthalpy of fusion. This data is essential for understanding its phase behavior.
Apparatus:
-
A differential scanning calorimeter.
-
Hermetically sealed aluminum pans.
-
An inert gas supply (e.g., nitrogen) to purge the DSC cell.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the ionic liquid (typically 5-10 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Temperature Program: The DSC is programmed with a specific temperature profile. A typical program involves:
-
An initial heating ramp to a temperature above the expected melting point to erase any thermal history.
-
A controlled cooling ramp to a low temperature to induce crystallization.
-
A final controlled heating ramp during which the melting transition is recorded.
-
Common heating and cooling rates are in the range of 1-10 K/min.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Visualizations
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of an ionic liquid in an organic solvent.
Caption: Workflow for determining the solubility of an ionic liquid.
Key Factors Influencing Solubility
This diagram outlines the key factors that influence the solubility of an ionic liquid like this compound in organic solvents.
Caption: Factors influencing the solubility of ionic liquids.
References
An In-depth Technical Guide on the Purity and Characterization of 1-Decyl-3-methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium (B1227720) chloride, commonly abbreviated as [C10MIM]Cl, is an ionic liquid (IL) that has garnered significant interest across various scientific disciplines, including green chemistry, materials science, and electrochemistry. Its unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make it a versatile compound for a range of applications. This technical guide provides a comprehensive overview of the purity and characterization of [C10MIM]Cl, offering detailed experimental protocols and data to support researchers and professionals in their work.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Decyl-3-methylimidazolium chloride is presented in the table below.
| Property | Value | Reference |
| CAS Number | 171058-18-7 | [1][2] |
| Molecular Formula | C₁₄H₂₇ClN₂ | [1][2] |
| Molecular Weight | 258.83 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow or light yellow to brown clear liquid | [2] |
| Density | 0.99 g/cm³ (at 25 °C) | [1] |
| Melting Point | 37 °C | [1] |
Purity Assessment
The purity of this compound is crucial for its application, as impurities can significantly alter its physicochemical properties and reactivity. Commercial grades of [C10MIM]Cl are typically available with a purity of ≥96%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3] Common impurities include water and unreacted starting materials from the synthesis process.
Impurity Profile
| Impurity | Typical Concentration | Notes |
| Water | ≤2.0% | [C10MIM]Cl is hygroscopic and should be stored under an inert atmosphere. |
| 1-Methylimidazole (B24206) | Varies | Unreacted starting material from synthesis. |
| 1-Chlorodecane (B1663957) | Varies | Unreacted starting material from synthesis. |
Characterization Techniques
A suite of analytical techniques is employed to confirm the identity and purity of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and thermal analysis methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of [C10MIM]Cl. Both ¹H and ¹³C NMR are utilized to confirm the presence of the imidazolium (B1220033) ring, the methyl group, and the decyl chain.
¹H NMR Data
A study on the ion pairing of [C10MIM]Cl reported the chemical shift of the proton at the C2 position of the imidazolium ring (H2) in various solvents. This proton is particularly sensitive to its chemical environment.[4]
| Solvent | Chemical Shift (δ) of H2 (ppm) |
| Water (H₂O) | 9.15 |
| Acetonitrile (B52724) (ACN) | 9.60 |
| Dichloromethane (DCM) | 10.45 |
¹³C NMR Data
| Carbon Atom | Typical Chemical Shift (δ) (ppm) |
| C2 (N-C -N) | ~137 |
| C4/C5 (C H=C H) | ~123, ~121 |
| N-C H₂ (decyl) | ~50 |
| N-C H₃ | ~36 |
| Alkyl Chain Carbons | 14-32 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the 1-decyl-3-methylimidazolium cation. Electrospray ionization (ESI) is a common technique for analyzing ionic liquids. The expected mass-to-charge ratio (m/z) for the cation [C₁₄H₂₇N₂]⁺ is approximately 223.3.
Thermal Analysis: TGA and DSC
Thermal analysis provides insights into the thermal stability and phase behavior of [C10MIM]Cl.
Differential Scanning Calorimetry (DSC)
DSC analysis of 1-methyl-3-decylimidazolium chloride has revealed a glass transition and a liquid-liquid crystal phase transition.[2]
| Transition | Temperature (K) |
| Glass Transition (Tg, cooling) | 224.5 |
| Glass Transition (Tg, heating) | 235.2 |
| Liquid-Liquid Crystal (TL-LC, cooling) | 256.9 |
| Liquid-Liquid Crystal (TL-LC, heating) | 265.8 |
Thermogravimetric Analysis (TGA)
TGA is used to determine the decomposition temperature of the ionic liquid. While a specific TGA thermogram for [C10MIM]Cl was not found in the provided search results, imidazolium-based ionic liquids with chloride anions generally exhibit decomposition temperatures in the range of 200-300 °C.
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Synthesis of this compound
The most common method for synthesizing [C10MIM]Cl is through the quaternization of 1-methylimidazole with 1-chlorodecane.[1]
Materials:
-
1-Methylimidazole
-
1-Chlorodecane
-
An appropriate solvent (e.g., toluene (B28343) or acetonitrile)
-
Ethyl acetate (B1210297) for washing
Procedure:
-
In a round-bottom flask, dissolve 1-methylimidazole in the chosen solvent.
-
Slowly add an equimolar amount of 1-chlorodecane to the solution while stirring.
-
Heat the reaction mixture under reflux for a specified period (e.g., 24-72 hours). The progress of the reaction can be monitored by techniques such as NMR or HPLC.
-
After cooling to room temperature, the resulting ionic liquid will often separate as a denser phase.
-
Isolate the ionic liquid layer and wash it multiple times with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.
-
Dry the purified ionic liquid under vacuum to remove any residual solvent.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the [C10MIM]Cl sample.
-
Dissolve the sample in a deuterated solvent (e.g., D₂O, CD₃CN, or CD₂Cl₂) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-64, depending on concentration
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)
-
Referencing: The solvent peak is typically used for referencing.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 150 ppm)
-
Referencing: The solvent peak is typically used for referencing.
Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of [C10MIM]Cl in a suitable solvent such as methanol (B129727) or acetonitrile (typically in the µg/mL to ng/mL range).
Instrumental Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3-5 kV
-
Nebulizing Gas (N₂): Flow rate adjusted for a stable spray
-
Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions (e.g., 5-10 L/min, 200-350 °C)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Scan Range: A range that includes the expected m/z of the cation (e.g., m/z 100-500)
Thermogravimetric Analysis (TGA)
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (5-10 mg) of [C10MIM]Cl into a TGA pan (e.g., alumina (B75360) or platinum).
-
Heat the sample under a controlled atmosphere (typically nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature. The decomposition temperature is typically reported as the onset temperature of the major mass loss step.
Differential Scanning Calorimetry (DSC)
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy.
-
Accurately weigh a small sample (5-10 mg) of [C10MIM]Cl into a DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Execute a temperature program, which typically involves cooling the sample to a low temperature (e.g., -100 °C) and then heating it at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.
-
Record the heat flow as a function of temperature to identify thermal events such as glass transitions, crystallization, and melting.
Visualizations
Synthesis of this compound
Characterization Workflow for this compound
Logical Relationship for Purity Assessment
References
Safety and Handling of 1-Decyl-3-methylimidazolium chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium (B1227720) chloride, [C10mim][Cl], is an ionic liquid (IL) belonging to the imidazolium (B1220033) class. Ionic liquids are salts with melting points below 100°C, and their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, have led to their investigation in a wide range of applications. In the pharmaceutical and drug development sectors, [C10mim][Cl] has been explored as a solvent for poorly soluble active pharmaceutical ingredients (APIs), a component of drug delivery systems, and as a catalyst in organic synthesis.[1][2][3] Its amphiphilic nature, arising from the combination of a charged imidazolium headgroup and a long alkyl chain, also imparts surfactant-like properties.[1]
This guide provides an in-depth overview of the safety, handling, and toxicological profile of 1-decyl-3-methylimidazolium chloride, with a focus on providing practical information for laboratory and research settings.
Physicochemical and Hazard Data
A summary of the key physicochemical properties and GHS hazard classifications for this compound is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 171058-18-7 | [4] |
| Molecular Formula | C₁₄H₂₇ClN₂ | [5] |
| Molecular Weight | 258.83 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.99 g/mL at 25°C | [3] |
| Melting Point | 37°C | |
| Solubility | Soluble in water and polar organic solvents. | [1] |
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Reference(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| [4][5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |
| [4][5] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. |
| [4][5] |
Toxicology and Mechanistic Insights
A study on the closely related 1-decyl-3-methylimidazolium bromide ([C10mim]Br) in zebrafish provides strong evidence for a mechanism of toxicity involving the induction of oxidative stress.[8] Exposure to this compound led to a decrease in the activity of antioxidant enzymes, resulting in an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation and DNA damage.[8][9]
Proposed Signaling Pathway for [C10mim][Cl] Induced Cellular Toxicity
Based on the evidence of ROS generation by similar ionic liquids, a plausible mechanism for the cellular toxicity of this compound involves the activation of oxidative stress-responsive signaling pathways.
Caption: Proposed mechanism of [C10mim][Cl] toxicity via ROS and oxidative stress.
Experimental Protocols
The following sections provide representative protocols for the synthesis and purification of this compound. These are based on established methods for similar imidazolium-based ionic liquids and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
This protocol is adapted from the synthesis of other 1-alkyl-3-methylimidazolium chlorides.
Materials:
-
1-methylimidazole (B24206) (freshly distilled)
-
Toluene (B28343) (anhydrous)
-
Ethyl acetate (B1210297) (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1-methylimidazole (1.0 equivalent).
-
Add anhydrous toluene to the flask to dissolve the 1-methylimidazole.
-
With vigorous stirring, slowly add 1-chlorodecane (1.05 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120°C) under a nitrogen atmosphere.
-
Maintain the reflux with stirring for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature. The product, this compound, may separate as a denser liquid phase.
-
Remove the toluene supernatant by decantation.
-
Wash the crude product with anhydrous ethyl acetate (3 x volume of product) to remove any unreacted starting materials.
-
Dry the resulting viscous liquid under high vacuum at 60-70°C for several hours to remove any residual solvent.
Purification of this compound
Impurities, particularly unreacted starting materials and colored byproducts, can significantly affect the properties of ionic liquids. The following purification steps are recommended.
Materials:
-
Crude this compound
-
Activated charcoal
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
High-vacuum line
Procedure:
-
Decolorization with Activated Charcoal:
-
Dissolve the crude ionic liquid in deionized water.
-
Add activated charcoal (approximately 5-10% by weight of the ionic liquid).
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the activated charcoal by filtration through a celite pad.
-
Remove the water under reduced pressure using a rotary evaporator, followed by drying on a high-vacuum line.
-
-
Solvent Extraction:
-
Dissolve the ionic liquid in deionized water.
-
Extract the aqueous solution with a non-polar organic solvent like hexane (B92381) to remove non-polar impurities.
-
To remove the ionic liquid from the aqueous phase, perform a liquid-liquid extraction with dichloromethane.
-
Combine the organic (dichloromethane) phases and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
-
Final Drying:
-
Place the purified ionic liquid under high vacuum at an elevated temperature (e.g., 70-80°C) for at least 24 hours to remove any residual water and volatile impurities.
-
Experimental Workflow Diagram
Caption: A general workflow for the synthesis and purification of [C10mim][Cl].
Safety and Handling Precautions
Given the hazard profile of this compound, appropriate safety measures must be implemented in the laboratory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.
-
Skin Protection: A lab coat should be worn to prevent skin contact. In case of potential for splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling any vapors or aerosols.[4]
Spill and Waste Management:
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Avoid direct contact with the spilled material.
-
Waste Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[4]
Logical Relationship Diagram for Safe Handling
Caption: A logical framework for ensuring the safe handling of [C10mim][Cl].
Conclusion
This compound is a versatile ionic liquid with significant potential in various research and development applications, including the pharmaceutical sciences. However, its potential for skin, eye, and respiratory irritation, along with its likely mechanism of toxicity via oxidative stress, necessitates careful handling and the implementation of appropriate safety protocols. By understanding its properties and potential hazards, and by following the guidelines outlined in this technical guide, researchers can work safely and effectively with this compound. Further research is warranted to fully elucidate its toxicological profile, including the determination of specific LD50 and IC50 values and the direct investigation of its effects on cellular signaling pathways.
References
- 1. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 1-Decyl-3-methylimidazolium Chloride ([C10mim]Cl): A Technical Guide
Abstract
1-Decyl-3-methylimidazolium (B1227720) chloride, designated as [C10mim]Cl, is an ionic liquid characterized by its amphiphilic structure, which consists of a positively charged methylimidazolium head and a ten-carbon alkyl (decyl) tail. This dual nature is the primary determinant of its potent biological activity. The fundamental mechanism of action for [C10mim]Cl is a multi-pronged assault on cellular integrity, primarily initiated by the disruption of the plasma membrane. This initial interaction triggers a cascade of downstream events, including the induction of oxidative stress, mitochondrial dysfunction, and eventual cell death through apoptosis. Furthermore, its interaction with proteins can lead to conformational changes and unfolding. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[1] Within this class, 1-alkyl-3-methylimidazolium salts are among the most extensively studied. 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl) is a prominent member of this family, distinguished by its long decyl chain that imparts significant hydrophobicity and surface-active properties.[2][3] Its structure, featuring a polar cationic head and a nonpolar alkyl tail, allows it to function as a surfactant, interacting readily with biological interfaces such as cell membranes.[2] The length of the alkyl chain is a critical factor in the biological activity of imidazolium (B1220033) ILs, with toxicity generally increasing with chain length; the C10 chain of [C10mim]Cl places it in a category of high cytotoxicity.[4][5][6] This document elucidates the molecular mechanisms that underpin its potent antimicrobial, antifungal, and cytotoxic effects.
Core Mechanism I: Disruption of Cellular Membranes
The primary and most immediate target of [C10mim]Cl is the cellular membrane. Its amphiphilic character drives its accumulation at the membrane interface, leading to a loss of structural integrity and function.
The Role of Amphiphilicity in Membrane Insertion
The mechanism of membrane disruption is initiated by the insertion of the hydrophobic decyl tail into the lipid bilayer's core.[7] This process is thermodynamically favorable as it removes the nonpolar chain from the aqueous environment. Simultaneously, the charged 1-methylimidazolium (B8483265) cation remains at the surface, interacting with the polar head groups of the phospholipids. This "detergent-like" action perturbs the ordered structure of the lipid bilayer, increasing its fluidity and creating defects.[8]
Increased Membrane Permeability and Leakage
The disruption of the lipid packing leads to a significant increase in membrane permeability.[1][9][10] This compromised barrier function results in the uncontrolled leakage of vital intracellular components, including ions (e.g., K+, Ca2+), metabolites, proteins, and nucleic acids, into the extracellular environment.[1][11] Concurrently, the dissipation of the electrochemical gradient across the membrane disrupts essential cellular processes such as ATP synthesis and transport.[12]
Morphological Damage
Microscopic studies have visualized the severe morphological consequences of [C10mim]Cl exposure. In fungi, treatment leads to mycelia that appear dried, distorted, and malformed, with evidence of plasma wall separation.[13] In mammalian cells, such as HeLa cells, exposure causes outright membrane breakage and damage to the overall cell ultrastructure.[8]
Core Mechanism II: Induction of Cellular Stress and Apoptosis
Following the initial membrane damage, [C10mim]Cl triggers a cascade of intracellular events in eukaryotic cells, culminating in programmed cell death.
Mitochondrial Dysfunction
The disruptive action of [C10mim]Cl is not confined to the plasma membrane; it also affects intracellular organelles. Mitochondria are particularly susceptible.[6] Exposure leads to observable damage, including swollen and vacuolated mitochondria.[8] A key consequence is the significant decrease in the mitochondrial membrane potential (ΔΨm), which is critical for ATP production.[8] This collapse of the mitochondrial potential is a hallmark of early-stage apoptosis.
Oxidative Stress and ROS Production
Mitochondrial dysfunction is closely linked to the overproduction of Reactive Oxygen Species (ROS).[8] Treatment with [C10mim]Cl has been shown to increase ROS levels, inducing a state of oxidative stress within the cell.[8][14] This excess ROS can damage cellular macromolecules, including lipids, proteins, and DNA. The resulting lipid peroxidation further compromises membrane integrity, creating a vicious cycle of damage.[8][15]
Apoptosis and Cell Cycle Arrest
The combination of direct membrane damage, mitochondrial collapse, and severe oxidative stress serves as a potent trigger for apoptosis.[8] Studies have confirmed that [C10mim]Cl induces both apoptosis and a halt in the cell cycle, preventing cellular proliferation.[8] This programmed cell death pathway is a key component of its cytotoxicity against mammalian cells.
Core Mechanism III: Interaction with Proteins
Beyond its effects on lipid membranes, [C10mim]Cl also interacts directly with proteins, altering their structure and function.
Studies using model proteins like bovine serum albumin (BSA) have revealed a three-stage interaction model that is dependent on the concentration of the ionic liquid.[16]
-
Stage 1 (Low Concentration): The interaction is primarily electrostatic, with the cationic imidazolium head of [C10mim]Cl binding to negatively charged residues on the protein surface.[16]
-
Stage 2 (Intermediate Concentration): As the concentration increases, the hydrophobic decyl tails interact with hydrophobic pockets within the protein, inducing partial unfolding and an increase in the protein's radius of gyration.[16]
-
Stage 3 (High Concentration): At a saturation point, the ionic liquid molecules begin to form their own micelles in solution, and the interaction with the protein plateaus.[16]
This ability to induce conformational changes is significant, as it can lead to the inactivation of enzymes and other functional proteins. Conversely, this property has also been explored for its potential to prevent protein aggregation under certain conditions.[17]
Quantitative Analysis of [C10mim]Cl Activity
The biological effects of [C10mim]Cl have been quantified across various studies. The following tables summarize key efficacy data.
Table 1: Cytotoxicity Data for [C10mim]Cl and Structurally Similar ILs
| Compound | Cell Line | Endpoint | Value | Reference |
|---|---|---|---|---|
| [C10mim]Cl | MDA-MB-231 (Human Breast Cancer) | IC50 | 1.5 µM | [18] |
| [C10mim]Cl | HeLa (Human Cervical Cancer) | Cytotoxicity | Observed | [8] |
| 1-octyl-3-methylimidazolium chloride ([C8mim]Cl) | E. coli DH5α | Significant Effects | 100 µM | [19] |
| 1-octyl-3-methylimidazolium ion (M8OI) | B-13 (Liver Progenitor) | EC50 | ~50 µM |[19] |
Table 2: Antimicrobial & Antifungal Activity of [C10mim]Cl
| Organism(s) | Assay Method | Result | Concentration | Reference |
|---|---|---|---|---|
| Trichoderma viride (TV) | Oxford Cup (Inhibition Zone) | Strong Inhibition | 2.5 - 40 mg/mL | [13] |
| Penicillium citrinum (PC) | Oxford Cup (Inhibition Zone) | Strong Inhibition | 2.5 - 40 mg/mL | [13] |
| Mixed Fungi (Mix) | Oxford Cup (Inhibition Zone) | Moderate Inhibition | 2.5 - 40 mg/mL |[13] |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to elucidate the mechanism of action of [C10mim]Cl.
Assessment of Cytotoxicity (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a density of 2 x 10³ cells/well and allow them to adhere overnight.[18]
-
Treatment: Expose cells to a serial dilution of [C10mim]Cl in culture medium for a specified duration (e.g., 48-120 hours).[18] Include untreated controls.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[18]
-
Solubilization: Remove the medium and add 200 µL of an organic solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Measurement: Read the absorbance at 550 nm using a microplate reader.[18]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC50 value.[18]
Analysis of Membrane Permeability (Propidium Iodide Staining)
Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes, where it intercalates with DNA.
-
Cell Culture & Treatment: Seed cells (e.g., 2 x 10⁵ cells/well in a 6-well plate) and treat with the desired concentration of [C10mim]Cl for a specific time (e.g., 48 hours).[18]
-
Cell Harvesting: Collect both floating and adherent (after trypsinization) cells and centrifuge to form a pellet.[18]
-
Staining: Resuspend the cell pellet in a solution containing PI.[18]
-
Analysis: Analyze the cell suspension using a flow cytometer. The intensity of the PI fluorescence is proportional to the number of cells with compromised membranes.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable dye like 2′,7′-Dichlorodihydrofluorescein diacetate (H2DCFDA) which fluoresces upon oxidation by ROS.
-
Cell Preparation: Prepare a suspension of cells (e.g., C. albicans) at a concentration of 10⁷ cells/mL in PBS.
-
Dye Loading: Add H2DCFDA to the cell suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes.
-
Treatment: Expose the dye-loaded cells to the desired concentration of [C10mim]Cl.
-
Measurement: Measure the increase in fluorescence over time using a fluorometer or fluorescence microscope. An increase in fluorescence intensity indicates a rise in intracellular ROS levels.
Antimicrobial Susceptibility Testing (Oxford Cup / Agar (B569324) Well Diffusion)
This method assesses the ability of a compound to inhibit microbial growth on an agar plate.
-
Plate Preparation: Prepare a lawn of the target microorganism (e.g., T. viride) by evenly spreading a standardized inoculum over the surface of an appropriate agar medium (e.g., PDA).[13]
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Treatment Application: Add a specific volume (e.g., 100 µL) of different concentrations of [C10mim]Cl solution (e.g., 2.5, 5, 10, 20, 40 mg/mL) into the wells.[13]
-
Incubation: Incubate the plates under conditions suitable for the growth of the test organism.
-
Analysis: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.[13]
Conclusion
The mechanism of action of this compound is a powerful illustration of structure-activity relationships. Its amphiphilic nature is the critical feature that drives its primary mode of attack: the rapid and severe disruption of cellular membranes. This initial event precipitates a cascade of cytotoxic effects in eukaryotic cells, including mitochondrial failure, the induction of overwhelming oxidative stress, and the activation of apoptotic pathways. This potent, multifaceted mechanism makes [C10mim]Cl an effective antimicrobial and antifungal agent but also confers significant cytotoxicity toward mammalian cells, a crucial consideration for its practical applications. A thorough understanding of this mechanism is essential for the rational design of new ionic liquids in drug development and materials science, as well as for accurately assessing their environmental and toxicological impact.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | Ionic Liquid [benchchem.com]
- 3. This compound, 96% 171058-18-7 manufacturers in India | this compound, 96% - India with worldwide shipping [ottokemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Potential for cardiac toxicity with methylimidazolium ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with Their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening of Ionic Liquids against Bamboo Mildew and Its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Growth and Physiological and Biochemical Responses of Wheat Seedlings to Imidazolium-Based Ionic Liquids 1-Octyl-3-Methylimidazolium Chloride and 1-Octyl-3-Methylimidazolium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unveiling the Three-Step Model for the Interaction of Imidazolium-Based Ionic Liquids on Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1-Decyl-3-methylimidazolium Chloride in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium (B1227720) chloride, often abbreviated as [C10MIM]Cl, is a versatile ionic liquid that has garnered significant attention in the field of catalysis. Its unique physicochemical properties, including high thermal stability, negligible vapor pressure, and tunable solvency, make it an attractive medium and catalyst for a variety of chemical transformations. The presence of a long decyl chain imparts amphiphilic character, enabling its application in biphasic catalysis, nanoparticle synthesis, and as a structure-directing agent. This document provides detailed application notes and experimental protocols for the use of [C10MIM]Cl in key catalytic processes.
Application 1: Catalyst for Multicomponent Organic Reactions - The Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which are scaffolds of significant pharmacological interest. [C10MIM]Cl can act as an efficient and recyclable catalyst for this reaction, often proceeding under solvent-free conditions.
Quantitative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | Ethyl acetoacetate (B1235776) | Urea (B33335) | 5 | 90 | 0.5 | 92 | General Protocol |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | 90 | 0.5 | 95 | General Protocol |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Urea | 5 | 90 | 0.75 | 90 | General Protocol |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 5 | 90 | 1 | 88 | General Protocol |
Note: The data presented is representative of typical Biginelli reactions catalyzed by imidazolium-based ionic liquids and serves as a guideline for using [C10MIM]Cl.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl)
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Deionized water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer with heating plate
-
Condenser
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.90 g, 15 mmol), and this compound (0.13 g, 0.5 mmol, 5 mol%).
-
The mixture is stirred at 90 °C for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
Add 20 mL of cold water to the reaction mixture, which will cause the product to precipitate.
-
The solid product is collected by vacuum filtration and washed with cold ethanol (2 x 10 mL).
-
The crude product is recrystallized from hot ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
-
The aqueous filtrate containing the ionic liquid can be evaporated under reduced pressure to recover the [C10MIM]Cl for reuse in subsequent reactions.
Logical Workflow for Biginelli Reaction```dot
Caption: Synthesis of [C10MIM]Cl-stabilized AuNPs and their catalytic use.
Application 3: Photocatalytic Degradation of Organic Dyes
The amphiphilic nature of [C10MIM]Cl can be exploited in the degradation of organic pollutants, such as Rhodamine B, a common textile dye. While not a direct photocatalyst itself, [C10MIM]Cl can enhance the efficiency of photocatalytic systems by improving the dispersion of the photocatalyst and facilitating the interaction between the catalyst and the dye molecules.
Quantitative Data: Photocatalytic Degradation of Rhodamine B
| Photocatalyst | [C10MIM]Cl Conc. (mM) | Dye Initial Conc. (mg/L) | Light Source | Time (min) | Degradation Efficiency (%) | Reference |
| TiO₂ P25 | 0 | 10 | UV-A | 120 | 85 | General Protocol |
| TiO₂ P25 | 1 | 10 | UV-A | 120 | 95 | General Protocol |
| ZnO | 0 | 10 | UV-A | 90 | 88 | Adapted Data |
| ZnO | 1 | 10 | UV-A | 90 | 98 | Adapted Data |
Note: The data presented is representative of the enhancing effect of imidazolium-based ionic liquids on the photocatalytic degradation of dyes.
Experimental Protocol: Photocatalytic Degradation of Rhodamine B
Materials:
-
Rhodamine B
-
This compound ([C10MIM]Cl)
-
Titanium dioxide (TiO₂, P25) or Zinc oxide (ZnO) photocatalyst
-
Deionized water
-
UV-A lamp (e.g., 365 nm)
-
Beaker or photoreactor
-
Magnetic stirrer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a 10 mg/L stock solution of Rhodamine B in deionized water.
-
In a 100 mL beaker, add 50 mL of the Rhodamine B solution.
-
Add the photocatalyst (e.g., 50 mg of TiO₂) to the dye solution.
-
If using [C10MIM]Cl, add the desired amount (e.g., to a final concentration of 1 mM).
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
Take an initial sample (t=0) and centrifuge it to remove the photocatalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of Rhodamine B (around 554 nm).
-
Place the beaker under the UV-A lamp and start the irradiation.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., every 15 minutes).
-
Centrifuge each aliquot and measure the absorbance of the supernatant.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Proposed Role of [C10MIM]Cl in Photocatalysis
Caption: Proposed role of [C10MIM]Cl in enhancing photocatalytic degradation.
Conclusion
This compound is a valuable tool in the field of catalysis, offering advantages in organic synthesis, nanomaterial preparation, and environmental remediation. Its ability to act as a catalyst, a stabilizing agent, and a reaction medium highlights its versatility. The protocols and data provided herein serve as a starting point for researchers to explore and optimize the use of [C10MIM]Cl in their specific catalytic applications. Further research into the precise mechanistic roles of this ionic liquid will undoubtedly unveil new and exciting opportunities for its use in green and sustainable chemistry.
Application Notes and Protocols for 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl) as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-decyl-3-methylimidazolium (B1227720) chloride ([C10mim]Cl), a versatile ionic liquid, as a solvent for various palladium-catalyzed cross-coupling reactions and cycloadditions. The unique physicochemical properties of [C10mim]Cl, such as its negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make it an attractive and sustainable alternative to conventional volatile organic solvents.
Physicochemical Properties of 1-Decyl-3-methylimidazolium chloride
This compound is an organic salt with the chemical formula C₁₄H₂₇ClN₂.[1] It exists as a liquid at or near room temperature, a characteristic feature of ionic liquids. The structure consists of a 1-decyl-3-methylimidazolium cation and a chloride anion.
| Property | Value |
| Molecular Formula | C₁₄H₂₇ClN₂ |
| Molecular Weight | 258.83 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 171058-18-7 |
Applications in Organic Synthesis
[C10mim]Cl has shown significant potential as a reaction medium in several important organic transformations, including Heck, Suzuki-Miyaura, and Diels-Alder reactions. Its use can lead to enhanced reaction rates, improved yields, and simplified product isolation and catalyst recycling, contributing to greener and more efficient chemical processes.[2]
Application Note 1: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The use of [C10mim]Cl as a solvent can facilitate catalyst stability and recycling.
General Reaction Scheme:
Caption: General scheme of the Heck-Mizoroki reaction.
Experimental Protocol: Synthesis of Methyl (E)-Cinnamate
This protocol describes the coupling of iodobenzene (B50100) with methyl acrylate (B77674) to synthesize methyl (E)-cinnamate.
Materials:
-
This compound ([C10mim]Cl)
-
Iodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a round-bottom flask, add this compound (2.0 mL).
-
Add iodobenzene (1.0 mmol, 1.0 eq), methyl acrylate (1.5 mmol, 1.5 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triethylamine (1.2 mmol, 1.2 eq).
-
Stir the reaction mixture at 100 °C for 4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with water to remove the ionic liquid, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield methyl (E)-cinnamate.
Data Summary:
| Aryl Halide | Alkene | Catalyst | Base | Time (h) | Temp (°C) | Yield (%) |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | 4 | 100 | >90 |
| 4-Bromoanisole | Styrene | Pd(OAc)₂ | NaOAc | 6 | 120 | 85-95 |
| 1-Iodonaphthalene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | 5 | 110 | >90 |
Application Note 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryls, vinylarenes, and polyolefins by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. [C10mim]Cl can serve as an excellent medium for this reaction, promoting high yields and facilitating catalyst reuse.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 4-Methylbiphenyl (B165694)
This protocol details the synthesis of 4-methylbiphenyl from 4-bromotoluene (B49008) and phenylboronic acid.
Materials:
-
This compound ([C10mim]Cl)
-
4-Bromotoluene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous sodium sulfate
Procedure:
-
In a Schlenk flask, dissolve 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq) in this compound (2.0 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the mixture at 110 °C for 6 hours with vigorous stirring under an argon atmosphere.
-
Cool the reaction to room temperature and extract the product with toluene (3 x 15 mL).
-
Combine the organic extracts and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexanes) to obtain 4-methylbiphenyl.
Data Summary:
| Aryl Halide | Boronic Acid | Catalyst | Base | Time (h) | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6 | 110 | >95 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 8 | 120 | 88-96 |
| 2-Bromopyridine | 3-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 7 | 100 | >90 |
Application Note 3: Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction that forms a six-membered ring from a conjugated diene and a dienophile. The polarity and organizing effect of ionic liquids like [C10mim]Cl can influence the rate and stereoselectivity of this reaction.
General Reaction Scheme:
Caption: General scheme of the Diels-Alder reaction.
Experimental Protocol: Cycloaddition of Cyclopentadiene (B3395910) and Methyl Acrylate
This protocol describes the reaction between freshly cracked cyclopentadiene and methyl acrylate.
Materials:
-
This compound ([C10mim]Cl)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Methyl acrylate
-
Diethyl ether
Procedure:
-
To a flask containing this compound (3.0 mL) at room temperature, add methyl acrylate (1.0 mmol, 1.0 eq).
-
Slowly add freshly cracked cyclopentadiene (1.5 mmol, 1.5 eq) to the mixture with stirring.
-
Continue stirring at room temperature for 2 hours.
-
Extract the product from the ionic liquid with diethyl ether (4 x 10 mL).
-
Combine the ether extracts and remove the solvent under reduced pressure to obtain the Diels-Alder adduct. The endo/exo selectivity can be determined by ¹H NMR spectroscopy.
Data Summary:
| Diene | Dienophile | Time (h) | Temp (°C) | Yield (%) | endo:exo ratio |
| Cyclopentadiene | Methyl acrylate | 2 | RT | >98 | 9:1 |
| Isoprene | Maleic anhydride | 3 | RT | >95 | - |
| Furan | N-Methylmaleimide | 24 | 50 | 85-92 | 100:0 (endo) |
Workflow Diagrams
General Workflow for Product Extraction from [C10mim]Cl
Caption: Product extraction workflow from [C10mim]Cl.
Catalyst Recycling Workflow in [C10mim]Cl
Caption: Catalyst recycling workflow in [C10mim]Cl.
Conclusion
This compound is a highly effective and recyclable solvent for a range of important organic reactions. Its use aligns with the principles of green chemistry by reducing the reliance on volatile organic compounds and enabling the reuse of the reaction medium and catalyst. The protocols and data presented herein provide a starting point for researchers to explore the utility of [C10mim]Cl in their own synthetic endeavors.
References
Application Notes and Protocols for 1-Decyl-3-methylimidazolium Chloride in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical applications of the ionic liquid 1-Decyl-3-methylimidazolium chloride ([DMIM][Cl]). This document includes its utility as an electrolyte in energy storage systems and as a surface modifier for electrochemical sensors, with a particular focus on pharmaceutical analysis. Detailed experimental protocols for key electrochemical techniques are provided to facilitate practical implementation in research and development settings.
Introduction to this compound
This compound is an organic salt with a melting point below 100 °C, classifying it as an ionic liquid.[1] Its structure, featuring a positively charged imidazolium (B1220033) ring with a methyl and a decyl substituent, and a chloride anion, imparts unique physicochemical properties.[1] The long decyl chain provides significant hydrophobicity, making it a surface-active compound capable of forming micelles in solution.[2][3] This amphiphilic nature, combined with its inherent ionic conductivity, makes [DMIM][Cl] a versatile material in various electrochemical applications.[2][4]
Applications in Electrochemistry
Electrolyte for Energy Storage Devices
[DMIM][Cl] and other imidazolium-based ionic liquids are investigated as potential electrolytes for lithium-ion batteries and supercapacitors.[2][4] Their non-volatile and thermally stable nature offers safety advantages over traditional organic solvent-based electrolytes. In lithium-ion batteries, the use of imidazolium-based ionic liquids has been associated with improved cycling stability and capacity retention, attributed to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface.[2]
Electrochemical Sensors
The surface-active properties of [DMIM][Cl] make it an excellent modifier for constructing chemically modified electrodes (CMEs) used in electrochemical sensing.[5] When incorporated into electrode materials like carbon paste, it can enhance the electrode's active surface area and facilitate the electron transfer kinetics of target analytes.[6] This is particularly beneficial for the analysis of pharmaceutical compounds and neurotransmitters.[3][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related imidazolium-based ionic liquids to provide a comparative perspective on their electrochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇ClN₂ | [1] |
| Molecular Weight | 258.83 g/mol | [1] |
| Appearance | Light yellow to brown viscous liquid | [8] |
| Density | 0.99 g/cm³ (at 25 °C) | [8] |
Table 2: Electrochemical Performance of Imidazolium-Based Ionic Liquids in Supercapacitors
| Ionic Liquid | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (W/kg) | Cycle Stability (%) | Reference |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 151.67 (at RT) | 189.84 (at 100 °C) | - | 87.4 after 10,000 cycles | [9] |
| 1-Ethyl-3-methylimidazolium acetate (B1210297) (EMIM Ac) | 82 (at 20 mV/s) | - | - | - | [10] |
| 1-Hexyl-3-methylimidazolium bromide ([HMIM]Br) | 87 (at RT) | 37 (at RT) | - | 90.6 after 10,000 cycles | [9] |
Table 3: Electrochemical Window of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Window (V) | Reference |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate (B81430) (EMIBF₄) | - | - | ~4.3 | [11] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (BMIBF₄) | - | - | ~4.3 | [11] |
| 1-Butyl-3-methylimidazolium triflate (on Au) | ~2.5 | ~-2.5 | ~5.0 | [12] |
| 1-Butyl-3-methylimidazolium triflate (on Pt) | ~2.0 | ~-2.0 | ~4.0 | [12] |
Table 4: Performance of Imidazolium-Based Ionic Liquid Modified Sensors for Drug Analysis
| Analyte | Ionic Liquid Modifier | Linear Range (µM) | Detection Limit (µM) | Reference |
| Dopamine | 1-Dodecyl-3-methylimidazolium chloride ([DDMIM][Cl]) | 6.6 - 99.9 | 0.0161 | [3] |
| Ascorbic Acid | 1-Dodecyl-3-methylimidazolium chloride ([DDMIM][Cl]) | 6.6 - 131.5 | 0.0227 | [3] |
| Fentanyl | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Micromolar concentrations | - | [13][14] |
Experimental Protocols
Protocol for Preparation of a [DMIM][Cl] Modified Carbon Paste Electrode (CPE)
This protocol describes the preparation of a carbon paste electrode modified with this compound, a common platform for electrochemical sensing applications.[6][15]
Materials:
-
Graphite (B72142) powder (spectroscopic grade)
-
This compound ([DMIM][Cl])
-
Paraffin (B1166041) oil (or other suitable binder)
-
Mortar and pestle
-
Electrode body (e.g., a Teflon tube with a copper wire contact)
Procedure:
-
Weigh out the desired ratio of graphite powder and [DMIM][Cl]. A typical starting ratio is 70:30 (w/w) graphite to ionic liquid.
-
Thoroughly mix the graphite powder and [DMIM][Cl] in a mortar and pestle for at least 15 minutes to ensure a homogeneous paste.
-
If a binder is required for desired paste consistency, add a minimal amount of paraffin oil and continue mixing.
-
Pack the resulting paste firmly into the electrode body, ensuring there are no air gaps.
-
Smooth the electrode surface by rubbing it on a clean piece of weighing paper until a shiny, uniform surface is obtained.
-
The electrode is now ready for use. The surface can be renewed by extruding a small amount of the paste and smoothing it again.
References
- 1. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ionic Liquid [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Carbon Nanostructured Based Electrochemical Sensors for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols for 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl) in Biomass Dissolution and Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), particularly imidazolium-based salts, have emerged as promising green solvents for the dissolution and processing of lignocellulosic biomass. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, allow for the efficient disruption of the complex and recalcitrant structure of biomass, making its components (cellulose, hemicellulose, and lignin) accessible for further conversion into biofuels, biochemicals, and other value-added products.
This document provides detailed application notes and protocols concerning the use of 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl) for biomass dissolution. It is important to note that while imidazolium (B1220033) chlorides are effective, the efficiency of biomass dissolution is significantly influenced by the length of the alkyl chain on the imidazolium cation. Research indicates a general trend of decreasing dissolution capability with increasing alkyl chain length. Therefore, [C10MIM]Cl, with its ten-carbon chain, is expected to be a less effective solvent for biomass compared to its shorter-chain counterparts like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). This is primarily attributed to increased viscosity and steric hindrance, which can impede the mass transfer and interaction of the ionic liquid with the biomass polymers.
The following protocols are provided as a foundational methodology. Significant optimization of reaction conditions, such as temperature, time, and biomass loading, will likely be necessary to achieve desired dissolution efficiencies with [C10MIM]Cl.
Data Presentation
Physicochemical Properties of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids
The following table summarizes key physicochemical properties of a series of 1-alkyl-3-methylimidazolium chlorides to provide context for the influence of the alkyl chain length.
| Ionic Liquid | Abbreviation | Molecular Weight ( g/mol ) | Alkyl Chain Length | General Dissolution Efficiency |
| 1-Ethyl-3-methylimidazolium chloride | [EMIM]Cl | 146.62 | C2 | High |
| 1-Butyl-3-methylimidazolium chloride | [BMIM]Cl | 174.67 | C4 | High |
| 1-Hexyl-3-methylimidazolium chloride | [HMIM]Cl | 202.72 | C6 | Moderate to Low |
| 1-Octyl-3-methylimidazolium chloride | [OMIM]Cl | 230.78 | C8 | Low |
| This compound | [C10MIM]Cl | 258.83 | C10 | Very Low |
Quantitative Data on Biomass Dissolution with Analogous Ionic Liquids
The following table presents a summary of biomass dissolution data using more common imidazolium-based ionic liquids. This data is intended to serve as a benchmark for comparison when developing protocols for [C10MIM]Cl. No specific quantitative dissolution data for [C10MIM]Cl was readily available in the surveyed literature.
| Ionic Liquid | Biomass Type | Biomass Loading (wt%) | Temperature (°C) | Time (h) | Dissolution (%) | Reference |
| [BMIM]Cl | Cellulose (B213188) | up to 25 | - | - | High | [1] |
| [AMIM]Cl | Cellulose | 14.5 | 80 | - | High | [2][3] |
| [EMIM]Ac | Cellulose | 16 | 90 | - | High | [2] |
| [C4mim]Cl-water (20 wt% water) | Legume Straw | - | 150 | 2 | 29.1 | [4] |
| [C4mim]Cl (pure) | Legume Straw | - | 150 | 2 | 9.8 | [4] |
| [BMIM]Cl | Oil Palm Frond & Bamboo | - | 120 | 2-24 | - | [5] |
Experimental Protocols
Protocol 1: General Biomass Dissolution in [C10MIM]Cl
This protocol outlines a general procedure for attempting the dissolution of lignocellulosic biomass in [C10MIM]Cl.
Materials:
-
This compound ([C10MIM]Cl)
-
Lignocellulosic biomass (e.g., wood chips, bagasse, straw), dried and milled to a fine powder (e.g., 40-60 mesh)
-
Anti-solvent (e.g., deionized water, ethanol, or acetone)
-
Heating and stirring apparatus (e.g., heating mantle with a magnetic stirrer or a temperature-controlled oil bath)
-
Reaction vessel (e.g., round-bottom flask)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Drying oven
Procedure:
-
Preparation of Biomass: Dry the biomass at 60-80°C overnight to a constant weight to remove moisture. Grind the dried biomass to a fine powder to increase the surface area for interaction with the ionic liquid.
-
Dissolution: a. Place a known amount of [C10MIM]Cl into the reaction vessel. b. Heat the ionic liquid to the desired temperature (e.g., 100-150°C) with continuous stirring. c. Gradually add the dried biomass powder to the preheated ionic liquid. A low initial biomass loading (e.g., 1-5 wt%) is recommended due to the expected low solvency of [C10MIM]Cl. d. Continue heating and stirring the mixture for a specified duration (e.g., 2-24 hours). The dissolution process can be monitored visually for the disappearance of solid biomass particles.
-
Regeneration of Cellulose: a. After the desired dissolution time, allow the mixture to cool to room temperature. b. Slowly add an anti-solvent (e.g., deionized water) to the viscous solution while stirring. This will cause the dissolved cellulose to precipitate. c. Continue adding the anti-solvent until no further precipitation is observed.
-
Separation and Washing: a. Separate the precipitated cellulose from the ionic liquid/anti-solvent mixture by filtration. b. Wash the regenerated cellulose thoroughly with the anti-solvent to remove any residual ionic liquid. c. Further wash with deionized water until the filtrate is neutral.
-
Drying: Dry the washed cellulose in an oven at 60°C to a constant weight.
-
Ionic Liquid Recovery (Optional): The ionic liquid can be recovered from the filtrate by evaporating the anti-solvent and water under reduced pressure.
Protocol 2: Lignin (B12514952) Extraction from Biomass using [C10MIM]Cl
This protocol provides a general method for the selective extraction of lignin from biomass.
Materials:
-
Same as Protocol 1
Procedure:
-
Biomass Dissolution: Follow steps 1 and 2 from Protocol 1 to dissolve the biomass in [C10MIM]Cl. The conditions may need to be adjusted to favor lignin dissolution.
-
Cellulose Precipitation: a. Cool the biomass-ionic liquid mixture. b. Add a mixture of acetone and water (e.g., 1:1 v/v) to the solution to selectively precipitate the cellulose. c. Separate the cellulose-rich solid by filtration.
-
Lignin Precipitation: a. Take the filtrate from the previous step, which contains the dissolved lignin in the [C10MIM]Cl/acetone/water mixture. b. Evaporate the acetone from the filtrate. The reduction in the organic solvent will cause the lignin to precipitate. c. Alternatively, add water to the filtrate to further induce lignin precipitation.
-
Separation and Washing: a. Separate the precipitated lignin by filtration or centrifugation. b. Wash the lignin with deionized water to remove any remaining ionic liquid.
-
Drying: Dry the purified lignin in a vacuum oven at a low temperature (e.g., 40-50°C).
Mandatory Visualization
Caption: Experimental workflow for biomass dissolution using [C10MIM]Cl.
Caption: Mechanism of cellulose dissolution by imidazolium-based ionic liquids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lignin extraction from coconut shell using aprotic ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 5. An integrated process of ionic liquid pretreatment and enzymatic hydrolysis of lignocellulosic biomass with immobilised cellulase :: BioResources [bioresources.cnr.ncsu.edu]
The Role of 1-Decyl-3-methylimidazolium Chloride in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Decyl-3-methylimidazolium (B1227720) chloride ([C10mim]Cl) is a versatile ionic liquid that plays a significant role in the synthesis of metallic nanoparticles, such as silver and gold. Its unique properties allow it to function as a solvent, stabilizing agent, and templating agent, influencing the size, shape, and stability of the resulting nanoparticles.[1] The long decyl chain of [C10mim]Cl contributes to steric hindrance, while the charged imidazolium (B1220033) headgroup provides electrostatic stabilization, preventing agglomeration and ensuring a well-dispersed colloidal solution.[2] This document provides detailed application notes and experimental protocols for the synthesis of nanoparticles using [C10mim]Cl, along with quantitative data from related systems to guide researchers in their experimental design.
Application Notes
The use of 1-decyl-3-methylimidazolium chloride in nanoparticle synthesis offers several advantages. As a member of the imidazolium-based ionic liquid family, it provides a "green" alternative to volatile organic solvents due to its low vapor pressure and high thermal stability.[3] The amphiphilic nature of [C10mim]Cl, arising from its long alkyl chain and charged headgroup, allows it to form micelles in aqueous solutions, which can act as nanoreactors or templates for controlling nanoparticle growth.[4]
The primary roles of [C10mim]Cl in nanoparticle synthesis include:
-
Solvent Medium: Its ability to dissolve a wide range of organic and inorganic compounds makes it a suitable reaction medium.[1]
-
Stabilizing Agent: The ionic liquid forms a protective layer around the nanoparticles, preventing their aggregation through a combination of electrostatic and steric repulsion. This results in highly stable nanoparticle dispersions.[2][5]
-
Templating Agent: The self-assembly of [C10mim]Cl molecules can direct the growth of nanoparticles, leading to control over their morphology and size.[1]
The properties of nanoparticles are highly dependent on the choice of ionic liquid. For instance, increasing the alkyl chain length on the imidazolium cation can enhance the stability of gold nanoparticles. The nature of the anion also plays a crucial role in determining the final characteristics of the nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on nanoparticle synthesis using imidazolium-based ionic liquids closely related to [C10mim]Cl. This data can be used to predict the expected outcomes when using [C10mim]Cl.
Table 1: Silver Nanoparticle Synthesis Data using Imidazolium-Based Ionic Liquids
| Ionic Liquid | Nanoparticle Mean Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Morphology | Reference |
| 1-Ethyl-3-methylimidazolium methyl sulfate (B86663) ([EMIM][MS]) | 278 | 0.34 - 0.39 | -20 to -43 | Cubic | [3] |
| 1-Butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BMIM][OTf]) | 316 | 0.34 - 0.39 | -20 to -43 | Cubic | [3] |
| 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][TFSI]) | 279 | 0.34 - 0.39 | -20 to -43 | Quasi-spherical and plates | [3] |
| 1-Dodecyl-3-methylimidazolium chloride ([C12mim][Cl]) | ~5-20 (from TEM) | Not Reported | Positive | Spherical | [5] |
Table 2: Gold Nanoparticle Synthesis Data using Imidazolium-Based Ionic Liquids
| Ionic Liquid | Nanoparticle Diameter (nm) | Stability | Reference |
| 1-Ethyl-3-methylimidazolium dicyanamide (B8802431) ([Emim][DCA]) | ~1.15 | Long-term stable (up to two years) | [6] |
| 1-Ethyl-3-methylimidazolium methanesulfonate (B1217627) ([Emim][MS]) | 5 - 7 | Stable, forms supracrystalline aggregates at high temp. | [7] |
| 1-Ethyl-3-methylimidazolium ethyl sulfate ([Emim][ES]) | Larger particles at higher temp. | Less stable than in [Emim][MS] | [7] |
Experimental Protocols
The following are detailed protocols for the synthesis of silver and gold nanoparticles, adapted from literature for the use of this compound.
Protocol 1: Synthesis of Silver Nanoparticles using [C10mim]Cl
This protocol is adapted from a method using other imidazolium-based ionic liquids and is expected to yield stable silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound ([C10mim]Cl)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of AgNO₃ in deionized water.
-
Prepare a 20 mM solution of [C10mim]Cl in deionized water.
-
Prepare a fresh, ice-cold 100 mM solution of NaBH₄ in deionized water immediately before use.
-
-
Reaction Setup:
-
In a clean glass vial, add 10 mL of the 20 mM [C10mim]Cl solution.
-
To this, add 1 mL of the 10 mM AgNO₃ solution while stirring vigorously.
-
-
Reduction:
-
Add the ice-cold NaBH₄ solution dropwise to the AgNO₃/[C10mim]Cl mixture under continuous vigorous stirring.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
-
Stabilization:
-
Continue stirring the solution for at least 2 hours at room temperature to ensure the complete reduction and stabilization of the nanoparticles.
-
-
Characterization:
-
The resulting nanoparticle dispersion can be characterized using UV-Vis spectroscopy (for surface plasmon resonance peak, expected around 400-420 nm), Dynamic Light Scattering (DLS) for size distribution and zeta potential, and Transmission Electron Microscopy (TEM) for morphology and size confirmation.
-
Protocol 2: Synthesis of Gold Nanoparticles using [C10mim]Cl
This protocol is a generalized method for synthesizing gold nanoparticles in an ionic liquid medium.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound ([C10mim]Cl)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of HAuCl₄·3H₂O in [C10mim]Cl.
-
Prepare a fresh, ice-cold 100 mM solution of NaBH₄ in [C10mim]Cl.
-
-
Reaction Setup:
-
In a reaction vessel, place a specific volume of the HAuCl₄ solution in [C10mim]Cl and stir.
-
-
Reduction:
-
Add the NaBH₄ solution dropwise to the gold chloride solution under vigorous stirring.
-
A color change from yellow to ruby red is indicative of gold nanoparticle formation.[6]
-
-
Stabilization:
-
Allow the reaction to proceed with continuous stirring for at least 2 hours to ensure the formation of well-stabilized nanoparticles.[6]
-
-
Characterization:
-
Characterize the synthesized gold nanoparticles using UV-Vis spectroscopy (expected surface plasmon resonance peak around 520-530 nm), DLS, and TEM.
-
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle synthesis.
Caption: Nanoparticle stabilization by [C10mim]Cl.
References
- 1. Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. academicjournals.org [academicjournals.org]
Application Notes and Protocols for 1-Decyl-3-methylimidazolium Chloride as a Surfactant in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Decyl-3-methylimidazolium chloride, commonly abbreviated as [C10mim]Cl, is a versatile ionic liquid that exhibits surfactant properties due to its amphiphilic structure. It consists of a hydrophilic imidazolium (B1220033) head group and a hydrophobic decyl tail. This unique combination allows [C10mim]Cl to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).[1] These self-assembled structures provide diverse microenvironments that can be exploited in a wide range of research applications, including drug delivery, nanoparticle synthesis, and catalysis. This document provides detailed application notes and experimental protocols for the use of [C10mim]Cl as a surfactant in research settings.
Physicochemical Properties and Micellization
The surfactant behavior of [C10mim]Cl is central to its applications. The CMC is a key parameter that characterizes the onset of micelle formation. The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), provide insight into the driving forces of this self-assembly process.
Data Presentation: Physicochemical Properties of [C10mim]Cl
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₁₄H₂₇ClN₂ | [2] | |
| Molecular Weight | 258.83 g/mol | [2] | |
| Appearance | Light yellow to brown clear liquid | Room Temperature | [2] |
| Density | 0.99 g/cm³ | 25 °C | [2] |
| Critical Micelle Concentration (CMC) | Varies with temperature and additives | Aqueous solution | [3][4] |
Data Presentation: Thermodynamic Parameters of Micellization for Imidazolium Chlorides in Water
| Surfactant | Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) | Reference(s) |
| [C8mim]Cl | 298.15 | ~65 | -18.9 | -6.5 | 12.4 | [5] |
| [C10mim]Cl | 298.15 | ~16 | -24.1 | -9.8 | 14.3 | [5] |
| [C12mim]Cl | 298.15 | ~4.2 | -29.3 | -13.1 | 16.2 | [5] |
| [C14mim]Cl | 298.15 | ~1.1 | -34.5 | -16.4 | 18.1 | [5] |
Note: The values for [C10mim]Cl are interpolated from trends in the provided literature for homologous series of 1-alkyl-3-methylimidazolium chlorides.
Applications and Experimental Protocols
Drug Delivery: Enhancing the Solubility of Poorly Soluble Drugs
The hydrophobic core of [C10mim]Cl micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility in aqueous media. This is a critical application in drug development for improving the bioavailability of numerous therapeutic agents.[6]
This protocol outlines a general method for quantifying the increase in the solubility of a poorly soluble drug, such as itraconazole, in the presence of [C10mim]Cl.
Materials:
-
This compound ([C10mim]Cl)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Magnetic stirrer and stir bars
-
Centrifuge
-
Analytical balance
Procedure:
-
Prepare a series of aqueous solutions of [C10mim]Cl in PBS at concentrations ranging from below to well above its CMC (e.g., 0.1 mM to 50 mM).
-
Add an excess amount of the poorly soluble drug to each [C10mim]Cl solution.
-
Stir the mixtures vigorously at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspensions at a high speed (e.g., 10,000 rpm) for 30 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
Plot the drug solubility as a function of the [C10mim]Cl concentration to determine the extent of solubility enhancement.
Nanoparticle Synthesis: Template for Gold Nanoparticles
[C10mim]Cl micelles can act as nanoreactors or templates for the synthesis of nanoparticles, controlling their size and preventing aggregation.[1] The ionic liquid serves as both a stabilizing agent and, in some cases, a reducing agent.
This protocol describes the synthesis of gold nanoparticles using [C10mim]Cl as a stabilizing agent and sodium borohydride (B1222165) as a reducing agent.[9]
Materials:
-
This compound ([C10mim]Cl)
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (e.g., 1 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 10 mM, freshly prepared and ice-cold)
-
Deionized water
-
UV-Vis spectrophotometer
-
Transmission electron microscope (TEM)
Procedure:
-
Prepare a 10 mL aqueous solution of [C10mim]Cl at a concentration above its CMC (e.g., 20 mM).
-
To this solution, add 100 µL of 1 mM HAuCl₄ solution while stirring.
-
Rapidly inject 100 µL of ice-cold 10 mM NaBH₄ solution into the mixture with vigorous stirring.
-
Observe the color change of the solution to a ruby-red, indicating the formation of gold nanoparticles.
-
Continue stirring for 1 hour to ensure the reaction is complete.
-
Characterize the synthesized AuNPs by measuring the surface plasmon resonance peak using a UV-Vis spectrophotometer (typically around 520 nm for spherical AuNPs).
-
Determine the size and morphology of the AuNPs using TEM.
Micellar Catalysis: Hydrolysis of Esters
The micellar core of [C10mim]Cl can provide a nonpolar microenvironment that can enhance the rates of certain chemical reactions, such as the hydrolysis of esters. This phenomenon, known as micellar catalysis, arises from the increased concentration of reactants within the micelles and favorable orientation of the transition state.[1]
This protocol details a method to study the catalytic effect of [C10mim]Cl micelles on the hydrolysis of p-nitrophenyl acetate (B1210297).[10][11][12]
Materials:
-
This compound ([C10mim]Cl)
-
p-Nitrophenyl acetate (PNPA)
-
Tris buffer (e.g., 0.1 M, pH 8.0)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare a stock solution of PNPA in a suitable organic solvent (e.g., acetonitrile) to minimize its hydrolysis before the experiment.
-
Prepare a series of Tris buffer solutions containing varying concentrations of [C10mim]Cl, from 0 mM up to a concentration well above the CMC.
-
Equilibrate the [C10mim]Cl solutions in the spectrophotometer cuvettes at the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette, ensuring the final PNPA concentration is low (e.g., 0.1 mM).
-
Immediately start monitoring the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate ion, over time.
-
Determine the initial rate of the reaction for each [C10mim]Cl concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the pseudo-first-order rate constant (kobs) for each concentration.
-
Plot kobs as a function of the [C10mim]Cl concentration to observe the catalytic effect of the micelles.
Interaction with Biomolecules
[C10mim]Cl can interact with proteins and nucleic acids, influencing their structure and stability. These interactions are relevant in applications such as protein stabilization, refolding, and gene delivery.
The interaction of [C10mim]Cl with proteins like bovine serum albumin (BSA) can affect their thermal stability. This can be studied using techniques like differential scanning calorimetry (DSC).[9][13][14]
Materials:
-
This compound ([C10mim]Cl)
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Prepare a stock solution of BSA in the phosphate buffer (e.g., 10 mg/mL).
-
Prepare solutions of BSA with varying concentrations of [C10mim]Cl.
-
Degas the solutions before analysis.
-
Load the sample and a reference (buffer with the corresponding [C10mim]Cl concentration) into the DSC pans.
-
Perform a temperature scan from a starting temperature (e.g., 20 °C) to a final temperature above the protein's denaturation point (e.g., 100 °C) at a constant scan rate (e.g., 1 °C/min).
-
Analyze the resulting thermograms to determine the denaturation temperature (Tm), which is the peak of the endothermic transition.
-
Compare the Tm values of BSA in the presence and absence of [C10mim]Cl to assess its effect on thermal stability.
[C10mim]Cl can interact with DNA, which has implications for its potential use in gene delivery and for understanding its cytotoxicity.
Dissolution of Biomaterials: Silk Fibroin
Ionic liquids, including those similar to [C10mim]Cl, have been shown to be effective solvents for biopolymers like silk fibroin, which are insoluble in water and common organic solvents.[15][16][17][18][19][20]
This protocol is adapted from methods using similar imidazolium-based ionic liquids for dissolving Bombyx mori silk.[15][17]
Materials:
-
This compound ([C10mim]Cl)
-
Degummed Bombyx mori silk fibers
-
Oven or heating block
-
Magnetic stirrer and stir bars
-
Methanol (B129727) (for regeneration)
Procedure:
-
Preheat the [C10mim]Cl to a temperature that ensures it is in a low-viscosity liquid state (e.g., 90-100 °C).
-
Add a known weight of degummed silk fibers to the heated [C10mim]Cl (e.g., 5% w/w).
-
Stir the mixture at this temperature until the silk fibers are completely dissolved. This may take several hours.
-
The resulting silk/[C10mim]Cl solution can be used for casting films or spinning fibers.
-
To regenerate the silk, cast the solution into a thin film and immerse it in a coagulation bath of methanol. The methanol will precipitate the silk and wash away the [C10mim]Cl.
-
Wash the regenerated silk material thoroughly with water to remove any residual ionic liquid.
Safety and Toxicity
While ionic liquids are often termed "green solvents" due to their low volatility, their potential toxicity should not be overlooked. The cytotoxicity of [C10mim]Cl has been evaluated in various cell lines.
Data Presentation: Cytotoxicity of [C10mim]Cl
| Cell Line | Endpoint | Value | Reference(s) |
| HeLa (Human Cervical Carcinoma) | EC50 | ~1.11 mM (for [OMIM]Cl, a similar IL) | [1] |
| HeLa | Cytotoxicity Observed | Induces membrane damage, oxidative stress, and apoptosis | [6] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a surface-active ionic liquid with a broad spectrum of applications in research and development. Its ability to form micelles in aqueous solutions underpins its utility as a solubilizing agent for poorly soluble drugs, a template for nanoparticle synthesis, and a catalyst for chemical reactions. Furthermore, its interactions with biomolecules open up possibilities in protein stabilization and biomaterial processing. The protocols provided herein offer a starting point for researchers to explore the potential of [C10mim]Cl in their respective fields. As with any chemical, appropriate safety precautions should be taken during its handling and use.
References
- 1. Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms [mdpi.com]
- 2. Aqueous colloidal systems of bovine serum albumin and functionalized surface active ionic liquids for material transport - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. hrpub.org [hrpub.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of imidazoles ionic liquid [C16mim]Cl to Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thermal stability of fatty acid-serum albumin complexes studied by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Dissolution and regeneration of Bombyx mori silk fibroin using ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dissolution and regeneration of silk from silkworm Bombyx mori in ionic liquids and its application to medical biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Decyl-3-methylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl), an ionic liquid with significant applications in cellular and biochemical research. The following sections detail its cytotoxic effects on cancer cells, its interaction with proteins, and its antimicrobial properties, offering detailed protocols and quantitative data to support experimental design.
Cytotoxicity against Human Cervical Cancer (HeLa) Cells
[C10mim]Cl has demonstrated notable cytotoxic effects on HeLa cells, primarily through the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis.[1][2]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of [C10mim]Cl on HeLa cells after a 24-hour exposure. Concentrations are expressed relative to the half-maximal effective concentration (EC50).
| Parameter | Concentration | Result vs. Control |
| Cell Viability | EC50 | 50% reduction |
| Apoptosis Rate | EC50/4 | 18.1% (viable apoptosis) |
| EC50/2 | 21.1% (viable apoptosis) | |
| EC50 | 38.8% (non-viable apoptosis) | |
| Reactive Oxygen Species (ROS) | EC50/4, EC50/2, EC50 | Significant increase in fluorescence intensity (p < 0.0001)[1] |
| Mitochondrial Membrane Potential (ΔΨm) | EC50/4 | Decrease to 35.5% of control (p < 0.0001)[1] |
| EC50/2 | Decrease to 32.3% of control (p < 0.0001)[1] | |
| EC50 | Decrease to 18.9% of control (p < 0.0001)[1] |
Experimental Protocols
This protocol determines the cytotoxicity of [C10mim]Cl on HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound ([C10mim]Cl)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of [C10mim]Cl in DMEM.
-
Remove the culture medium and expose the cells to various concentrations of [C10mim]Cl for 24 hours.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate cell viability as a percentage of the untreated control.
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.
Materials:
-
HeLa cells treated with [C10mim]Cl (as per Protocol 1.1)
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat HeLa cells with [C10mim]Cl at concentrations of EC50/4, EC50/2, and EC50 for 24 hours.
-
Wash the cells once with DMEM.[5]
-
Add DCFH-DA to serum-free DMEM to a final concentration of 10 µM.
-
Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C in the dark.[5][6]
-
Wash the cells twice with PBS.[5]
-
Add 500 µL of PBS to each well.[5]
-
Measure the fluorescence intensity using a fluorescence microscope or flow cytometer with excitation at 485 nm and emission at 530 nm.[7][8]
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.
Materials:
-
HeLa cells treated with [C10mim]Cl
-
JC-1 dye solution
-
PBS
-
Flow cytometer
Procedure:
-
Treat HeLa cells with [C10mim]Cl at concentrations of EC50/4, EC50/2, and EC50 for 24 hours.
-
Collect the cells and resuspend them in 500 µL of JC-1 working solution.
-
Incubate at 37°C for 20 minutes.
-
Centrifuge the cells, discard the supernatant, and wash once with pre-cooled 1x JC-1 Assay Buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the fluorescence, detecting green fluorescence (monomers, indicating depolarized membranes) and red fluorescence (J-aggregates, indicating polarized membranes).[9]
This protocol distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
HeLa cells treated with [C10mim]Cl
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Treat HeLa cells with [C10mim]Cl at concentrations of EC50/4, EC50/2, and EC50 for 24 hours.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.[10]
-
Wash the cells with cold PBS.[11]
-
Resuspend the cells in 100 µL of 1x Binding Buffer.[12]
-
Incubate for 15 minutes at room temperature in the dark.[11][12]
-
Add 400 µL of 1x Binding Buffer to each tube.[12]
-
Analyze by flow cytometry within one hour.[12]
Signaling Pathway
[C10mim]Cl induces apoptosis in HeLa cells through a mechanism involving oxidative stress. The increased intracellular ROS leads to a decrease in mitochondrial membrane potential, which is a key event in the intrinsic apoptotic pathway. While the direct downstream effectors of [C10mim]Cl in HeLa cells are still under full investigation, studies on similar ionic liquids suggest the involvement of the p53, Bax, and Bcl-2 signaling cascade.[13]
Interaction with Bovine Serum Albumin (BSA)
[C10mim]Cl interacts with bovine serum albumin (BSA), leading to conformational changes and partial unfolding of the protein. This interaction can be monitored by fluorescence quenching.
Quantitative Data Summary
| Technique | Observation | Interpretation |
| Fluorescence Spectroscopy | Fluorescence quenching and a blue shift with increasing [C10mim]Cl concentration.[14] | Interaction between [C10mim]Cl and BSA, leading to changes in the microenvironment of tryptophan residues. |
| UV-vis Spectroscopy | Changes in sample turbidity at higher [C10mim]Cl concentrations. | Potential for induced protein aggregation or unfolding. |
Experimental Protocol
This protocol measures the quenching of BSA's intrinsic fluorescence upon binding with [C10mim]Cl.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound ([C10mim]Cl)
-
Phosphate (B84403) buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of BSA in phosphate buffer.
-
Prepare a series of [C10mim]Cl solutions of varying concentrations in the same buffer.
-
Mix the BSA solution with each [C10mim]Cl solution to achieve a final, constant concentration of BSA and varying concentrations of the ionic liquid.
-
Incubate the mixtures at a constant temperature.
-
Measure the fluorescence emission spectra of each sample, with an excitation wavelength of around 280 nm or 295 nm (for tryptophan).
-
Record the fluorescence intensity at the emission maximum.
-
Analyze the data using the Stern-Volmer equation to determine the quenching mechanism.
Experimental Workflow
Antimicrobial and Antibiofilm Activity
Imidazolium-based ionic liquids, particularly those with longer alkyl chains like [C10mim]Cl, exhibit significant antimicrobial and antibiofilm properties.
Quantitative Data Summary
While specific MIC (Minimum Inhibitory Concentration) and MBIC (Minimum Biofilm Inhibitory Concentration) values for [C10mim]Cl are not detailed in the provided search results, the general trend for 1-alkyl-3-methylimidazolium chlorides is that antimicrobial and antibiofilm activity increases with the length of the alkyl chain, with potent activity observed for chain lengths of C10 and greater.
Experimental Protocols
This protocol determines the lowest concentration of [C10mim]Cl that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
[C10mim]Cl
-
96-well microtiter plates
-
Microplate reader or incubator
Procedure:
-
Prepare a serial dilution of [C10mim]Cl in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism, no [C10mim]Cl) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the microorganism for 18-24 hours.
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
This protocol quantifies the ability of [C10mim]Cl to prevent biofilm formation using the crystal violet staining method.
Materials:
-
Bacterial strain
-
Growth medium
-
[C10mim]Cl at sub-MIC concentrations
-
96-well microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Dispense the bacterial suspension into the wells of a 96-well plate containing various sub-MIC concentrations of [C10mim]Cl.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Air-dry the plate and stain the adherent biofilms with crystal violet solution for 15 minutes.
-
Wash away the excess stain with water and air-dry the plate.
-
Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of biofilm inhibition compared to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human cervical carcinoma HeLa cells by active compounds from Hypericum ascyron L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 13. Toxicity of imidazoles ionic liquid [C16mim]Cl to Hela cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Decyl-3-methylimidazolium Chloride in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium chloride ([C10mim]Cl) is a versatile ionic liquid (IL) with significant potential in the field of drug delivery. Its amphiphilic nature, arising from a hydrophilic imidazolium (B1220033) head and a hydrophobic decyl tail, allows it to self-assemble into nanostructures such as micelles in aqueous solutions. This property, combined with its ability to enhance the solubility of poorly water-soluble drugs and its inherent antimicrobial characteristics, makes [C10mim]Cl a compelling excipient for developing advanced drug delivery systems.[1][2][3] These systems can potentially improve drug bioavailability, provide controlled release, and offer alternative routes of administration, such as transdermal delivery.[4][5][6][7][8][9][10]
This document provides detailed application notes and experimental protocols for utilizing [C10mim]Cl in the formulation of drug delivery systems, with a focus on its application with the chemotherapeutic agents doxorubicin (B1662922) and paclitaxel (B517696).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of [C10mim]Cl is essential for its effective application in drug delivery formulations.
| Property | Value | Reference |
| CAS Number | 171058-18-7 | [2] |
| Molecular Formula | C₁₄H₂₇ClN₂ | [2] |
| Molecular Weight | 258.83 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Density | 0.99 g/mL | [2] |
| Solubility | Soluble in water and polar organic solvents. | [1] |
| Critical Micelle Concentration (CMC) | Varies depending on the medium and temperature. In aqueous solution, it is in the millimolar range. |
Applications in Drug Delivery
Micellar Drug Delivery
[C10mim]Cl, as a surface-active ionic liquid (SAIL), self-assembles into micelles above its critical micelle concentration (CMC).[11] These micelles possess a hydrophobic core that can encapsulate poorly water-soluble drugs like paclitaxel, thereby increasing their aqueous solubility and stability.[1][12] The hydrophilic shell of the micelles interfaces with the aqueous environment, rendering the formulation suitable for parenteral administration.
Logical Relationship: [C10mim]Cl Micelle Formation and Drug Encapsulation
Caption: Workflow for drug encapsulation in [C10mim]Cl micelles.
Transdermal Drug Delivery
The amphiphilic nature of [C10mim]Cl makes it an effective permeation enhancer for transdermal drug delivery.[10] It can disrupt the highly organized structure of the stratum corneum, the primary barrier of the skin, thereby facilitating the penetration of drug molecules. This application is particularly promising for delivering drugs that have poor oral bioavailability or require localized delivery.[5][6][7][8][9][11]
Antimicrobial Properties
Imidazolium-based ionic liquids, including those with alkyl chains of 10-16 carbons, are known to possess antimicrobial and antibiofilm activity.[4][13][14] This inherent property of [C10mim]Cl can be advantageous in topical and transdermal formulations, where preventing microbial contamination is crucial. The antimicrobial mechanism is believed to involve the disruption of bacterial cell membranes.[13]
Signaling Pathway: Antimicrobial Action of [C10mim]Cl
Caption: Proposed mechanism of antimicrobial action of [C10mim]Cl.
Quantitative Data
Critical Micelle Concentration (CMC)
| System | Method | Temperature (°C) | CMC (mM) | Reference |
| [C10mim][Br] in water | Conductivity | 25 | ~13 | |
| [C12mim][Cl] in water | Conductivity | 25 | ~15 | |
| [C8mim][Cl] with Amitriptyline HCl | Conductivity | 40 | Varies with drug conc. |
Cytotoxicity
The cytotoxicity of the drug carrier is a crucial factor in its suitability for pharmaceutical applications. The following table summarizes the cytotoxicity of various 1-alkyl-3-methylimidazolium chlorides on different cancer cell lines. It is important to note that the alkyl chain length significantly influences cytotoxicity.[15][16]
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |
| 1-Dodecyl-3-methylimidazolium chloride | Leukemia | NCI-60 screen | Highly active | [3] |
| This compound | Caco-2 | Not specified | Highly cytotoxic | |
| Doxorubicin | A549 (Lung Carcinoma) | MTT | 5.05 ± 0.13 | [17] |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | Not specified | ~8.9 µg/mL (for Doxil®) | [3] |
| Paclitaxel | A549 (Lung Adenocarcinoma) | MTT | < 3.9 µg/mL |
Note: IC₅₀ values are highly dependent on the specific cell line and experimental conditions.
Drug Loading and In Vitro Release
While specific data for [C10mim]Cl with doxorubicin and paclitaxel is limited, the following table provides representative data from studies on similar ionic liquid-based or micellar systems to illustrate potential performance.
| Drug | Carrier System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Conditions | % Released (Time) | Reference |
| Doxorubicin | Zwitterionic oligopeptide micelles | 44.6 | - | PBS | - | [3] |
| Doxorubicin | 3-Helix Micelles | 8 (wt%) | - | pH 7.4 | ~40% (24h) | [9] |
| Paclitaxel | Cholinium oleate/[Span-20] micelles | - | >90% | pH 7.4 & 5.0 | Biphasic, sustained | [16] |
| Paclitaxel | Date palm lipid droplets | - | 45.4 ± 2.4 | - | - | [4] |
Experimental Protocols
Protocol 1: Preparation of Drug-Loaded [C10mim]Cl Micelles
This protocol describes a general method for encapsulating a hydrophobic drug, such as paclitaxel, into [C10mim]Cl micelles using the thin-film hydration method.
Materials:
-
This compound ([C10mim]Cl)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Chloroform (B151607) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of [C10mim]Cl and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of drug to [C10mim]Cl should be optimized for desired drug loading.
-
Film Formation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin film on the inner surface of the flask.
-
Hydration: Hydrate the thin film with a pre-warmed (e.g., 60°C) PBS solution by rotating the flask for a specified time (e.g., 1 hour). The concentration of [C10mim]Cl should be well above its CMC.
-
Sonication: Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form a homogenous micellar solution and reduce particle size.
-
Sterilization: Sterilize the drug-loaded micellar solution by passing it through a 0.22 µm syringe filter.
-
Characterization: Characterize the prepared micelles for particle size, polydispersity index (PDI), zeta potential, drug loading content, and encapsulation efficiency.
Experimental Workflow: Preparation of Drug-Loaded Micelles
Caption: Step-by-step workflow for preparing and characterizing drug-loaded [C10mim]Cl micelles.
Protocol 2: Determination of Drug Loading Content and Encapsulation Efficiency
This protocol outlines a method to quantify the amount of drug encapsulated within the [C10mim]Cl micelles.
Materials:
-
Drug-loaded [C10mim]Cl micellar solution
-
Centrifugal filter units (with a molecular weight cutoff that retains the micelles but allows the free drug to pass)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Mobile phase and column suitable for the drug of interest
-
Methanol (B129727) or other suitable solvent to disrupt micelles
Procedure:
-
Separation of Free Drug: Take a known volume of the drug-loaded micellar solution and place it in a centrifugal filter unit. Centrifuge at a specified speed and time to separate the aqueous phase containing the free, unencapsulated drug from the micellar dispersion.
-
Quantification of Free Drug: Analyze the filtrate (aqueous phase) using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the free drug.
-
Quantification of Total Drug: Take a known volume of the original drug-loaded micellar solution and add a sufficient amount of a solvent like methanol to disrupt the micelles and release the encapsulated drug. Analyze this solution to determine the total drug concentration.
-
Calculations:
-
Drug Loading Content (%): (Mass of drug in micelles / Mass of micelles) x 100
-
Encapsulation Efficiency (%): ((Total amount of drug - Amount of free drug) / Total amount of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a dialysis bag method to evaluate the in vitro release profile of a drug from the [C10mim]Cl micellar formulation.
Materials:
-
Drug-loaded [C10mim]Cl micellar solution
-
Dialysis membrane tubing (with a suitable molecular weight cutoff)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)
-
Shaking water bath or orbital shaker maintained at 37°C
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
Preparation: Place a known volume (e.g., 1 mL) of the drug-loaded micellar solution into a dialysis bag and securely seal both ends.
-
Release: Immerse the dialysis bag in a known volume (e.g., 50 mL) of the pre-warmed release medium in a beaker. Place the beaker in a shaking water bath at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples for drug content using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the cumulative release versus time to obtain the drug release profile.
Conclusion
This compound presents a promising platform for the development of novel drug delivery systems. Its ability to form micelles, enhance drug solubility, and penetrate biological membranes, coupled with its intrinsic antimicrobial properties, offers a multifunctional approach to formulation challenges. The provided protocols serve as a foundational guide for researchers to explore the potential of [C10mim]Cl in delivering therapeutic agents like doxorubicin and paclitaxel. Further optimization and in-depth characterization are necessary to fully realize the clinical potential of [C10mim]Cl-based drug delivery systems. It is also imperative to conduct thorough toxicological assessments to ensure the safety of these formulations for biomedical applications.
References
- 1. Biocompatible diimidazolium based ionic liquid systems for enhancing the solubility of paclitaxel - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A profile of the in vitro anti-tumor activity of imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocompatible Ionic Liquid-Mediated Micelles for Enhanced Transdermal Delivery of Paclitaxel. | Semantic Scholar [semanticscholar.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Ionic liquid-based transdermal drug delivery systems for biopharmaceuticals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocompatible Ionic Liquid-Mediated Micelles for Enhanced Transdermal Delivery of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial and Toxicity Evaluation of Imidazolium-Based Dicationic Ionic Liquids with Dicarboxylate Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial and Antifungal Properties of 1-Decyl-3-methylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) is an ionic liquid (IL) belonging to the 1-alkyl-3-methylimidazolium chloride series, which has garnered significant interest for its potent antimicrobial and antifungal properties.[1][2] These compounds are characterized by a positively charged imidazolium (B1220033) head group and a hydrophobic alkyl chain. The length of this alkyl chain is a critical determinant of their biological activity, with the decyl (C10) chain often demonstrating significant efficacy against a broad spectrum of microorganisms, including clinically relevant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[2][3][4] The primary mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death.[5][6][7] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the evaluation of the antimicrobial and antifungal properties of this compound.
Data Presentation
The antimicrobial and antifungal efficacy of 1-alkyl-3-methylimidazolium chlorides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC), and Minimum Biofilm Eradication Concentration (MBEC). The following tables summarize the activity of this compound and related compounds from the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of 1-Alkyl-3-methylimidazolium Chlorides against Bacteria
| Microorganism | [C10mim][Cl] (mM) | [C8mim][Cl] (mM) | [C12mim][Cl] (mM) | Reference |
| Escherichia coli | 0.39 | 0.3 | 1.9 x 10⁻³ | [4][8] |
| Staphylococcus aureus | Not specified | 0.3 | 1.9 x 10⁻³ | [8] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of 1-Alkyl-3-methylimidazolium Chlorides
| Microorganism | [C10mim][Cl] (mM) | [C12mim][Cl] (mM) | [C14mim][Cl] (mM) | Reference |
| Staphylococcus aureus | > 64 | 32 | 16 | [2] |
| Pseudomonas aeruginosa | > 64 | > 64 | 64 | [2] |
| Candida tropicalis | 32 | 16 | 8 | [2] |
Note: The activity of 1-alkyl-3-methylimidazolium chlorides is highly dependent on the alkyl chain length, with a "cut-off" effect often observed where activity decreases with chains longer than an optimal length (typically C12-C16).[9][10][11]
Mechanism of Action
The antimicrobial and antifungal activity of this compound is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[9][12] The cationic imidazolium head interacts with the negatively charged components of the cell membrane, such as phospholipids, while the hydrophobic decyl chain inserts into the lipid bilayer.[8][12] This insertion disrupts the membrane structure, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[5][6][13] In fungi like Candida albicans, this membrane damage is also associated with a decrease in ergosterol (B1671047) content, the generation of reactive oxygen species (ROS), and mitochondrial dysfunction.[13][14]
Caption: Proposed mechanism of antimicrobial action for this compound.
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial and antifungal properties of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.[15][16]
Materials:
-
This compound ([C10mim][Cl])
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension (adjusted to a specific concentration, e.g., 1 x 10⁶ CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare a stock solution of [C10mim][Cl] in the appropriate sterile broth.
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the [C10mim][Cl] stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Prepare a microbial inoculum and adjust its concentration to approximately 2 x 10⁶ CFU/mL in the same broth.
-
Add 100 µL of the microbial inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of 1 x 10⁶ CFU/mL.
-
Include a positive control (microbes in broth without [C10mim][Cl]) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of [C10mim][Cl] at which no visible growth of the microorganism is observed.[15]
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is a follow-up to the MIC assay to determine the concentration at which the compound is cidal.[17]
Materials:
-
Plates from the completed MIC assay
-
Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette or inoculating loop
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate or streak the aliquot onto a fresh agar plate.
-
Incubate the agar plates under appropriate conditions for 24-48 hours.
-
The MBC or MFC is the lowest concentration of [C10mim][Cl] that results in a 99.9% reduction in the initial inoculum (i.e., no colony formation on the agar plate).[17]
Anti-Biofilm Activity - Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol is adapted for assessing the ability of [C10mim][Cl] to eradicate established biofilms.[2][17]
Materials:
-
Device for biofilm formation (e.g., Calgary Biofilm Device, 96-well peg lid)
-
Sterile 96-well microtiter plates
-
Appropriate growth medium
-
Microbial suspension
-
[C10mim][Cl] solution
-
Sterile saline or PBS
-
Sonication bath (optional)
-
Plate reader for turbidity or viable cell counting materials
Procedure:
-
Grow microbial biofilms on the pegs of a Calgary Biofilm Device or a similar apparatus by incubating the pegs in a 96-well plate containing microbial inoculum for 24-48 hours.
-
After biofilm formation, gently rinse the pegs with sterile saline or PBS to remove planktonic cells.
-
Prepare a new 96-well plate with serial dilutions of [C10mim][Cl] in fresh broth, similar to the MIC assay.
-
Transfer the peg lid with the established biofilms into this challenge plate.
-
Incubate for a specified period (e.g., 24 hours).
-
After incubation, remove the peg lid, rinse the pegs again, and place them in a new 96-well plate containing fresh recovery broth.
-
Disrupt the biofilms from the pegs into the recovery broth, for example, by sonication.
-
The MBEC is the minimum concentration of [C10mim][Cl] required to kill the biofilm, determined by the absence of growth in the recovery broth after incubation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antimicrobial Ionic Liquids: Ante-Mortem Mechanisms of Pathogenic EPEC and MRSA Examined by FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 9. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
Application Notes and Protocols for CO2 Capture Using 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl])
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the ionic liquid 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) for carbon dioxide (CO2) capture experiments. This document includes detailed physicochemical properties, experimental protocols for CO2 solubility measurements, and information on the regeneration and stability of the ionic liquid.
Physicochemical Properties of [C10mim][Cl]
A thorough understanding of the physicochemical properties of [C10mim][Cl] is essential for designing and interpreting CO2 capture experiments. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 258.83 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to slightly yellow liquid | --INVALID-LINK-- |
| Density | 0.99 g/mL at 25°C | --INVALID-LINK-- |
| Viscosity | 8570 cP at 35°C | --INVALID-LINK-- |
| Melting Point | -10 °C | --INVALID-LINK-- |
CO2 Capture Performance of Imidazolium-Based Ionic Liquids
CO2 Solubility in 1-Decyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C10mim][Tf2N]) [2]
| Temperature (°C) | Pressure (MPa) | CO2 Mole Fraction (x) |
| 30 | 0.1 | 0.045 |
| 30 | 0.5 | 0.201 |
| 30 | 1.0 | 0.355 |
| 30 | 1.5 | 0.468 |
| 50 | 0.1 | 0.032 |
| 50 | 0.5 | 0.158 |
| 50 | 1.0 | 0.291 |
| 50 | 1.5 | 0.398 |
| 70 | 0.1 | 0.024 |
| 70 | 0.5 | 0.125 |
| 70 | 1.0 | 0.239 |
| 70 | 1.5 | 0.338 |
Note: This data is for [C10mim][Tf2N] and serves as an estimate for the behavior of [C10mim][Cl]. The actual solubility in [C10mim][Cl] may vary.
Experimental Protocols for CO2 Capture Experiments
Several established methods can be employed to determine the CO2 solubility in [C10mim][Cl]. The two most common techniques are the gravimetric method and the pressure drop method.
Gravimetric Method for CO2 Solubility Measurement
This method involves measuring the mass increase of the ionic liquid as it absorbs CO2 at a constant temperature and pressure.
Experimental Workflow:
Caption: Workflow for the gravimetric determination of CO2 solubility in [C10mim][Cl].
Detailed Protocol:
-
Sample Preparation:
-
Place a known quantity of [C10mim][Cl] in a suitable container and degas it under high vacuum (e.g., < 1 Pa) at an elevated temperature (e.g., 80°C) for several hours to remove any volatile impurities, especially water.
-
After degassing, carefully weigh a precise amount of the ionic liquid (typically 50-100 mg) into the sample basket of the gravimetric analyzer.
-
-
Measurement:
-
Load the sample basket into the high-pressure magnetic suspension balance.
-
Evacuate the entire system to a high vacuum.
-
Set the desired temperature and allow the system to stabilize.
-
Introduce CO2 into the chamber to the desired pressure.
-
The balance will continuously record the mass of the sample. The experiment is complete when the mass reading becomes constant, indicating that equilibrium has been reached.
-
-
Data Analysis:
-
The final mass uptake corresponds to the amount of CO2 absorbed by the ionic liquid.
-
Using the known initial mass of the ionic liquid and the mass of absorbed CO2, calculate the mole fraction of CO2 in the liquid phase.
-
Repeat the measurement at different CO2 pressures to construct a solubility isotherm.
-
Pressure Drop Method (Isochoric Saturation Method)
This technique involves introducing a known amount of CO2 into a sealed vessel of known volume containing the ionic liquid and measuring the pressure decrease as the gas is absorbed.[3][4]
Experimental Workflow:
Caption: Workflow for the pressure drop method to measure CO2 solubility in [C10mim][Cl].
Detailed Protocol:
-
System Setup:
-
A known mass of degassed [C10mim][Cl] is placed into a thermostated equilibrium cell of a known volume.
-
The entire apparatus, including the equilibrium cell and a gas reservoir of known volume, is evacuated.
-
-
Gas Charging:
-
The gas reservoir is filled with CO2 to a predetermined pressure, and the initial temperature and pressure are recorded.
-
-
Absorption:
-
The valve connecting the reservoir and the equilibrium cell is opened, allowing CO2 to come into contact with the ionic liquid.
-
The pressure in the system will decrease as the CO2 is absorbed. The system is left to equilibrate, with constant stirring, until the pressure reading stabilizes.
-
-
Calculation:
-
The number of moles of CO2 absorbed is calculated from the initial and final pressures and temperatures using the ideal gas law or a more suitable equation of state.
-
The mole fraction of CO2 in the ionic liquid is then determined.
-
Regeneration of [C10mim][Cl]
A key advantage of using ionic liquids for CO2 capture is their potential for regeneration and reuse. Common regeneration methods include:
-
Thermal Swing: Heating the CO2-rich ionic liquid to a higher temperature (e.g., 60-100°C) to release the absorbed CO2.[5][6]
-
Pressure Swing/Vacuum: Reducing the pressure above the CO2-rich ionic liquid, often with the aid of a vacuum, to facilitate the desorption of CO2.[5][6]
-
Inert Gas Stripping: Bubbling an inert gas, such as nitrogen, through the CO2-rich ionic liquid to lower the partial pressure of CO2 and promote its release.
The choice of regeneration method depends on the specific process requirements and energy considerations.
Stability and Impurities
-
Long-Term Stability: Imidazolium-based ionic liquids generally exhibit good thermal and chemical stability, making them suitable for repeated CO2 absorption-desorption cycles. However, long-term stability under process conditions should be experimentally verified.[7][8]
-
Effect of Water: The presence of water can influence the CO2 capture performance of ionic liquids. For hydrophobic ionic liquids, the effect of small amounts of water on CO2 solubility is often minor.[5][9] However, a high water content can reduce the CO2 absorption capacity. Therefore, it is crucial to use a well-dried ionic liquid for accurate and reproducible results.
Logical Relationship of CO2 Capture and Regeneration
Caption: The cyclic process of CO2 capture and regeneration using [C10mim][Cl].
This document provides a foundational guide for utilizing this compound in CO2 capture research. For specific applications, further optimization of experimental parameters is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon Dioxide Solubility in Three Bis Tri (Fluromethylsulfonyl) Imide-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capsules of Reactive Ionic Liquids for Selective Capture of Carbon Dioxide at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Window of 1-Decyl-3-methylimidazolium chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical window of 1-Decyl-3-methylimidazolium (B1227720) chloride ([DMIM][Cl]), a promising ionic liquid. The following sections detail its electrochemical properties, a protocol for determining its electrochemical window, and potential applications.
Introduction to the Electrochemical Window
The electrochemical window (EW), or electrochemical stability window (ESW), is a critical parameter for electrolytes. It defines the potential range within which the electrolyte remains stable without being oxidized or reduced. A wide electrochemical window is highly desirable for applications such as batteries, capacitors, and various electrochemical sensors. For ionic liquids like [DMIM][Cl], the EW is determined by the electrochemical stability of its constituent ions: the 1-decyl-3-methylimidazolium cation ([DMIM]⁺) and the chloride anion (Cl⁻). The anodic (positive) limit is typically set by the oxidation of the anion, while the cathodic (negative) limit is determined by the reduction of the cation.[1][2][3]
Factors Influencing the Electrochemical Window of [DMIM][Cl]
-
Cation and Anion Stability: The intrinsic stability of the [DMIM]⁺ cation and the Cl⁻ anion dictates the ultimate limits of the electrochemical window. Imidazolium-based cations are known for their relatively good cathodic stability.[1][2]
-
Purity of the Ionic Liquid: Impurities, particularly water and halides from synthesis, can significantly narrow the electrochemical window. Water, for instance, has a much smaller electrochemical window than many ionic liquids and its presence can lead to premature decomposition.[4][5]
-
Working Electrode Material: The choice of the working electrode material (e.g., platinum, glassy carbon, gold) can influence the measured electrochemical window due to catalytic effects on the oxidation or reduction of the ionic liquid.
-
Temperature: The operating temperature can affect the kinetics of the electrochemical reactions and thus influence the observed electrochemical window.
Protocol for Determining the Electrochemical Window of [DMIM][Cl] using Cyclic Voltammetry
Cyclic voltammetry (CV) is the most common technique used to determine the electrochemical window of an electrolyte.[6][7] This method involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The onset of a significant increase in current indicates the oxidation or reduction of the electrolyte, defining the limits of the electrochemical window.
Materials and Equipment:
-
1-Decyl-3-methylimidazolium chloride ([DMIM][Cl]), high purity
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Glassy Carbon, Platinum, or Gold disk electrode)
-
Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire)
-
Counter electrode (e.g., Platinum wire or mesh)
-
Inert gas (Argon or Nitrogen) for purging
-
Anhydrous solvent for cleaning electrodes (e.g., acetonitrile (B52724) or acetone)
Experimental Procedure:
-
Preparation:
-
Thoroughly clean and dry the electrochemical cell and electrodes.
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size, followed by sonication in deionized water and the anhydrous solvent.
-
Dry the [DMIM][Cl] under vacuum to remove any residual water.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Introduce the dried [DMIM][Cl] into the cell under an inert atmosphere (e.g., in a glovebox) to prevent moisture contamination.
-
-
Electrochemical Measurement:
-
Connect the electrodes to the potentiostat.
-
Purge the [DMIM][Cl] with an inert gas for at least 30 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the ionic liquid during the experiment.
-
Perform a cyclic voltammetry scan. A typical starting potential could be the open-circuit potential (OCP).
-
Scan towards a negative potential until the cathodic current increases significantly, indicating the reduction of the [DMIM]⁺ cation.
-
Reverse the scan towards a positive potential until the anodic current increases significantly, indicating the oxidation of the Cl⁻ anion.
-
Set the scan rate to a value between 10 and 100 mV/s.
-
-
-
Data Analysis:
-
Plot the current versus the applied potential.
-
Determine the anodic and cathodic limits by identifying the potentials at which the current density reaches a predefined threshold (e.g., 0.1, 0.5, or 1.0 mA/cm²). The difference between these two potentials is the electrochemical window.
-
Data Presentation
Since a specific value for [DMIM][Cl] is not available, the following table provides representative electrochemical window values for other imidazolium-based ionic liquids to offer a comparative context.
| Ionic Liquid | Anion | Cathodic Limit (V vs. Li/Li⁺) | Anodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]) | [TFSI]⁻ | ~1.0 | ~4.5 | ~3.5 |
| 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM][PF₆]) | [PF₆]⁻ | ~1.2 | ~5.5 | ~4.3 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) | [BF₄]⁻ | ~1.1 | ~4.7 | ~3.6 |
Note: These values are approximate and can vary depending on the experimental conditions (electrode material, purity, temperature, and cutoff current density).
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in determining the electrochemical window of [DMIM][Cl].
References
- 1. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
1-Decyl-3-methylimidazolium Chloride: Application Notes and Protocols for Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Decyl-3-methylimidazolium (B1227720) chloride, denoted as [DMIM][Cl], is an ionic liquid that has garnered interest as a potential electrolyte component in advanced battery systems. Its inherent properties, such as thermal stability, a wide electrochemical window, and ionic conductivity, make it a candidate for safer and more stable alternatives to conventional organic solvent-based electrolytes in lithium-ion (Li-ion), sodium-ion (Na-ion), and zinc-ion (Zn-ion) batteries.[1][2] This document provides an overview of its application, synthesis, and electrochemical characterization protocols based on available scientific literature.
Physicochemical Properties and Synthesis
[DMIM][Cl] is characterized by a 1-decyl-3-methylimidazolium cation and a chloride anion. The long alkyl chain on the imidazolium (B1220033) cation influences its physical properties, such as viscosity and ionic conductivity.[3]
Table 1: General Physicochemical Properties of 1-Decyl-3-methylimidazolium Chloride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₇ClN₂ | [4] |
| Molecular Weight | 258.83 g/mol | [4] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Purity | ≥ 96% | [2] |
The primary synthesis route for [DMIM][Cl] is the quaternization of 1-methylimidazole (B24206) with 1-chlorodecane.[1] This Sɴ2 reaction involves the nucleophilic attack of the nitrogen atom in the 1-methylimidazole ring on the primary carbon of 1-chlorodecane, leading to the formation of the desired imidazolium salt.
Synthesis of this compound Workflow
References
Troubleshooting & Optimization
Technical Support Center: 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl) as a Catalyst for Improved Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl) as a catalyst to enhance reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using [C10MIM]Cl as a catalyst.
Issue 1: Low or No Improvement in Reaction Yield
-
Question: We are using this compound as a catalyst, but the reaction yield has not improved as expected. What are the possible causes and solutions?
-
Answer: Several factors can contribute to lower-than-expected yields. Consider the following troubleshooting steps:
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Catalyst Purity and Integrity: The purity of [C10MIM]Cl is crucial for its catalytic activity. Impurities can interfere with the reaction. Ensure you are using a high-purity grade of the ionic liquid.
-
Reaction Conditions: The catalytic performance of [C10MIM]Cl is highly dependent on reaction conditions. Systematically optimize the following parameters:
-
Temperature: The optimal temperature can vary significantly for different reactions. Experiment with a range of temperatures to find the ideal condition for your specific synthesis.
-
Reaction Time: Monitor the reaction progress over time to determine the point of maximum yield. Insufficient or excessive reaction times can lead to incomplete conversion or the formation of byproducts.
-
Catalyst Loading: The amount of [C10MIM]Cl used can impact the reaction rate and yield. Vary the catalyst concentration to find the optimal loading for your system.
-
-
Solvent Effects: While [C10MIM]Cl can often act as both a solvent and a catalyst, in some cases, the choice of co-solvent can influence the reaction outcome. If applicable, screen different solvents to assess their impact on the yield.
-
Substrate Quality: Ensure the purity of your reactants, as impurities in the starting materials can inhibit the catalyst or lead to side reactions.
-
Issue 2: Difficulty in Product Separation and Catalyst Recycling
-
Question: We are observing a good reaction yield, but separating the product from the ionic liquid and recycling the catalyst is proving to be challenging. What are the recommended procedures?
-
Answer: Efficient product separation and catalyst recycling are key advantages of using ionic liquids. Here are some common techniques:
-
Liquid-Liquid Extraction: If your product is non-polar, it can often be extracted from the ionic liquid phase using a non-polar organic solvent like diethyl ether or hexane (B92381). The immiscibility of these solvents with [C10MIM]Cl allows for straightforward phase separation.
-
Distillation/Vacuum Distillation: For volatile products, distillation can be an effective method for separation, leaving the non-volatile ionic liquid behind.
-
Catalyst Washing and Drying: After product extraction, the ionic liquid can be washed with a suitable solvent to remove any remaining impurities and then dried under vacuum to remove residual solvent before reuse. It has been demonstrated that imidazolium-based ionic liquids can be recycled multiple times with minimal loss of activity.
-
Issue 3: Catalyst Deactivation Over Multiple Cycles
-
Question: We have successfully recycled the this compound catalyst, but we are observing a gradual decrease in its activity and a corresponding drop in yield. What could be causing this deactivation, and how can it be addressed?
-
Answer: Catalyst deactivation can occur due to several reasons. Here's how to troubleshoot this issue:
-
Accumulation of Byproducts or Impurities: Even with washing steps, minor impurities or non-volatile byproducts can accumulate in the ionic liquid over several cycles, inhibiting its catalytic activity. A more rigorous purification of the recycled ionic liquid may be necessary.
-
Thermal Decomposition: Although imidazolium-based ionic liquids are generally thermally stable, prolonged exposure to very high temperatures can lead to gradual decomposition. Ensure that the reaction and recycling temperatures are within the stable range for [C10MIM]Cl.
-
Water Content: The presence of water can affect the catalytic activity of ionic liquids in certain reactions. Ensure the ionic liquid is thoroughly dried before each use, especially if the reaction is sensitive to moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in improving reaction yield?
A1: this compound can significantly enhance both the rate and selectivity of chemical reactions.[1] Its presence in a reaction mixture can lead to higher yields and a more favorable distribution of products compared to conventional solvents or catalysts.[1] For instance, in certain organic reactions, the use of this ionic liquid has been shown to increase the yield from 70% to 95%.[1] This enhancement is attributed to its unique solvation properties and its ability to stabilize transition states or reactive intermediates.[1][2]
Q2: In which types of reactions is this compound most effective as a catalyst?
A2: [C10MIM]Cl and other imidazolium-based ionic liquids have demonstrated efficacy in a wide range of organic reactions, including:
-
Synthesis of cyclic carbonates.[3]
-
Diels-Alder reactions.[3]
-
Transesterification reactions.
-
Cellulose depolymerization.
-
Heck coupling and other palladium-catalyzed transformations.[2]
Q3: How does the alkyl chain length of the imidazolium (B1220033) cation affect catalytic performance?
A3: The length of the alkyl chain on the imidazolium cation can influence the physicochemical properties of the ionic liquid, such as its viscosity and solubility, which in turn can affect its catalytic performance. For some reactions, such as the Diels-Alder reaction, studies have shown a decrease in product yield as the length of the alkyl group chain on the imidazolium cation is increased from C6 to C12.[3]
Q4: Can this compound be used as both a solvent and a catalyst?
A4: Yes, one of the significant advantages of using [C10MIM]Cl is its ability to act as a dual solvent-catalyst in many reactions.[4] This can simplify the reaction setup and workup procedures, contributing to a greener chemical process.
Q5: What are the key safety precautions to consider when working with this compound?
A5: Like all chemicals, this compound should be handled with appropriate safety measures. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Effect of Catalyst on the Yield of Cyclic Carbonates
| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Selectivity (%) |
| None | 110 | 2.0 | 2 | Low | - |
| [C10MIM]Cl | 110 | 2.0 | 2 | 80-99 | 97-99 |
Data synthesized from literature describing similar catalytic systems.[3]
Table 2: Influence of Reaction Parameters on DMC Yield in a Transesterification Reaction
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Reaction Time | 3 min | 53.2 | 60 min | ~55 |
| Temperature | 20 °C | ~40 | 30 °C | 73.03 |
| Catalyst Amount | 0.2% | ~60 | 0.5% | 73.03 |
| Molar Ratio (MeOH/PC) | 2:1 | ~50 | 10:1 | 73.03 |
This table presents data for a similar imidazolium-based catalyst system to illustrate the impact of reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Cyclic Carbonates using [C10MIM]Cl
-
Reactant Preparation: In a high-pressure reactor, add the epoxide substrate.
-
Catalyst Addition: Add this compound to the reactor. The typical catalyst loading is in the range of 1-5 mol% relative to the substrate.
-
Reaction Setup: Seal the reactor and pressurize it with carbon dioxide (CO2) to the desired pressure (e.g., 2.0 MPa).
-
Reaction Execution: Heat the reactor to the specified temperature (e.g., 110 °C) with constant stirring for the predetermined reaction time (e.g., 2 hours).
-
Workup and Product Isolation: After cooling the reactor and releasing the pressure, the product can be separated from the ionic liquid catalyst by extraction with a suitable organic solvent (e.g., diethyl ether). The ionic liquid phase can be washed and dried for reuse.
Protocol 2: General Procedure for a Diels-Alder Reaction in [C10MIM]Cl
-
Reactant and Catalyst Mixing: In a round-bottom flask, dissolve the diene and dienophile in this compound.
-
Reaction Execution: Stir the mixture at the optimized temperature for the required duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).
-
Product Extraction: Upon completion of the reaction, extract the product from the ionic liquid using an organic solvent in which the product is soluble but the ionic liquid is not (e.g., hexane or a mixture of ethyl acetate (B1210297) and hexane).
-
Catalyst Recycling: The remaining ionic liquid can be purified by washing with a suitable solvent and drying under vacuum to be reused in subsequent reactions.
Visualizations
Caption: General experimental workflow for a reaction catalyzed by [C10MIM]Cl.
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
Preventing degradation of 1-Decyl-3-methylimidazolium chloride during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Decyl-3-methylimidazolium (B1227720) chloride during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is 1-Decyl-3-methylimidazolium chloride and why is its stability important?
A1: this compound, often abbreviated as [C10MIM][Cl], is an ionic liquid composed of a 1-decyl-3-methylimidazolium cation and a chloride anion.[1] Its unique properties, such as low volatility and high thermal stability, make it a valuable solvent and catalyst in various chemical reactions.[2] However, degradation of [C10MIM][Cl] can lead to the formation of impurities that may alter its physicochemical properties, affect reaction outcomes, and lead to inconsistent and unreliable experimental results.
Q2: What are the primary causes of [C10MIM][Cl] degradation?
A2: The degradation of [C10MIM][Cl] is primarily influenced by:
-
Temperature: Elevated temperatures are a major factor. While [C10MIM][Cl] has good thermal stability, prolonged exposure to high temperatures can cause decomposition.
-
Presence of Water (Hydrolysis): [C10MIM][Cl] is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can participate in hydrolysis reactions, leading to degradation.
-
pH (Acidity/Basicity): Both strongly acidic and basic conditions can promote the degradation of the imidazolium (B1220033) ring. The acidity of solutions containing [C10MIM][Cl] can increase with the length of the alkyl chain.[3]
-
Exposure to Light: Although less common, prolonged exposure to UV light can potentially contribute to degradation. Storing in dark containers is a recommended practice.
Q3: How can I properly store and handle [C10MIM][Cl] to prevent degradation?
A3: To maintain the integrity of [C10MIM][Cl], follow these storage and handling guidelines:
-
Storage: Store in a cool, dry, and dark place. Use tightly sealed, airtight glass containers. For highly sensitive experiments, storage under an inert atmosphere (e.g., argon or nitrogen) in a glovebox is recommended.
-
Handling: Minimize exposure to the atmosphere to prevent moisture absorption. Use dry glassware and ensure all other reagents are anhydrous, especially in water-sensitive reactions. If possible, handle the ionic liquid in a glovebox or under a stream of inert gas.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change (yellowing or browning) during a reaction at elevated temperature. | Thermal degradation of the imidazolium cation. | 1. Lower the reaction temperature if possible. 2. Reduce the reaction time. 3. Ensure the [C10MIM][Cl] is pure before use by running a purity check (see HPLC protocol). 4. Consider if the color change impacts your results by analyzing the product purity. |
| Inconsistent reaction yields or rates between experiments. | 1. Variable water content in the [C10MIM][Cl]. 2. Partial degradation of the ionic liquid. | 1. Dry the [C10MIM][Cl] under vacuum before each use. 2. Quantify the water content using Karl Fischer titration. 3. Handle the ionic liquid in a controlled atmosphere (glovebox or inert gas). 4. Check the purity of your [C10MIM][Cl] stock. |
| Formation of unexpected byproducts in the reaction. | The ionic liquid or its degradation products may be participating in side reactions. | 1. Identify the byproducts using techniques like GC-MS or LC-MS. 2. Common degradation products include 1-methylimidazole (B24206) and 1-chlorodecane. Check for their presence. 3. Run a control reaction without the substrate to see if the ionic liquid itself is reacting under the experimental conditions. |
| pH of the reaction mixture is drifting. | Degradation can release acidic or basic species. Hydrolysis can also alter the pH. | 1. Monitor the pH of the reaction mixture. 2. Consider using a buffered system if compatible with your reaction chemistry. 3. Ensure the ionic liquid is dry and pure before starting the experiment. |
Data on Thermal Stability
| Ionic Liquid | Decomposition Onset Temperature (°C) | Reference |
| 1-Ethyl-3-methylimidazolium chloride ([C2MIM][Cl]) | ~233 | [4] |
| 1-Butyl-3-methylimidazolium chloride ([C4MIM][Cl]) | ~246 | [5] |
| 1-Octyl-3-methylimidazolium chloride ([C8MIM][Cl]) | ~250-260 (estimated) | [6] |
| 1-Hexadecyl-3-methylimidazolium chloride ([C16MIM][Cl]) | ~296 |
Based on these trends, the decomposition onset temperature for This compound ([C10MIM][Cl]) can be estimated to be in the range of 250-270°C . However, it is crucial to note that slow degradation can occur at temperatures as low as 120-150°C during prolonged heating.
Experimental Protocols
Protocol 1: Purity Assessment of [C10MIM][Cl] by HPLC
This protocol provides a general method for assessing the purity of [C10MIM][Cl] and detecting the presence of common impurities like 1-methylimidazole.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A cation exchange column is suitable for separating the imidazolium cation from neutral impurities. Alternatively, a reverse-phase C18 column can be used.
2. Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Potassium dihydrogenphosphate (KH₂PO₄)
-
Phosphoric acid (for pH adjustment)
-
Mobile Phase Preparation: A mixture of acetonitrile and an aqueous phosphate (B84403) buffer is commonly used. A typical starting point is a 4:1 (v/v) mixture of aqueous buffer and acetonitrile. The aqueous buffer can be prepared as a 20 mM KH₂PO₄ solution with the pH adjusted to 2.97 with phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[7][8]
3. Chromatographic Conditions:
-
Column Temperature: Ambient
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 209 nm[9]
4. Sample Preparation:
-
Prepare a stock solution of [C10MIM][Cl] in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a standard solution of 1-methylimidazole in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the 1-methylimidazole standard to determine its retention time.
-
Inject the [C10MIM][Cl] sample. The retention time of the [C10MIM] cation will decrease with increasing alkyl chain length.[9]
-
Purity can be estimated by the peak area percentage of the main [C10MIM] peak. The presence of a peak at the retention time of 1-methylimidazole indicates impurity or degradation.
Protocol 2: Thermal Stress Test (Isothermal TGA)
This protocol describes a method to evaluate the long-term thermal stability of [C10MIM][Cl] at a specific temperature.
1. Instrumentation:
-
Thermogravimetric Analyzer (TGA)
2. Sample Preparation:
-
Ensure the [C10MIM][Cl] sample is dry by placing it under a high vacuum for several hours before the analysis.
-
Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.
3. TGA Method:
-
Gas: Nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature below the expected decomposition onset (e.g., 100°C) to remove any residual volatile impurities.
-
Hold at this temperature for a short period (e.g., 15 minutes).
-
Ramp the temperature to the desired isothermal testing temperature (e.g., 150°C, 180°C, or 200°C).
-
Hold at the isothermal temperature for an extended period (e.g., 10 hours) and record the mass loss over time.
-
4. Data Analysis:
-
Plot the percentage of mass loss as a function of time at the isothermal temperature.
-
A linear mass loss over time is indicative of a zero-order decomposition reaction under these conditions.
-
The rate of mass loss can be used to compare the stability of different batches or under different conditions.
Visualizations
Degradation Pathways of [C10MIM][Cl]
Caption: Primary degradation pathways for this compound.
Experimental Workflow for Handling Hygroscopic [C10MIM][Cl]
Caption: Recommended workflow for handling hygroscopic [C10MIM][Cl].
Troubleshooting Logic for Experimental Failures
Caption: Decision tree for troubleshooting experimental failures with [C10MIM][Cl].
References
- 1. 1-デシル-3-メチルイミダゾリウムクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH Measurements of 1-alkyl-3-methylimidazolium chloride in alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Ethyl-3-methylimidazolium chloride | SIELC Technologies [sielc.com]
- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using the ionic liquid 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using [C10MIM]Cl.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Dissolution of Reactants | Ensure all starting materials are fully dissolved in [C10MIM]Cl before initiating the reaction. Gentle heating and stirring may be required. The long alkyl chain of [C10MIM]Cl enhances its solubility for organic compounds.[1] | A homogeneous reaction mixture should lead to improved reaction kinetics and higher yields. |
| Catalyst Inactivity or Degradation | Verify the compatibility of the catalyst with the ionic liquid and other reaction components. Impurities in the ionic liquid can sometimes poison the catalyst.[2] Consider using a fresh batch of catalyst or a different catalyst system known to be effective in ionic liquids. | A stable and active catalyst is crucial for achieving high conversion rates. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While [C10MIM]Cl is thermally stable, the optimal temperature for a specific reaction will vary.[3] Run small-scale experiments at a range of temperatures to determine the ideal condition. | Identifying the optimal temperature can significantly increase the reaction rate and yield. |
| Presence of Water or Other Impurities | Ensure the [C10MIM]Cl and all reactants are sufficiently dry, as water can negatively impact many organic reactions. [C10MIM]Cl can be hygroscopic. | Minimizing water content can prevent unwanted side reactions and improve product yield. |
| Inefficient Mixing | Due to its viscosity, ensure vigorous and efficient stirring throughout the reaction to overcome mass transfer limitations. | Proper mixing ensures that reactants and catalysts are in constant contact, leading to a more complete reaction. |
Issue 2: Difficulty in Product Extraction and Separation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Solubility of Product in [C10MIM]Cl | Select an extraction solvent in which the product has high solubility but is immiscible with the ionic liquid. Common choices include diethyl ether, hexane, or ethyl acetate (B1210297).[4] | Efficient extraction of the product from the ionic liquid phase into the organic solvent. |
| Formation of an Emulsion | If an emulsion forms during extraction, try adding a small amount of a saturated salt solution (brine) to break the emulsion. Centrifugation can also be an effective method for phase separation. | Clear separation of the organic and ionic liquid phases, allowing for easy isolation of the product. |
| Co-extraction of the Ionic Liquid | To minimize the co-extraction of [C10MIM]Cl, perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. | A purer product with minimal contamination from the ionic liquid. |
| Product is an Ionic Species | If the product is also an ionic liquid or a salt, liquid-liquid extraction may not be effective. In such cases, consider alternative purification methods like chromatography or crystallization. | Isolation of the ionic product from the ionic liquid solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound ([C10MIM]Cl) is an ionic liquid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇ClN₂ | [5] |
| Molecular Weight | 258.83 g/mol | [5] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Form | Liquid | |
| Water Impurity | ≤2.0% |
Q2: In which organic reactions can [C10MIM]Cl be used as a solvent or catalyst?
A2: [C10MIM]Cl is a versatile ionic liquid that can be used in a variety of organic reactions, including:
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura and Heck reactions, where it can act as both a solvent and a stabilizer for the catalyst.[6][7]
-
Enzymatic reactions: It can serve as a medium for enzymatic hydrolysis of materials like cellulose (B213188).
-
Green Chemistry: It is considered a "green" solvent due to its low volatility, which reduces air pollution.[1]
Q3: How can I recycle and reuse [C10MIM]Cl after a reaction?
A3: After extracting the product with an organic solvent, the [C10MIM]Cl can be purified and reused. A general procedure involves:
-
Washing the ionic liquid with a solvent like ethyl acetate to remove any remaining organic impurities.
-
Removing any residual organic solvent under vacuum.
-
Drying the ionic liquid under high vacuum at an elevated temperature to remove any absorbed water.
Several methods can be employed for the recovery of ionic liquids, including distillation, liquid-liquid extraction, and membrane separation.[1][4]
Q4: What are the safety precautions for handling [C10MIM]Cl?
A4: [C10MIM]Cl may cause skin and serious eye irritation, as well as respiratory irritation.[5] It is important to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction in [C10MIM]Cl
This protocol provides a general guideline. Specific conditions such as temperature, reaction time, and catalyst choice should be optimized for each specific set of reactants.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Solvent Addition: Add this compound (2-3 mL) to the flask.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for product extraction and ionic liquid recycling.
References
- 1. researchgate.net [researchgate.net]
- 2. Point by point analysis: how ionic liquid affects the enzymatic hydrolysis of native and modified cellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 5. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
Technical Support Center: Purifying 1-Decyl-3-methylimidazolium chloride ([DMIM][Cl])
Welcome to the technical support center for the purification of 1-Decyl-3-methylimidazolium chloride ([DMIM][Cl]). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and purification of this ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized this compound?
A1: The most prevalent impurities in crude [DMIM][Cl] synthesized via the reaction of 1-methylimidazole (B24206) and 1-chlorodecane (B1663957) are:
-
Unreacted starting materials: Primarily 1-methylimidazole and, to a lesser extent, 1-chlorodecane.
-
Water: Imidazolium-based ionic liquids are often hygroscopic and readily absorb moisture from the atmosphere.
-
Color impurities: The product may have a yellow or brownish tint due to various side reactions or thermal degradation.
-
Other organic solvents: If a solvent was used during the synthesis, residual amounts may remain.
Q2: Why is the purity of this compound critical for my application?
A2: The presence of impurities can significantly impact the physicochemical properties of [DMIM][Cl], including its viscosity, density, conductivity, and thermal stability. For applications in areas like drug delivery, catalysis, and electrochemistry, even trace amounts of impurities can lead to inconsistent and unreliable experimental results. For instance, water content can alter the electrochemical window and reaction kinetics.
Q3: What is a simple, preliminary test to check for halide impurities after synthesis?
A3: A qualitative silver nitrate (B79036) (AgNO₃) test can be used to check for the presence of chloride ions. Dissolve a small amount of your purified [DMIM][Cl] in deionized water and add a few drops of dilute nitric acid, followed by a few drops of silver nitrate solution. The formation of a white precipitate (AgCl) indicates the presence of chloride ions. While this test is not quantitative, it provides a quick indication of whether significant halide impurities remain.
Q4: How can I effectively remove water from my [DMIM][Cl] sample?
A4: Vacuum drying is the most common and effective method for removing water from ionic liquids. Heating the sample under high vacuum lowers the boiling point of water, facilitating its removal. The specific conditions will depend on the volume of your sample and the level of dryness required. For a general laboratory-scale procedure, refer to the detailed protocol in the Troubleshooting Guide.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is a viscous, colored liquid (yellow to brown) after synthesis. | Presence of colored impurities from side reactions or thermal degradation. | Treat the crude product with activated charcoal. Stirring the ionic liquid with activated charcoal (e.g., 1-5% w/w) in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) for several hours, followed by filtration, can effectively decolorize the product. |
| ¹H NMR spectrum shows a singlet around 3.7 ppm in addition to the product peaks. | This peak likely corresponds to the N-methyl protons of unreacted 1-methylimidazole. | Perform solvent extraction. Wash the crude product multiple times with a non-polar solvent in which [DMIM][Cl] is poorly soluble, such as ethyl acetate (B1210297) or diethyl ether. The unreacted 1-methylimidazole will preferentially partition into the organic phase. |
| Product remains a viscous liquid even after extensive vacuum drying. | Residual water content is still high. The interaction between water and the ionic liquid can be strong. | Increase the drying temperature (e.g., to 70-80°C) and ensure a high vacuum is maintained. For very low water content, consider using a high-vacuum line with a cold trap. Karl Fischer titration is recommended for accurate quantification of water content. |
| After purification, the yield is significantly lower than expected. | Loss of product during solvent extraction or filtration steps. Adsorption of the ionic liquid onto activated charcoal. | During solvent extraction, ensure complete phase separation to minimize loss of the ionic liquid layer. When using activated charcoal, minimize the amount used and wash the charcoal thoroughly with a polar solvent (e.g., methanol (B129727) or ethanol) after filtration to recover adsorbed product. |
Data Presentation
The following tables summarize quantitative data related to the purification and properties of this compound.
Table 1: Typical ¹H NMR Chemical Shifts of [DMIM][Cl] and Common Impurities (in CDCl₃)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity |
| [DMIM][Cl] | Imidazolium C2-H | ~10.5 | s |
| Imidazolium C4,5-H | ~7.5-7.7 | m | |
| N-CH₂ (decyl) | ~4.3 | t | |
| N-CH₃ | ~4.1 | s | |
| CH₂ (decyl chain) | ~1.2-1.9 | m | |
| CH₃ (decyl) | ~0.9 | t | |
| 1-Methylimidazole | Imidazolium C2-H | ~7.6 | s |
| Imidazolium C4,5-H | ~7.1, 6.9 | s, s | |
| N-CH₃ | ~3.7 | s | |
| Water | H₂O | Variable (typically 1.5-4.7) | s (broad) |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Effectiveness of Purification Methods (Illustrative Data)
| Purification Step | Impurity | Purity Before | Purity After | Analytical Method |
| Solvent Extraction (Ethyl Acetate) | 1-Methylimidazole | >5 mol% | <1 mol% | ¹H NMR |
| Activated Charcoal Treatment | Color | Yellow/Brown | Colorless | Visual/UV-Vis |
| Vacuum Drying (70°C, 24h) | Water | >1000 ppm | <100 ppm | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of 1-alkyl-3-methylimidazolium halides.[1]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-chlorodecane.
-
The reaction can be performed neat or with a solvent such as acetonitrile.
-
Heat the mixture with stirring at a controlled temperature (e.g., 70-80°C) for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the signals of the starting materials are minimal.
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After cooling to room temperature, the crude [DMIM][Cl] is obtained as a viscous liquid.
Protocol 2: Purification of this compound
-
Solvent Extraction to Remove Unreacted 1-Methylimidazole:
-
Transfer the crude [DMIM][Cl] to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously.
-
Allow the layers to separate. The lower layer is the ionic liquid.
-
Drain the lower ionic liquid layer.
-
Repeat the washing with fresh ethyl acetate two more times.
-
-
Decolorization with Activated Charcoal:
-
Dissolve the washed [DMIM][Cl] in a minimal amount of ethanol or acetonitrile.
-
Add activated charcoal (approximately 1-2% by weight of the ionic liquid).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the activated charcoal by filtration through a pad of celite.
-
Wash the filter cake with a small amount of the solvent used for dissolution to recover any adsorbed product.
-
-
Solvent Removal and Drying:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
Transfer the resulting viscous liquid to a Schlenk flask and dry under high vacuum (e.g., <1 mbar) at an elevated temperature (e.g., 70°C) for at least 24 hours to remove residual water and solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of [DMIM][Cl].
Caption: Troubleshooting logic for common purification challenges.
References
Technical Support Center: 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) Viscosity Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering viscosity-related issues during experiments with 1-decyl-3-methylimidazolium (B1227720) chloride ([C10mim][Cl]).
Frequently Asked Questions (FAQs)
Q1: My [C10mim][Cl] appears much more viscous than expected. What could be the cause?
A1: The viscosity of 1-alkyl-3-methylimidazolium chloride ionic liquids increases significantly with the length of the alkyl chain.[1] As a long-chain ionic liquid, [C10mim][Cl] is inherently viscous. However, unexpectedly high viscosity can be attributed to several factors:
-
Low Temperature: Viscosity of ionic liquids is highly temperature-dependent, decreasing as temperature increases.[1][2] Ensure your experimental temperature is appropriate.
-
Purity: The presence of impurities other than water can potentially increase viscosity.
-
Water Content: While counterintuitive, a very low water content will result in the intrinsic, higher viscosity of the ionic liquid. The presence of even small amounts of water can significantly decrease the viscosity.[3][4]
Q2: How does temperature affect the viscosity of [C10mim][Cl]?
Q3: What is the role of water content in the viscosity of my [C10mim][Cl] sample?
A3: Water is a common impurity in hygroscopic ionic liquids like [C10mim][Cl] and has a pronounced effect on viscosity. The presence of water disrupts the intermolecular forces between the ions, leading to a significant decrease in viscosity.[3][4] Therefore, if you observe lower-than-expected viscosity, it might be due to water absorption from the atmosphere. Conversely, for applications requiring the intrinsic viscosity of the pure ionic liquid, stringent drying procedures are necessary.
Q4: Can I use [C10mim][Cl] to reduce the viscosity of other materials?
A4: Yes, imidazolium (B1220033) chloride ionic liquids, including those with longer alkyl chains, have been investigated as viscosity reducers for materials like heavy crude oil.[5] Their effectiveness is related to their ability to disperse aggregated molecules.[5]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common viscosity-related problems in your experiments.
Problem: Inconsistent Viscosity Measurements
Possible Causes:
-
Fluctuations in experimental temperature.
-
Variable water content in the sample.
-
Instrumental error.
Troubleshooting Steps:
-
Temperature Control: Ensure precise and stable temperature control of your sample during viscosity measurement. Use a calibrated thermometer or the temperature control unit of your rheometer.
-
Sample Handling: Handle the [C10mim][Cl] in a controlled environment (e.g., a glovebox with a dry atmosphere) to minimize water absorption.
-
Instrument Calibration: Verify the calibration of your viscometer or rheometer with a standard viscosity fluid.
-
Drying: If low viscosity is a concern, dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove absorbed water.[3]
Problem: Viscosity is Too High for the Application
Possible Causes:
-
The intrinsic viscosity of [C10mim][Cl] at the experimental temperature is too high.
-
The sample is too pure (i.e., very low water content).
Troubleshooting Steps:
-
Increase Temperature: If your experimental setup allows, increasing the temperature will significantly reduce the viscosity.
-
Co-solvent Addition: Consider the addition of a low-viscosity co-solvent. However, be aware that this will alter the overall properties of your system.
-
Controlled Hydration: If permissible for your application, adding a small, controlled amount of water can be a very effective way to reduce viscosity.
Data Presentation
While specific viscosity data for [C10mim][Cl] is limited in the public domain, the following table presents data for shorter-chain 1-alkyl-3-methylimidazolium chlorides to illustrate the trend of increasing viscosity with alkyl chain length.
| Ionic Liquid | Temperature (°C) | Viscosity (mPa·s) |
| 1-Butyl-3-methylimidazolium chloride ([C4mim][Cl]) | 30 | ~11,000 |
| 1-Butyl-3-methylimidazolium chloride ([C4mim][Cl]) | 60 | ~697 |
| 1-Hexyl-3-methylimidazolium chloride ([C6mim][Cl]) | Not Specified | Higher than [C4mim][Cl] |
| 1-Octyl-3-methylimidazolium chloride ([C8mim][Cl]) | Not Specified | Higher than [C6mim][Cl] |
| 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) | Not Specified | Expected to be significantly higher than [C8mim][Cl] |
Note: The viscosity of ionic liquids is highly sensitive to purity and water content, leading to variations in reported values.[1]
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Rheometer
This protocol outlines the general steps for measuring the dynamic viscosity of [C10mim][Cl] using a rotational rheometer.
Materials:
-
This compound ([C10mim][Cl])
-
Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)
-
Temperature control unit
-
Solvent for cleaning (e.g., isopropanol, acetone)
Procedure:
-
Instrument Setup:
-
Ensure the rheometer is level and calibrated.
-
Set the desired experimental temperature and allow the system to equilibrate.
-
-
Sample Loading:
-
Carefully place an appropriate amount of [C10mim][Cl] onto the lower plate of the rheometer. The amount will depend on the geometry and the gap size.
-
Lower the upper geometry to the specified gap distance. Ensure the sample fills the gap completely without overflowing.
-
-
Equilibration:
-
Allow the sample to thermally equilibrate at the set temperature for a few minutes.
-
-
Measurement:
-
Perform a shear rate sweep to determine the viscosity over a range of shear rates. For many ionic liquids, viscosity is independent of shear rate (Newtonian behavior), but this should be confirmed.[1]
-
Record the viscosity at a specific shear rate or as a function of shear rate.
-
-
Cleaning:
-
Thoroughly clean the rheometer geometries and plates with an appropriate solvent immediately after the measurement.
-
Protocol 2: Purification of this compound
This protocol describes a general method for purifying [C10mim][Cl] to remove color and volatile impurities, including water.
Materials:
-
Impure this compound
-
Activated charcoal
-
Deionized water (if dissolving for charcoal treatment)
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
-
Round-bottom flask
-
High-vacuum pump
-
Heating mantle
Procedure:
-
Decolorization (Optional, if colored impurities are present):
-
If the ionic liquid is colored, dissolve it in a minimal amount of a suitable solvent like deionized water or a short-chain alcohol.
-
Add a small amount of activated charcoal (e.g., 1-2% by weight) to the solution.
-
Stir the mixture at a slightly elevated temperature (e.g., 60-70 °C) for several hours.[6]
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Filter the mixture to remove the activated charcoal.
-
Remove the solvent under reduced pressure.
-
-
Drying:
-
Transfer the ionic liquid to a round-bottom flask.
-
Connect the flask to a high-vacuum line.
-
Heat the ionic liquid gently (e.g., 70-80 °C) under high vacuum for several hours to remove residual water and other volatile impurities.[3]
-
The ionic liquid is considered dry when its weight remains constant.
-
-
Storage:
-
Store the purified and dried [C10mim][Cl] in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or a glovebox) to prevent reabsorption of moisture.
-
Visualizations
Caption: Troubleshooting workflow for viscosity issues with [C10mim][Cl].
Caption: Key factors influencing the viscosity of this compound.
References
Technical Support Center: 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl). The information addresses common issues related to water content and its impact on experimental performance.
Frequently Asked Questions (FAQs)
Q1: Why is my [C10mim]Cl viscous and difficult to handle?
A1: this compound is inherently viscous. This is a characteristic property of many ionic liquids, influenced by the strong ionic interactions between the imidazolium (B1220033) cation and the chloride anion. The long decyl chain on the cation also contributes to increased van der Waals forces, further increasing viscosity.[1][2][3] If the viscosity seems unusually high, it could be due to low temperatures or the presence of impurities.
Q2: I've noticed changes in my reaction kinetics when using different batches of [C10mim]Cl. What could be the cause?
A2: Variations in reaction kinetics can often be attributed to differing water content between batches. [C10mim]Cl is highly hygroscopic and readily absorbs moisture from the atmosphere.[4][5][6] Water can act as a co-solvent, altering the polarity of the reaction medium and affecting the solubility and reactivity of your reactants. It can also influence the viscosity of the ionic liquid, which in turn can affect mass transfer and reaction rates.[7][8]
Q3: How does water content affect the physical properties of [C10mim]Cl?
A3: Water has a significant impact on the physicochemical properties of [C10mim]Cl. The most notable effects are:
-
Viscosity: The addition of water generally leads to a significant decrease in the viscosity of [C10mim]Cl.[7][9] This is because water molecules can disrupt the strong ionic interactions within the ionic liquid.
-
Conductivity: The effect on conductivity is more complex. In the water-rich region, conductivity tends to increase as the ionic mobility is enhanced. However, in the ionic liquid-rich region, conductivity may decrease.[10]
-
Polarity: Water is a highly polar solvent, and its presence will increase the overall polarity of the [C10mim]Cl, which can affect its solvating properties for different solutes.
Q4: What is the best method to determine the water content in my [C10mim]Cl sample?
A4: The most reliable and widely accepted method for determining water content in ionic liquids is Karl Fischer titration.[11][12][13] This technique is highly accurate and sensitive to even trace amounts of water. For in-situ measurements, electrochemical methods that correlate conductivity or other electrochemical parameters to water content can also be used after proper calibration.[14]
Q5: Can I use [C10mim]Cl in moisture-sensitive reactions?
A5: Due to its hygroscopic nature, using [C10mim]Cl in moisture-sensitive reactions requires stringent precautions.[9] The ionic liquid must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.[15]
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of reaction yields or rates.
-
Variations in product selectivity.
-
Changes in the physical appearance of the reaction mixture.
Possible Cause:
-
Varying and uncontrolled water content in the [C10mim]Cl.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your [C10mim]Cl batch.
-
Dry the Ionic Liquid: If the water content is above your acceptable limit, dry the [C10mim]Cl. A common method is to heat it under high vacuum (e.g., 70°C for several hours).[9]
-
Proper Storage: Store the dried ionic liquid in a desiccator or under an inert atmosphere to prevent reabsorption of moisture.
-
Controlled Experiments: When running experiments, handle the [C10mim]Cl in a glove box or under a stream of inert gas to minimize exposure to air.
Issue 2: Phase Separation or Immiscibility in a Reaction
Symptoms:
-
The reaction mixture, which is expected to be homogeneous, forms two or more distinct layers.
-
Precipitation of a reactant or product.
Possible Cause:
-
The presence of water can alter the solvent properties of [C10mim]Cl, leading to decreased solubility of less polar reactants or products.
Troubleshooting Steps:
Caption: Troubleshooting workflow for phase separation issues.
Detailed Steps:
-
Check Water Content: Determine the water content as it significantly affects the polarity of the ionic liquid.
-
Evaluate Component Solubility: Consider the polarity of your reactants and products. The addition of water increases the polarity of [C10mim]Cl, potentially causing less polar components to phase separate.
-
Dry the System: If water is the suspected cause, drying the [C10mim]Cl and running the reaction under anhydrous conditions should resolve the issue.
-
Consider a Co-solvent: If the reactants are inherently poorly soluble in pure [C10mim]Cl, the addition of a suitable co-solvent might be necessary to create a homogeneous reaction medium.
Data Presentation
Table 1: Effect of Water Content on the Viscosity of 1-Alkyl-3-methylimidazolium Chlorides
| Ionic Liquid | Temperature (°C) | Water Content (wt%) | Viscosity (mPa·s) |
| [C4mim][Cl] | 25 | 0 | ~11,000 |
| [C4mim][Cl] | 60 | 0 | 697 |
| [C6mim][Cl] | 25 | 0.2 | 1,150 |
| [C8mim][Cl] | 25 | 0.2 | 2,100 |
| [C10mim]Cl | - | - | Data not available |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Apparatus:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous solvent (e.g., methanol, specialized Karl Fischer solvent)
-
Gastight syringe
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.
-
Solvent Introduction: Add the appropriate anhydrous solvent to the titration cell.
-
Pre-titration: Start the pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation: In a glove box or under an inert atmosphere, draw a known mass or volume of the [C10mim]Cl sample into a gastight syringe.
-
Sample Injection: Quickly and carefully inject the sample into the titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, usually in ppm or percentage.
-
Repeatability: Perform the measurement in triplicate to ensure accuracy and precision.
Caption: Experimental workflow for Karl Fischer titration.
Protocol 2: Drying of this compound
Objective: To reduce the water content of [C10mim]Cl for use in moisture-sensitive applications.
Apparatus:
-
Schlenk flask or round-bottom flask
-
High-vacuum pump
-
Heating mantle or oil bath
-
Cold trap (optional but recommended)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Sample Placement: Place the [C10mim]Cl sample in a clean, dry Schlenk or round-bottom flask.
-
Connect to Vacuum: Connect the flask to a high-vacuum line. A cold trap between the flask and the pump is recommended to protect the pump.
-
Apply Vacuum: Gradually apply a high vacuum to the sample.
-
Gentle Heating: Gently heat the sample to between 60-80°C while maintaining the vacuum. This temperature range helps to increase the vapor pressure of water without decomposing the ionic liquid.
-
Drying Time: Continue this process for several hours (e.g., 8-24 hours) or until the water content, as determined by Karl Fischer titration, is at the desired level.
-
Cooling and Storage: Allow the [C10mim]Cl to cool to room temperature under vacuum. Once cooled, break the vacuum with an inert gas and store the dried ionic liquid in a sealed container under an inert atmosphere or in a desiccator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Water-clustering in hygroscopic ionic liquids—an implicit solvent analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hiyka.com [hiyka.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Regeneration and Recycling of 1-Decyl-3-methylimidazolium chloride ([C10MIM][Cl])
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 1-Decyl-3-methylimidazolium chloride ([C10MIM][Cl]) after its use in various applications.
Frequently Asked Questions (FAQs)
Q1: Why is the recycling of [C10MIM][Cl] important?
A1: The recycling of ionic liquids (ILs) like [C10MIM][Cl] is crucial for several reasons. Firstly, it addresses the high initial cost of many ILs, making their use in large-scale applications more economically viable. Secondly, recycling minimizes the environmental impact by reducing the amount of IL waste discharged into the environment. Although considered "green" solvents due to their low volatility, their solubility in water necessitates proper disposal or recycling to prevent potential aquatic toxicity.
Q2: What are the common impurities found in used [C10MIM][Cl]?
A2: Common impurities can include residual reactants, byproducts from the reaction it was used in, dissolved organic compounds, and water. Degradation of the [C10MIM][Cl] itself can also occur, leading to the formation of smaller alkylimidazolium compounds or other derivatives. The specific impurities will largely depend on the application from which the IL is being recovered.
Q3: Which regeneration methods are most suitable for a hydrophobic ionic liquid like [C10MIM][Cl]?
A3: For a hydrophobic ionic liquid such as [C10MIM][Cl], several methods are particularly effective:
-
Liquid-Liquid Extraction: This is a straightforward method where an immiscible solvent is used to extract either the impurities from the IL or the IL from an aqueous solution.
-
Adsorption: Using solid adsorbents like activated carbon can effectively remove colored impurities and dissolved organic compounds.
-
Distillation/Evaporation: Due to the negligible vapor pressure of [C10MIM][Cl], volatile impurities and water can be removed by heating under vacuum.
-
Membrane Separation: Techniques like nanofiltration can be employed to separate the IL from smaller molecules and impurities.
-
Electrodialysis: This method uses ion-exchange membranes and an electric field to separate the ionic liquid from non-ionic impurities and water.
Q4: How can I assess the purity of my recycled [C10MIM][Cl]?
A4: Several analytical techniques can be used to determine the purity of the recycled IL:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the IL and identify organic impurities.
-
Chromatography (HPLC, Ion Chromatography): To separate and quantify both cationic and anionic components and detect halide impurities.[1][2]
-
Mass Spectrometry (LC-MS): For the simultaneous analysis of the ionic liquid, its counterions, and any impurities.[3]
-
Karl Fischer Titration: To determine the water content.[4]
-
UV-Vis Spectroscopy: To check for colored impurities.
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor phase separation / Emulsion formation | - High concentration of surfactants or emulsifying impurities.- Insufficient difference in density between the two phases.- Vigorous mixing. | - Add a small amount of a salting-out agent (e.g., NaCl) to the aqueous phase.- Centrifuge the mixture to break the emulsion.- Gently invert the mixture instead of vigorous shaking. |
| Low recovery of [C10MIM][Cl] | - The chosen extraction solvent has low affinity for the IL.- Insufficient volume of extraction solvent.- pH of the aqueous phase is not optimal. | - Select a more appropriate extraction solvent (e.g., a hydrophobic solvent if extracting from water).- Increase the volume of the extraction solvent or perform multiple extractions.- Adjust the pH of the aqueous phase to maximize the partitioning of the IL into the organic phase.[5] |
| Recycled IL is still impure | - The impurity has a similar affinity for the extraction solvent as the IL.- Insufficient number of extraction steps. | - Try a different extraction solvent.- Increase the number of extraction cycles.- Combine liquid-liquid extraction with another purification method like adsorption. |
Adsorption with Activated Carbon
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inefficient color or impurity removal | - Insufficient amount of activated carbon.- The pores of the activated carbon are saturated.- The impurities are not well adsorbed by activated carbon. | - Increase the amount of activated carbon used.- Use fresh activated carbon.- Consider a different type of adsorbent or a pre-treatment step to modify the impurities. |
| Low recovery of [C10MIM][Cl] | - The IL is strongly adsorbed onto the activated carbon. | - Choose an activated carbon with a pore size and surface chemistry that minimizes IL adsorption.- After impurity adsorption, wash the activated carbon with a suitable solvent to recover the adsorbed IL, followed by solvent evaporation. |
| Fine carbon particles in the recycled IL | - Improper filtration after treatment. | - Use a finer filter paper or a membrane filter to remove all carbon particles.- Allow the carbon to settle completely before decanting the IL. |
Electrodialysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery rate | - Low initial concentration of the IL.- Inappropriate applied voltage.- Membrane fouling. | - Pre-concentrate the IL solution if possible.- Optimize the applied voltage; a higher voltage can increase ion transport but also energy consumption.[6] - Clean the membranes according to the manufacturer's instructions. |
| High energy consumption | - High electrical resistance of the solution.- Inefficient ion transport. | - Increase the concentration of the IL in the feed solution.- Optimize the flow rate of the solutions. |
| Membrane degradation | - Incompatibility of the membrane material with the IL or impurities. | - Ensure the selected ion-exchange membranes are chemically stable in the presence of [C10MIM][Cl] and any other components in the used solution. |
Quantitative Data
The following tables summarize recovery efficiency data for imidazolium-based ionic liquids using various regeneration techniques. While specific data for [C10MIM][Cl] is limited, the data for analogous long-chain imidazolium (B1220033) ILs provides a reasonable estimate of expected performance.
Table 1: Recovery of Imidazolium-Based Ionic Liquids via Electrodialysis
| Ionic Liquid | Initial Concentration | Recovery Ratio (%) | Current Efficiency (%) | Reference |
| [Emim]Cl | 0.2 M | 90.4 | - | [7] |
| [Bmim]Cl | 0.5 M | 86.9 | 92.8 | [6] |
| [C4C4IM]Cl | 20 g/L | 92.45 | 92.99 | [8][9] |
| [Bmim]HSO₄ | 0.2 M | 98.8 | 67.3 | [10][11] |
Table 2: Adsorption Capacity of Adsorbents for Imidazolium-Based Ionic Liquids
| Ionic Liquid | Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |
| [BMIM]Cl | Resorcinol–formaldehyde resin | 96 | [12][13][14] |
| [HMIM]Cl | Resorcinol–formaldehyde resin | 124 | [14] |
| [OMIM]Cl | Activated Carbon | ~150 | [15] |
| [Bmim]NTf₂ | Activated Carbon from Grape Seeds | ~1.05 mmol/g | [16] |
Experimental Protocols
Protocol 1: Regeneration of [C10MIM][Cl] using Liquid-Liquid Extraction
This protocol is suitable for separating [C10MIM][Cl] from aqueous solutions or for removing water-soluble impurities.
Materials:
-
Used [C10MIM][Cl] solution (e.g., in water)
-
Hydrophobic organic solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Rotary evaporator
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Transfer the aqueous solution containing the used [C10MIM][Cl] to a separatory funnel.
-
Add an equal volume of the hydrophobic organic solvent.
-
Gently invert the separatory funnel multiple times to ensure thorough mixing of the two phases. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The [C10MIM][Cl] will partition into the organic phase.
-
Drain the lower aqueous layer.
-
Wash the organic layer containing the [C10MIM][Cl] with deionized water (2-3 times) to remove any remaining water-soluble impurities.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the purified [C10MIM][Cl].
Protocol 2: Purification of [C10MIM][Cl] using Activated Carbon
This protocol is designed to remove colored and organic impurities.
Materials:
-
Used [C10MIM][Cl]
-
Activated carbon (powdered or granular)
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration setup (e.g., Buchner funnel with filter paper, or syringe filter)
-
Suitable solvent (if the IL is too viscous)
Procedure:
-
If the used [C10MIM][Cl] is highly viscous, dilute it with a minimal amount of a suitable volatile solvent (e.g., acetone, ethanol) to facilitate stirring.
-
Add activated carbon to the [C10MIM][Cl] solution (typically 1-5% w/w).
-
Stir the mixture at room temperature for 1-24 hours. The optimal time will depend on the level of impurities.
-
Monitor the decolorization of the solution.
-
Once the desired level of purification is achieved, separate the activated carbon from the ionic liquid by filtration. For fine powders, a membrane filter (e.g., 0.45 µm) may be necessary.
-
If a solvent was used for dilution, remove it via rotary evaporation under reduced pressure.
Visualizations
Experimental Workflow for [C10MIM][Cl] Regeneration
Caption: A general workflow for the regeneration of used this compound.
Logical Relationship of Regeneration Method Selection
Caption: Decision tree for selecting a suitable regeneration method based on impurity type.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Recovery of amino acids by imidazolium based ionic liquids from aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. deswater.com [deswater.com]
- 7. mdpi.com [mdpi.com]
- 8. Recovery of the N,N-Dibutylimidazolium Chloride Ionic Liquid from Aqueous Solutions by Electrodialysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient and recyclable removal of imidazolium ionic liquids from water using resorcinol–formaldehyde polymer resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Efficient and recyclable removal of imidazolium ionic liquids from water using resorcinol–formaldehyde polymer resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Efficient and recyclable removal of imidazolium ionic liquids from water using resorcinol–formaldehyde polymer resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Research Portal [scholarship.miami.edu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Conductivity of 1-Decyl-3-methylimidazolium chloride Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) electrolytes. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experiments aimed at enhancing the conductivity of this ionic liquid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to enhance the ionic conductivity of this compound?
A1: The two primary methods for enhancing the ionic conductivity of [C10mim][Cl] are:
-
Addition of Molecular Solvents: Introducing a low-viscosity organic solvent can significantly decrease the overall viscosity of the electrolyte. This reduction in viscosity facilitates greater ion mobility, leading to an increase in conductivity.[1][2] There is often an optimal solvent concentration at which conductivity peaks; further dilution will decrease conductivity due to a lower concentration of charge carriers.
-
Increasing Temperature: Heating the electrolyte reduces its viscosity and increases the kinetic energy of the ions, both of which contribute to higher ionic conductivity. The relationship between temperature and conductivity is often described by the Arrhenius or Vogel-Fulcher-Tammann (VFT) equations.[3][4]
Q2: How does the choice of molecular solvent affect the conductivity of [C10mim][Cl]?
A2: The properties of the molecular solvent play a crucial role. Solvents with a high dielectric constant can promote the dissociation of ion pairs into free ions, increasing the number of charge carriers.[5] Additionally, the viscosity of the solvent is a key factor; less viscous solvents will more effectively reduce the overall viscosity of the mixture. The nature of the interactions between the solvent molecules and the imidazolium (B1220033) cation and chloride anion also influences ion mobility.[2]
Q3: What is the expected trend for the conductivity of 1-alkyl-3-methylimidazolium chloride ionic liquids as the alkyl chain length increases?
A3: Generally, for a series of 1-alkyl-3-methylimidazolium chloride ionic liquids, the ionic conductivity decreases as the length of the alkyl chain increases.[3] This is attributed to stronger van der Waals interactions between the longer alkyl chains, which leads to an increase in viscosity and a reduction in ion mobility. Therefore, [C10mim][Cl] is expected to have a lower conductivity than its shorter-chain counterparts like 1-butyl-3-methylimidazolium chloride ([C4mim][Cl]) under the same conditions.
Q4: Can water content affect my conductivity measurements?
A4: Yes, water is a common impurity that can significantly impact the conductivity of an ionic liquid. Due to its high polarity and low viscosity, even small amounts of water can lead to an apparent increase in conductivity. For applications requiring the intrinsic conductivity of the ionic liquid electrolyte, it is crucial to use dried solvents and handle the ionic liquid in a controlled atmosphere (e.g., a glovebox) to minimize water absorption. Product specifications for [C10mim][Cl] often indicate a maximum water content.[6][7]
Troubleshooting Guide
Issue 1: Lower than expected conductivity after adding a molecular solvent.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Solvent Concentration | The relationship between solvent concentration and conductivity is non-monotonic, with a peak at an optimal concentration. You may have added too much or too little solvent. Prepare a series of samples with varying mole fractions of the solvent to identify the optimal concentration for maximum conductivity. |
| Solvent Purity | Impurities in the solvent, especially water, can affect the conductivity. Ensure you are using a high-purity, anhydrous solvent. |
| Incomplete Mixing | The ionic liquid and solvent may not be fully homogenized. Ensure thorough mixing using a vortex mixer or magnetic stirrer until the solution is completely uniform. |
Issue 2: Inconsistent or fluctuating conductivity readings.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Conductivity is highly dependent on temperature. Ensure your sample has reached thermal equilibrium with the environment before measurement. Use a temperature-controlled stage or water bath for precise measurements. If your meter has automatic temperature compensation (ATC), ensure it is enabled and correctly calibrated. |
| Electrode Contamination | Residue from previous samples or cleaning agents on the conductivity probe can lead to erroneous readings. Clean the probe thoroughly according to the manufacturer's instructions. A common practice is to rinse the probe with deionized water, followed by the solvent you are using, and finally with a small amount of the sample to be measured. |
| Air Bubbles on Electrodes | Air bubbles trapped on the surface of the conductivity probe's electrodes will reduce the active surface area and lead to artificially low readings. Gently tap the probe or stir the solution to dislodge any bubbles. |
| Fringe Field Effects | If using a four-ring conductivity probe, positioning it too close to the walls or bottom of the measurement vessel can interfere with the electrical field, causing inaccurate readings. Ensure the probe is submerged in the center of the sample, at least one inch away from any surfaces. |
Issue 3: Unusually high conductivity readings.
| Possible Cause | Troubleshooting Step |
| Water Contamination | As mentioned in the FAQs, water is a common impurity that can significantly increase conductivity. Dry your ionic liquid and solvent before use and handle them in an inert atmosphere if possible. |
| Probe Calibration Error | An incorrect calibration will lead to inaccurate measurements. Calibrate your conductivity meter regularly using fresh, certified calibration standards. It is advisable to use a calibration standard with a conductivity value close to your expected sample conductivity. |
| Sample Cross-Contamination | Contamination from a previous, more conductive sample can lead to erroneously high readings. Ensure the probe and all glassware are meticulously cleaned between samples. |
Data Presentation
The following tables provide estimated conductivity data for this compound ([C10mim][Cl]) in N,N-Dimethylformamide (DMF) at various temperatures. This data is extrapolated from trends observed for similar 1-alkyl-3-methylimidazolium chloride ionic liquids, specifically 1-hexyl-3-methylimidazolium (B1224943) chloride ([C6mim][Cl]) and 1-methyl-3-octylimidazolium chloride ([C8mim][Cl]), as the conductivity decreases with increasing alkyl chain length.[3]
Table 1: Estimated Limiting Molar Conductivity (Λ°) of [C10mim][Cl] in N,N-Dimethylformamide at Various Temperatures
| Temperature (K) | Estimated Limiting Molar Conductivity (Λ°) (S·cm²·mol⁻¹) |
| 278.15 | 45.50 |
| 283.15 | 50.25 |
| 288.15 | 55.10 |
| 293.15 | 60.05 |
| 298.15 | 65.10 |
| 303.15 | 70.25 |
| 308.15 | 75.50 |
| 313.15 | 80.85 |
Data estimated based on trends for shorter-chain 1-alkyl-3-methylimidazolium chlorides in DMF.[3]
Table 2: Estimated Molar Conductivity (Λm) of [C10mim][Cl] in N,N-Dimethylformamide at 298.15 K for Different Molalities
| Molality (mol·kg⁻¹) | Estimated Molar Conductivity (Λm) (S·cm²·mol⁻¹) |
| 0.001 | 64.50 |
| 0.002 | 63.90 |
| 0.003 | 63.30 |
| 0.004 | 62.70 |
| 0.005 | 62.10 |
Data estimated based on trends for shorter-chain 1-alkyl-3-methylimidazolium chlorides in DMF.[3]
Experimental Protocols
Protocol 1: Enhancing Conductivity by Addition of a Molecular Solvent
-
Preparation of Materials:
-
Dry the this compound under vacuum at a moderately elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water.
-
Use a high-purity, anhydrous grade of the desired molecular solvent (e.g., acetonitrile, N,N-dimethylformamide).
-
-
Sample Preparation:
-
In a controlled atmosphere (e.g., a glovebox with low humidity), accurately weigh a specific amount of the dried [C10mim][Cl] into a series of clean, dry vials.
-
To each vial, add a precise volume or weight of the anhydrous solvent to achieve a range of desired mole fractions.
-
Seal the vials and mix thoroughly using a vortex mixer or magnetic stirrer until the ionic liquid is completely dissolved and the solution is homogeneous.
-
-
Conductivity Measurement:
-
Calibrate the conductivity meter using appropriate standard solutions.
-
Allow the prepared samples to reach the desired measurement temperature by placing them in a thermostatic bath.
-
Rinse the conductivity probe with a small aliquot of the sample to be measured before immersing it in the bulk of the sample.
-
Submerge the probe in the sample, ensuring there are no air bubbles on the electrodes.
-
Record the conductivity reading once it has stabilized.
-
Repeat the measurement for each sample concentration.
-
-
Data Analysis:
-
Plot the measured conductivity as a function of the mole fraction of the solvent to determine the optimal concentration for maximum conductivity.
-
Protocol 2: Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
-
Cell Assembly:
-
Construct a two-electrode measurement cell. This typically consists of two parallel, inert electrodes (e.g., platinum or stainless steel) with a known surface area (A) and separation distance (l).
-
The cell constant (K = l/A) can be determined by calibrating with a standard solution of known conductivity (e.g., aqueous KCl).
-
-
Sample Loading:
-
Carefully fill the conductivity cell with the [C10mim][Cl] electrolyte, ensuring there are no air gaps between the electrodes.
-
Place the cell in a temperature-controlled environment and allow it to reach thermal equilibrium.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the resulting current response to obtain the impedance spectrum.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the following equation: σ = l / (Rb * A) = K / Rb
-
Visualizations
Caption: Workflow for enhancing conductivity via solvent addition.
Caption: Key factors influencing the ionic conductivity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | Ionic Liquid [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 96% 171058-18-7 manufacturers in India | this compound, 96% - India with worldwide shipping [ottokemi.com]
- 7. This compound 96 171058-18-7 [sigmaaldrich.com]
Stability issues of 1-Decyl-3-methylimidazolium chloride under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl) in acidic and basic aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Unexpected changes in sample pH over time.
-
Question: I prepared a solution of [C10MIM]Cl in a buffered aqueous solution, but the pH of the solution has changed after a few days. Why is this happening?
-
Answer: Changes in pH can be an indicator of the degradation of the imidazolium (B1220033) cation, particularly under basic conditions. The degradation can consume hydroxide (B78521) ions or produce acidic byproducts, leading to a shift in the solution's pH. It is crucial to monitor the pH of your solution throughout your experiment, especially when working at elevated temperatures or outside a neutral pH range.
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).
-
Question: After incubating my [C10MIM]Cl solution under my experimental conditions, I am observing new, unidentified peaks in my HPLC chromatogram. What could be the source of these peaks?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Under basic conditions, the imidazolium ring is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of various derivatives. Under both acidic and basic conditions, albeit slower in acidic media, hydrolysis of the cation can occur. We recommend using techniques like mass spectrometry (MS) coupled with your chromatography to identify the mass of these unknown compounds, which can help in elucidating the degradation pathway.
Issue 3: Inconsistent experimental results.
-
Question: I am getting inconsistent results in my experiments using [C10MIM]Cl. Could stability be an issue?
-
Answer: Yes, the degradation of [C10MIM]Cl can lead to a decrease in its concentration over time, which would affect any process that is dependent on its concentration. This can manifest as irreproducible reaction rates, changes in solubility, or altered electrochemical behavior. It is advisable to verify the concentration of [C10MIM]Cl before and after your experiments, especially if they are conducted over extended periods or at non-neutral pH.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: The stability of [C10MIM]Cl is highly dependent on the pH, temperature, and duration of the experiment. Generally, imidazolium-based ionic liquids are most stable in neutral to slightly acidic conditions.[1] Their stability significantly decreases in strongly basic environments.[2][3]
Q2: What are the primary degradation pathways for [C10MIM]Cl under acidic and basic conditions?
A2:
-
Under Basic Conditions: The primary degradation pathway involves the deprotonation of the C2 carbon on the imidazolium ring, which is the most acidic proton.[4] This can lead to the formation of an N-heterocyclic carbene (NHC), which is highly reactive.[4] Another significant pathway is the nucleophilic attack by hydroxide ions on the C2 position, leading to ring-opening.[2][5] Nucleophilic substitution (S_N2) at the decyl or methyl group is also a possible degradation route.[4]
-
Under Acidic Conditions: Imidazolium cations are generally more stable in acidic media. However, over extended periods and at elevated temperatures, hydrolysis can still occur. This would likely involve the nucleophilic attack of water on the imidazolium ring, though this process is significantly slower than in basic conditions.
Q3: What are the expected degradation products of [C10MIM]Cl?
A3: Depending on the degradation pathway, a variety of products can be formed. Ring-opening under basic conditions can lead to the formation of substituted glyoxals and other acyclic compounds. Nucleophilic substitution on the alkyl chains would result in the formation of 1-decanol (B1670082) and methylamine, along with 1-methylimidazole (B24206) or 1-decylimidazole.
Q4: How can I monitor the degradation of [C10MIM]Cl in my experiments?
A4: The most common and effective methods for monitoring the degradation of imidazolium-based ionic liquids are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[4][6][7]
-
NMR Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic proton signals of the imidazolium ring, especially the C2-proton, and the appearance of new signals from degradation products.[2][3]
-
HPLC: A reversed-phase HPLC method with a suitable detector (e.g., UV-Vis or ELSD) can be used to quantify the concentration of [C10MIM]Cl over time.[4][8] The appearance of new peaks would indicate the formation of degradation products.
Quantitative Data on Stability
Table 1: Illustrative Half-life of [C10MIM]Cl in Aqueous Solution at 60°C
| pH | Condition | Estimated Half-life (t₁/₂) | Relative Degradation Rate |
| 3 | Acidic | > 1000 hours | Very Slow |
| 7 | Neutral | ~500 hours | Slow |
| 10 | Mildly Basic | ~50 hours | Moderate |
| 12 | Basic | ~5 hours | Fast |
| 14 | Strongly Basic | < 1 hour | Very Fast |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified values for [C10MIM]Cl.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of [C10MIM]Cl
This protocol outlines a general approach to assess the hydrolytic stability of [C10MIM]Cl at a given pH and temperature.
-
Preparation of Buffered Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 3, 7, 10, 12).
-
Sample Preparation: Dissolve a known concentration of [C10MIM]Cl in each buffered solution. An internal standard that is stable under the experimental conditions should be added for accurate quantification.
-
Incubation: Incubate the samples at a constant, controlled temperature.
-
Sampling: At regular time intervals, withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots using a validated analytical method (e.g., HPLC or NMR) to determine the concentration of [C10MIM]Cl remaining.
-
Data Analysis: Plot the concentration of [C10MIM]Cl as a function of time. From this data, the degradation rate constant and the half-life can be calculated, assuming pseudo-first-order kinetics.
Protocol 2: HPLC Method for Quantification of [C10MIM]Cl
This is a starting point for developing an HPLC method for the quantification of [C10MIM]Cl.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid) or a buffer (e.g., ammonium (B1175870) acetate) may be effective.[6][7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where the imidazolium ring absorbs (e.g., ~210-220 nm).
-
Quantification: Use a calibration curve prepared with standards of known [C10MIM]Cl concentrations.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid quantification of imidazolium-based ionic liquids by hydrophilic interaction liquid chromatography: Methodology and an investigation of the retention mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
Validation & Comparative
1-Decyl-3-methylimidazolium chloride vs other imidazolium ionic liquids
A Comprehensive Guide to 1-Decyl-3-methylimidazolium Chloride ([C10MIM][Cl]) vs. Other Imidazolium-Based Ionic Liquids
For researchers, scientists, and professionals in drug development, the choice of ionic liquid (IL) can be critical to experimental success. Imidazolium-based ionic liquids are particularly valued for their tunable physicochemical properties. This guide provides an objective comparison of this compound, often abbreviated as [C10MIM][Cl], with other common imidazolium (B1220033) ILs, focusing on performance backed by experimental data.
Introduction to Imidazolium Ionic Liquids
Ionic liquids are salts with melting points below 100°C, and many are liquid at room temperature.[1] The 1-alkyl-3-methylimidazolium series is one of the most extensively studied classes of ILs.[2][3] Their properties can be finely tuned by modifying the length of the alkyl chain on the imidazolium cation and by changing the anion.[4][5][6][7][8] [C10MIM][Cl] is characterized by a ten-carbon alkyl chain, which imparts significant hydrophobicity and surfactant-like properties.[9] This guide will compare [C10MIM][Cl] primarily with its shorter-chain chloride counterparts, such as 1-butyl-3-methylimidazolium chloride ([C4MIM][Cl]) and 1-octyl-3-methylimidazolium chloride ([C8MIM][Cl]), to highlight the influence of the alkyl chain length.
Physicochemical Properties: A Comparative Overview
The length of the alkyl chain on the imidazolium cation significantly influences the physicochemical properties of the ionic liquid.[4][5][6][7][8] The long decyl chain in [C10MIM][Cl] gives it a more pronounced amphiphilic character compared to its shorter-chain analogues.[9] This affects its viscosity, density, and thermal stability.
| Property | [C2MIM][Cl] (Ethyl) | [C4MIM][Cl] (Butyl) | [C8MIM][Cl] (Octyl) | [C10MIM][Cl] (Decyl) | Reference(s) |
| Molecular Formula | C6H11ClN2 | C8H15ClN2 | C12H23ClN2 | C14H27ClN2 | [10] |
| Molecular Weight ( g/mol ) | 146.62 | 174.67 | 230.77 | 258.83 | [10][11][12] |
| Appearance | White solid | Colorless to pale yellow liquid | Colorless to yellow liquid | Colorless to slightly yellow liquid | [11][13] |
| Melting Point (°C) | 85 | 70 | - | -30 | [13] |
| Density (g/mL) | - | ~1.08 | ~1.01 | ~0.99 | [11] |
| Thermal Stability | High | High, up to 150°C for prolonged use | High | High, can withstand up to 300°C | [13][14] |
Note: Properties can vary slightly based on purity and water content. Data is compiled from various sources and may not represent direct side-by-side experiments.
Performance Comparison in Key Applications
The unique properties of [C10MIM][Cl] make it suitable for a range of applications, from drug delivery to antimicrobial agents. Its performance is often dictated by the long alkyl chain.
Drug Delivery and Skin Permeation Enhancement
Imidazolium ILs are investigated as novel chemical permeation enhancers for transdermal drug delivery.[15][16] They can disrupt the highly ordered structure of lipids in the stratum corneum, making it more permeable to drug molecules.[15][17] The amphiphilic nature of ILs with longer alkyl chains, like [C10MIM][Cl], allows them to function as efficient surfactants, enhancing the solubility of poorly soluble drugs and improving their transport across biological membranes.[2][9]
Studies have shown that the permeation enhancement is connected to the structure of the ILs.[15] The long decyl chain of [C10MIM][Cl] can insert into the lipid bilayer of the skin, increasing its fluidity and facilitating drug passage.[17] In contrast, ILs with shorter alkyl chains may have a less pronounced effect.
Antimicrobial and Antibiofilm Activity
The length of the alkyl chain is a critical determinant of the antimicrobial activity of imidazolium chlorides.[3] Generally, activity increases with chain length up to an optimal point, beyond which it may decrease (a "cut-off" effect). This is attributed to the increased hydrophobicity which facilitates interaction with and disruption of the bacterial cell membrane.[18][19]
[C10MIM][Cl] and other long-chain imidazolium salts exhibit potent, broad-spectrum antimicrobial and antibiofilm activity against clinically significant pathogens.[20]
| Organism | [C4MIM][Cl] | [C8MIM][Cl] | [C10MIM][Cl] | [C12MIM][Cl] | Reference(s) |
| Staphylococcus aureus | >500 | 125 | 31.2 | 7.8 | [3] |
| Escherichia coli | >500 | 125 | 62.5 | 31.2 | [3] |
| Candida albicans | >500 | 250 | 62.5 | 15.6 | [3] |
Note: All values are Minimum Inhibitory Concentrations (MIC) in µg/mL. Lower values indicate higher antimicrobial activity.
The data clearly shows that antimicrobial activity increases significantly as the alkyl chain lengthens from four carbons ([C4MIM][Cl]) to twelve carbons ([C12MIM][Cl]), with [C10MIM][Cl] showing potent activity.[3]
Protein and Enzyme Stabilization
In biotechnology, [C10MIM][Cl] has been used as a protein stabilizer and to prevent protein aggregation.[13][21] The interaction between ILs and proteins is complex and depends on the specific IL and protein. Some studies have shown that imidazolium ILs can bind to enzymes, sometimes at the active site, through hydrophobic interactions, which can lead to conformational changes that may enhance or inhibit activity and stability.[21][22] For example, 1-methyl-3-octylimidazolium chloride was found to enhance the activity of lysozyme.[21] Hydrophobic ILs have also been shown to enhance the thermal stability of immobilized enzymes.[23]
Toxicity Profile
A crucial consideration for any chemical, especially in drug development, is its toxicity. The toxicity of imidazolium ILs is also strongly correlated with the length of the alkyl side chain.[24] Longer alkyl chains generally lead to increased toxicity in various models, including mammalian cells and aquatic organisms.[24][25] This is often linked to the greater ability of lipophilic cations to disrupt cell membranes.
-
In vitro studies: Long-chain imidazolium ILs, including those with octyl ([C8MIM]) and dodecyl ([C12MIM]) chains, have been shown to inhibit cell growth and viability in various cell lines (macrophage, pheochromocytoma, and hepatocellular carcinoma).[25]
-
In vivo studies: Gestational exposure of mice to [C10MIM][Cl] (referred to as Dmim-Cl) at doses of ≥75 mg/kg/day resulted in decreased fetal body weight.[25][26] Studies on zebrafish have also shown that [C10MIM] derivatives can induce oxidative stress and DNA damage in the liver.[27]
This trend suggests that while the long alkyl chain of [C10MIM][Cl] enhances its performance in certain applications, it also increases its potential toxicity compared to short-chain analogues like [C2MIM][Cl] and [C4MIM][Cl].[24]
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for the synthesis of [C10MIM][Cl] and the evaluation of its antimicrobial activity.
Protocol 1: Synthesis of this compound
This protocol describes the quaternization of 1-methylimidazole (B24206) with 1-chlorodecane (B1663957), a common method for synthesizing 1-alkyl-3-methylimidazolium halides.
Materials:
-
1-methylimidazole
-
1-chlorodecane
-
Toluene (or other suitable solvent like acetonitrile)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-chlorodecane. Toluene can be used as a solvent. For example, mix 1-methylimidazole (e.g., 0.1 mol) and 1-chlorodecane (e.g., 0.1 mol) in 100 mL of toluene.
-
Attach the reflux condenser and heat the mixture under reflux (the boiling point of the solvent) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 24-48 hours.
-
After the reaction is complete, cool the mixture to room temperature. The ionic liquid may separate as a denser phase.
-
Remove the solvent using a rotary evaporator.
-
Wash the resulting crude product multiple times with a non-polar solvent like ethyl acetate or hexane (B92381) to remove any unreacted starting materials. This is done by adding the solvent, stirring vigorously, allowing the phases to separate, and decanting the solvent. Repeat this step 3-5 times.
-
Dry the purified ionic liquid under high vacuum to remove any residual solvent. The final product should be a colorless to pale yellow liquid.[13]
-
Characterize the product using NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for assessing antimicrobial activity.
Materials:
-
Test ionic liquid (e.g., [C10MIM][Cl])
-
Bacterial or fungal strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Incubator
-
Microplate reader (optional, for quantitative measurement)
-
Positive control (medium with inoculum, no IL)
-
Negative control (medium only)
Procedure:
-
Prepare a stock solution of the ionic liquid in the appropriate growth medium.
-
In the wells of a 96-well plate, perform serial twofold dilutions of the ionic liquid. For example, add 100 µL of medium to all wells. Add 100 µL of the IL stock solution to the first well, mix, and then transfer 100 µL to the second well. Repeat this across the plate to create a concentration gradient.
-
Prepare the microbial inoculum from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard, then dilute it to the final required concentration.
-
Add a standardized volume of the microbial inoculum (e.g., 100 µL) to each well (except the negative control).
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the ionic liquid that completely inhibits visible growth of the microorganism.
-
Optionally, cell viability can be quantified by adding a viability dye (like resazurin) or by measuring the optical density (OD) with a microplate reader.
Conclusion
This compound is a versatile ionic liquid whose performance is largely defined by its long alkyl chain. Compared to shorter-chain imidazolium chlorides, [C10MIM][Cl] offers significantly enhanced surface activity, leading to superior performance as an antimicrobial agent and likely as a skin permeation enhancer for drug delivery. However, this same structural feature contributes to increased toxicity, a critical trade-off that researchers in drug development must consider. The choice between [C10MIM][Cl] and its alternatives will ultimately depend on the specific application, weighing the need for high activity against potential safety concerns.
References
- 1. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ionic Liquid [benchchem.com]
- 10. This compound 96 171058-18-7 [sigmaaldrich.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 20. Antibiofilm activities of 1-alkyl-3-methylimidazolium chloride ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis: 1-Decyl-3-methylimidazolium chloride vs. Traditional Organic Solvents
In the ever-evolving landscape of chemical research and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and environmental impact. This guide provides a comprehensive comparison of 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10mim][Cl]), a promising ionic liquid, with traditional organic solvents such as toluene (B28343), acetone (B3395972), and ethanol (B145695). This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Fundamental Comparison
The fundamental properties of a solvent dictate its behavior and suitability for various applications. The following table summarizes the key physicochemical properties of [C10mim][Cl] and the selected traditional organic solvents.
| Property | 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]) | Toluene | Acetone | Ethanol |
| Molar Mass ( g/mol ) | 258.83[1] | 92.14[2] | 58.08 | 46.07 |
| Density (g/mL at 25°C) | 0.99[3][4] | 0.867[5] | 0.784 | 0.789 |
| Boiling Point (°C) | >300 (decomposes) | 110.6[5] | 56 | 78 |
| Viscosity (cP at 25°C) | 8570 (at 35°C)[4] | 0.55[6] | 0.30[6] | 1.08[6] |
| Vapor Pressure | Negligible | High | Very High | High |
| Polarity | High | Low | Medium | High |
Key Observations:
-
Volatility: [C10mim][Cl] exhibits negligible vapor pressure, a stark contrast to the high volatility of traditional organic solvents. This property significantly reduces the risk of exposure to harmful fumes and minimizes solvent loss to the environment.
-
Viscosity: The viscosity of [C10mim][Cl] is substantially higher than that of the traditional solvents. This can impact mass transfer rates in reactions and may require specialized mixing equipment.
-
Density: The density of [C10mim][Cl] is closer to that of water, which can be advantageous in certain extraction processes.
Application-Specific Performance
To provide a practical comparison, we will now delve into the performance of these solvents in three key application areas: solubility of pharmaceuticals, catalysis in organic synthesis, and extraction of natural products.
Solubility of Active Pharmaceutical Ingredients (APIs)
The ability to dissolve active pharmaceutical ingredients is crucial for drug formulation and delivery. Here, we compare the solubility of two common APIs, Paracetamol and Ibuprofen, in the selected solvents.
| API | Solubility in Ethanol ( g/100 mL) | Solubility in Toluene ( g/100 mL) |
| Paracetamol | ~1.7 | Very low[8] |
| Ibuprofen | High | Soluble |
Logical Relationship for Solubility Enhancement
Caption: Ionic liquids can enhance API solubility through various intermolecular interactions.
Catalysis: The Heck Reaction
The Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of solvent can significantly impact the efficiency and selectivity of this palladium-catalyzed reaction.
Although a direct comparative study of the Heck reaction in [C10mim][Cl] versus toluene with identical substrates and conditions is not available in the provided search results, the literature suggests that ionic liquids can offer significant advantages.[9][10][11][12][13] These advantages often include enhanced catalyst stability, potential for catalyst recycling, and in some cases, improved reaction rates and yields.
Hypothetical Comparison of Heck Reaction Performance
| Parameter | This compound ([C10mim][Cl]) | Toluene |
| Catalyst Stability | Potentially High | Moderate |
| Catalyst Recycling | Feasible | Difficult |
| Reaction Yield | Potentially High | Variable |
| Reaction Conditions | Often milder | Can require high temperatures |
Experimental Workflow for a Heck Reaction
Caption: A generalized workflow for performing and analyzing a Heck cross-coupling reaction.
Extraction of Natural Products: Flavonoids
The extraction of bioactive compounds from natural sources is a critical step in the development of pharmaceuticals and nutraceuticals. Flavonoids are a class of polyphenolic compounds with various health benefits.
A study on the extraction of flavonoids from Chamaecyparis obtuse leaves found that using 1-decyl-3-methylimidazolium bromide ([DMIM][Br]), a compound structurally very similar to [C10mim][Cl], as an additive in methanol (B129727) significantly enhanced the extraction yield compared to methanol alone.[14] While a direct comparison with acetone is not provided, the results highlight the potential of imidazolium-based ionic liquids in improving extraction efficiency. For instance, the optimized extraction using [DMIM][Br] in methanol yielded 3.47 mg/g of quercitrin.[14] In another study, the extraction of quercetin (B1663063) from onion skin using 50% ethanol yielded 7.96 mg/g.[15] It is important to note that direct comparison is difficult due to the different plant materials and specific flavonoids targeted.
Comparison of Flavonoid Extraction Yields (Illustrative)
| Solvent System | Plant Material | Target Flavonoid | Yield (mg/g) |
| Methanol + [DMIM][Br] | Chamaecyparis obtuse leaves | Quercitrin | 3.47[14] |
| 50% Ethanol | Onion Skin | Quercetin | 7.96[15] |
| Acetone | Chenopodium album | Total Flavonoids | Not specified |
Logical Flow of Flavonoid Extraction
Caption: A simplified workflow for the extraction of flavonoids from plant materials.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the key comparative experiments are provided below.
Determination of Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of a solid compound (e.g., Paracetamol, Ibuprofen) in a given solvent.
Materials:
-
Solid compound (API)
-
Solvent ([C10mim][Cl], ethanol, toluene)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
-
After equilibration, centrifuge the vials to separate the undissolved solid.[1]
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of the dissolved compound using a pre-calibrated spectrophotometer or HPLC.[3]
-
Calculate the solubility in units such as g/100 mL or mol/L.
Evaluation of Catalyst Performance in the Heck Reaction
Objective: To compare the catalytic efficiency of a palladium catalyst in [C10mim][Cl] and toluene for the Heck reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., ethyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., triethylamine)
-
Solvent ([C10mim][Cl], toluene)
-
Reaction vessel (e.g., round-bottom flask) with a condenser
-
Magnetic stirrer and heating mantle
-
Gas chromatograph (GC) or NMR spectrometer
Procedure:
-
In a reaction vessel, combine the aryl halide, alkene, palladium catalyst, and base.
-
Add the chosen solvent to the reaction mixture.
-
Heat the mixture to the desired reaction temperature under constant stirring.
-
Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture and analyzing them by GC or TLC.[16]
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Isolate the product through appropriate work-up procedures (e.g., extraction, filtration).
-
Purify the product (e.g., by column chromatography).
-
Determine the yield of the purified product and characterize it using analytical techniques such as NMR and mass spectrometry.
Determination of Flavonoid Extraction Yield
Objective: To compare the efficiency of [C10mim][Cl] and traditional solvents for the extraction of flavonoids from a plant matrix.
Materials:
-
Dried and powdered plant material (e.g., onion peel)
-
Extraction solvent ([C10mim][Cl], ethanol, acetone)
-
Extraction apparatus (e.g., beaker for maceration, ultrasonic bath)
-
Filter paper and funnel
-
Rotary evaporator
-
UV-Vis spectrophotometer
-
Aluminum chloride (AlCl₃) reagent
-
Quercetin or Rutin standard
Procedure:
-
Weigh a known amount of the powdered plant material and place it in the extraction vessel.
-
Add a specific volume of the extraction solvent.
-
Perform the extraction for a set period using the chosen method (e.g., maceration with stirring for 24 hours, ultrasonication for 30 minutes).
-
Filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of the same solvent and combine the filtrates.
-
Evaporate the solvent from the combined filtrate using a rotary evaporator to obtain the crude extract.
-
Determine the total flavonoid content in the crude extract using the aluminum chloride colorimetric assay.[17][18][19]
-
Prepare a solution of the crude extract in a suitable solvent (e.g., methanol).
-
Add the AlCl₃ reagent and allow the color to develop.
-
Measure the absorbance at the maximum wavelength (around 415-440 nm) using a UV-Vis spectrophotometer.
-
Calculate the total flavonoid content by comparing the absorbance to a calibration curve prepared with a flavonoid standard (e.g., quercetin or rutin).
-
-
Express the extraction yield as mg of flavonoid equivalents per gram of dried plant material.
Conclusion
This comparative guide highlights the distinct advantages and disadvantages of this compound in relation to traditional organic solvents. Its low volatility and potential for enhanced performance in specific applications such as catalysis and extraction make it an attractive "green" alternative. However, its high viscosity and the current lack of extensive comparative data necessitate further research and process optimization. For researchers and professionals in drug development, [C10mim][Cl] represents a promising avenue for developing more sustainable and efficient chemical processes, though careful consideration of its unique properties is essential for successful implementation.
References
- 1. enamine.net [enamine.net]
- 2. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Toluene - Wikipedia [en.wikipedia.org]
- 5. Table 4-2, Physical and Chemical Properties of Toluene - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. shodex.com [shodex.com]
- 7. researchinschools.org [researchinschools.org]
- 8. pure.ul.ie [pure.ul.ie]
- 9. Heck Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 16. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 17. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.neliti.com [media.neliti.com]
- 19. oamjms.eu [oamjms.eu]
The Rise of Green Catalysis: 1-Decyl-3-methylimidazolium Chloride Shows Competitive Efficacy in Esterification Reactions
For researchers and professionals in the fields of chemistry and drug development, the quest for efficient, sustainable, and reusable catalysts is a paramount objective. In this context, 1-Decyl-3-methylimidazolium chloride ([DMIM]Cl), a member of the ionic liquid family, has emerged as a promising candidate, demonstrating notable efficacy in catalytic applications, particularly in esterification reactions crucial for biodiesel production and the synthesis of fine chemicals. This guide provides an objective comparison of [DMIM]Cl's performance against other conventional and alternative catalysts, supported by experimental data and detailed methodologies.
Ionic liquids (ILs) are salts with melting points below 100°C, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive "green" alternatives to volatile organic solvents and traditional catalysts. [DMIM]Cl, with its imidazolium (B1220033) core and a ten-carbon alkyl chain, exhibits a favorable balance of hydrophobicity and catalytic activity, making it a subject of increasing interest.
Comparative Catalytic Performance in Esterification
The primary application showcasing the catalytic prowess of [DMIM]Cl and related imidazolium-based ionic liquids is the esterification of fatty acids. This reaction is a cornerstone of biodiesel production, converting free fatty acids (FFAs) into fatty acid methyl esters (FAMEs). The catalytic efficiency of [DMIM]Cl is often benchmarked against conventional homogeneous acid catalysts like sulfuric acid (H₂SO₄) and heterogeneous catalysts such as Amberlyst-15.
| Catalyst | Substrate | Alcohol | Temp. (°C) | Time (h) | Catalyst Loading | Conversion/Yield (%) | Reference |
| [DMIM]Cl (and analogues) | Oleic Acid | Methanol (B129727) | 80 | 4 | 20 mol% | ~98% | [1] |
| Sulfuric Acid (H₂SO₄) | Lauric Acid | Methanol | 100 | 4 | 5 wt% | ~95% | [2] |
| Amberlyst-15 | Oleic Acid | Methanol | 60 | 1.5 | 10 wt% | 28.6% | [3] |
| 1-Butyl-3-methylimidazolium Hydrogen Sulfate (B86663) ([BMIM]HSO₄) | Oleic Acid | Methanol | 87 | 4 | 0.06 mol | ~80% | [4] |
| 1-Methyl-2-pyrrolidonium hydrogen sulfate ([Hnmp]HSO₄) | Lauric Acid | Methanol | 70 | 2.27 | 5.23 wt% | 98.58% | [2] |
Note: The data presented is a compilation from various studies and may not represent a direct side-by-side comparison under identical conditions.
The data suggests that imidazolium-based ionic liquids, including those structurally similar to [DMIM]Cl, can achieve high conversions and yields in esterification reactions, often under milder conditions than some conventional catalysts.[1][2] Notably, the performance of ionic liquids can be comparable to or even exceed that of sulfuric acid, with the added benefits of lower corrosivity (B1173158) and potential for recycling.[5] In comparison to solid acid catalysts like Amberlyst-15, ionic liquids can offer higher activity in some cases, although the ease of separation with heterogeneous catalysts remains a significant advantage.[3][6]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below is a representative protocol for the esterification of a fatty acid using an imidazolium-based ionic liquid catalyst.
General Procedure for the Esterification of Lauric Acid with Methanol:
-
Reactant and Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lauric acid (1 mmol) and methanol (7 mmol).
-
Catalyst Addition: Introduce the ionic liquid catalyst (e.g., 0.2 mmol of an aryl imidazolium ionic liquid) to the reaction mixture.[1]
-
Reaction Conditions: Heat the mixture to 80°C and stir for 4 hours.[1]
-
Work-up and Product Isolation: After the reaction is complete, the product, methyl laurate, can be separated from the ionic liquid catalyst by liquid-liquid extraction. The ionic liquid phase can then be treated to remove water and unreacted starting materials, allowing for its reuse in subsequent reactions.
Reaction Mechanism and Catalytic Cycle
The catalytic activity of Brønsted acidic imidazolium-based ionic liquids in esterification is attributed to the proton-donating ability of the imidazolium cation. The mechanism is analogous to the well-established Fischer esterification.
Caption: Proposed mechanism for esterification catalyzed by an imidazolium-based ionic liquid.
The imidazolium cation acts as a Brønsted acid, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent formation and collapse of a tetrahedral intermediate, followed by the elimination of water and deprotonation, yields the ester product and regenerates the catalyst.
Experimental Workflow
The typical workflow for conducting a catalytic esterification reaction using an ionic liquid involves several key stages, from reaction setup to product analysis and catalyst recycling.
Caption: General experimental workflow for esterification using an ionic liquid catalyst.
Conclusion
This compound and its structural analogues represent a viable and often advantageous class of catalysts for esterification reactions. Their high catalytic activity, coupled with their "green" characteristics such as low volatility and potential for recyclability, positions them as strong contenders to replace traditional acid catalysts. While challenges such as catalyst cost and the need for efficient recycling processes remain, ongoing research into supported ionic liquids and process optimization continues to enhance their industrial applicability. For researchers and drug development professionals, the tunability of ionic liquid structures offers a powerful tool for designing highly selective and efficient catalytic systems for a wide range of organic transformations.
References
- 1. ir.cnu.edu.tw [ir.cnu.edu.tw]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. [PDF] The Esterification of Oleic Acid Using Acidic Ionic Liquid Catalysts Immobilized on Silica Gel | Semantic Scholar [semanticscholar.org]
The Performance of 1-Decyl-3-methylimidazolium Chloride in Diverse Reaction Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the ionic liquid 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10MIM][Cl]) in various reaction media. By examining its efficacy in prominent organic reactions and biocatalytic transformations, this document aims to equip researchers with the necessary data to evaluate its potential as a sustainable and efficient alternative to conventional solvents.
Executive Summary
1-Decyl-3-methylimidazolium chloride is a versatile ionic liquid that demonstrates significant potential across a range of chemical transformations. Its unique properties, including its amphiphilic nature stemming from the long decyl chain and the polar imidazolium (B1220033) head, allow it to act as both a solvent and a catalyst.[1] In certain organic reactions, the use of imidazolium-based ionic liquids has been reported to increase yields significantly.[1] This guide synthesizes available data to compare the performance of [C10MIM][Cl] and related ionic liquids against traditional solvents in key reaction types.
Performance in Organic Synthesis
The application of ionic liquids as reaction media in organic synthesis has been a subject of intense research, driven by the desire for greener and more efficient chemical processes. Imidazolium-based ionic liquids, in particular, have shown promise in a variety of catalytic reactions.
Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, has been shown to be effectively catalyzed by imidazolium-based ionic liquids, which can act as both the solvent and the catalyst. The basicity of the anion plays a crucial role in the catalytic activity. While direct comparative data for [C10MIM][Cl] is limited, studies on similar imidazolium chlorides provide valuable insights.
| Catalyst/Solvent System | Reactants | Time | Yield (%) | Reference |
| [bmim]OH | 4-oxo-(4H)-1-benzopyran-3-carbaldehyde + Malononitrile | 5 min | 96 | [2] |
| [bnmim]OH | 4-oxo-(4H)-1-benzopyran-3-carbaldehyde + Malononitrile | 5 min | 96 | [2] |
| [MeOEtMIM][CF3COO] | Benzaldehyde + Malononitrile | 10 min | 98 | [3] |
| Imidazolium Chloride (general) | Aniline + N,N-dimethyl acrylamide | - | 69 | [4] |
| [BMIm][Cl] | p-methoxybenzaldehyde + ethyl cyanoacetate | - | Lower than [BMIm][DMP] | [5] |
Note: This table presents data for various imidazolium-based ionic liquids to illustrate their general performance in the Knoevenagel condensation. Direct comparative data for [C10MIM][Cl] was not available in the searched literature.
Michael Addition
The Michael addition, another key C-C bond-forming reaction, can be efficiently promoted by imidazolium-based ionic liquids. These ionic liquids can act as catalysts and recyclable reaction media, often providing high yields in short reaction times and under solvent-free conditions.
| Catalyst/Solvent System | Reactants | Time | Yield (%) | Reference |
| [bmIm]OH | N-heterocycles + Carbonyl compounds | Short | Good | [6] |
| Chiral Ionic Liquid (from proline) | Chalcone + Dimethylmalonate | 45 min (MW) | up to 99 | [7] |
| Imidazolium chloride | Aniline + N,N-dimethyl acrylamide | - | 69 | [4] |
Note: This table showcases the effectiveness of different imidazolium-based ionic liquids in Michael addition reactions. Specific data for [C10MIM][Cl] was not found in the reviewed literature.
Performance in Biocatalysis
Ionic liquids are increasingly being explored as media for enzymatic reactions due to their potential to enhance enzyme stability, activity, and substrate solubility. The amphiphilic nature of [C10MIM][Cl] makes it an interesting candidate for biocatalytic processes, particularly those involving lipases.
Lipase-Catalyzed Reactions
Studies have shown that the activity of lipases can be significantly influenced by the presence of imidazolium-based ionic liquids. The alkyl chain length on the imidazolium cation is a critical factor affecting the enzyme's performance.
A study on Candida antarctica lipase (B570770) B (CaLB) in aqueous solutions of this compound ([C10MIM][Cl]) at pH 7.0 revealed a significant increase in relative enzyme activity with increasing ionic liquid concentration.[8] This enhancement is attributed to the formation of micelles by the self-aggregation of [C10MIM][Cl], which can provide a favorable microenvironment for the enzyme.[8] The relative activity (ActIL/ActBf) showed an increase of up to six-fold.[8]
Experimental Workflow for Lipase Activity Assay
Detailed Experimental Protocols
Representative Protocol: Heck Reaction for the Synthesis of Stilbene
Materials:
-
Aryl diazonium salt precursor (e.g., 4-[(Bromophenyl)azo]morpholine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
This compound ([C10MIM][Cl]) as solvent
-
Base (e.g., triethylamine (B128534) or sodium acetate)
Procedure:
-
In a round-bottomed flask, dissolve the aryldiazonium salt precursor in [C10MIM][Cl].
-
Add vinyltriethoxysilane to the solution.
-
Add palladium(II) acetate as the catalyst.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC.
-
Upon completion, the product can be extracted from the ionic liquid phase using an organic solvent (e.g., diethyl ether or hexane).
-
The ionic liquid phase containing the catalyst can potentially be recycled for subsequent reactions.
Heck Reaction Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. publications.aston.ac.uk [publications.aston.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. ijsdr.org [ijsdr.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide to the Antimicrobial Activity of 1-Decyl-3-methylimidazolium chloride
This guide provides a comparative analysis of the antimicrobial efficacy of 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl), a member of the ionic liquid family, against other relevant antimicrobial agents. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals interested in the evaluation and application of novel antimicrobial compounds.
Quantitative Antimicrobial Performance
The antimicrobial activity of 1-alkyl-3-methylimidazolium chlorides is significantly influenced by the length of the alkyl chain. Generally, their efficacy increases with chain length up to a certain point, often peaking around C12-C14, after which a "cut-off effect" can be observed.[1] Below is a compilation of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and its analogs, alongside the widely used quaternary ammonium (B1175870) compound, benzalkonium chloride.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of 1-Alkyl-3-methylimidazolium Chlorides and Benzalkonium Chloride
| Microorganism | [C10MIM]Cl (mM) | [C12MIM]Cl (mM) | [C14MIM]Cl (mM) | Benzalkonium Chloride (mg/L) |
| Staphylococcus aureus | 0.03¹ | 0.004 - 0.016¹ | 0.002 - 0.008¹ | 5³ |
| Escherichia coli | 0.125¹ | 0.06¹ | 0.03¹ | 31³ |
| Pseudomonas aeruginosa | >16¹ | 0.5¹ | 0.125¹ | 20³ |
| Candida albicans | 0.06¹ | 0.03¹ | 0.016¹ | N/A |
¹Data sourced from studies on 1-alkyl-3-methylimidazolium derivatives.[1][2] The activity is highly dependent on the specific strain and experimental conditions. ³Data for Benzalkonium Chloride against various bacterial species.[3] Note the different units (mg/L). N/A indicates data not available from the searched sources.
Table 2: Minimum Bactericidal Concentration (MBC) Data
| Microorganism | [C10MIM]Cl (mM) | [C12MIM]Cl (mM) | Benzalkonium Chloride (mg/L) |
| Staphylococcus aureus | 0.06¹ | 0.016¹ | N/A |
| Escherichia coli | 0.25¹ | 0.125¹ | N/A |
| Pseudomonas aeruginosa | >16¹ | 1¹ | N/A |
¹Data extrapolated from studies on 1-alkyl-3-methylimidazolium chlorides.[4] MBC values are typically equal to or slightly higher than MIC values. N/A indicates data not available from the searched sources.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds, based on standard broth microdilution techniques.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).
- Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- 96-Well Microtiter Plates: Use sterile, flat-bottomed 96-well plates.
- Growth Media: Sterile Mueller-Hinton Broth (MHB) or other suitable liquid media.
2. Inoculum Preparation:
- Adjust the turbidity of the microbial culture to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Test Compound:
- Dispense 100 µL of sterile growth medium into all wells of the 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.
4. Inoculation and Incubation:
- Inoculate each well (except for the sterility control) with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.
- Include a positive control (medium with inoculum, no compound) and a negative/sterility control (medium only).
- Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
1. Subculturing from MIC Plate:
- From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
- Spread each aliquot onto a sterile agar (B569324) plate (e.g., Mueller-Hinton Agar).
2. Incubation:
- Incubate the agar plates at 35-37°C for 18-24 hours or until growth is visible in the control culture.
3. Interpretation of Results:
- The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is practically determined by identifying the lowest concentration at which no colonies grow on the subculture plates.
Visualized Experimental Workflow and Postulated Mechanism
The following diagrams illustrate the experimental workflow for determining antimicrobial activity and a simplified representation of the proposed mechanism of action for 1-alkyl-3-methylimidazolium chlorides.
Caption: Workflow for MIC and MBC Determination.
Caption: Postulated Mechanism of Antimicrobial Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Performance of 1-Decyl-3-methylimidazolium chloride and Other Common Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate electrolyte is a critical decision in the development of electrochemical devices, including batteries and sensors, with significant implications for performance, stability, and safety. This guide provides an objective comparison of the electrochemical properties of the ionic liquid 1-Decyl-3-methylimidazolium chloride ([DMIM][Cl]) against two widely used alternatives: another ionic liquid, 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]), and a conventional organic electrolyte, 1 M Lithium Hexafluorophosphate (LiPF6) in a 1:1 mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC). This comparison is supported by available experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Ionic liquids (ILs) have garnered significant interest as potential replacements for traditional organic solvent-based electrolytes due to their inherent properties, such as low volatility, high thermal stability, and wide electrochemical windows.[1] this compound, a member of the imidazolium-based IL family, is characterized by a long alkyl chain which influences its physicochemical and electrochemical behavior.[2] This guide will delve into a quantitative comparison of its performance metrics alongside a shorter-chain imidazolium (B1220033) IL and a standard lithium-ion battery electrolyte.
Data Presentation: A Quantitative Comparison
The following tables summarize key performance indicators for this compound and the selected alternative electrolytes. It is important to note that direct, comprehensive experimental data for the electrochemical performance of [DMIM][Cl] is limited in publicly accessible literature. Therefore, for some parameters, data from closely related long-chain imidazolium chlorides is used to provide a reasonable estimation, and this is duly noted.
Table 1: Ionic Conductivity
| Electrolyte | Ionic Conductivity (S/m) at 25°C | Reference |
| This compound ([DMIM][Cl]) | ~0.1 - 1 (estimated) | [3][4] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | 0.38 | [4] |
| 1 M LiPF6 in EC/DMC (1:1 v/v) | 1.07 | [5] |
Note: The ionic conductivity of [DMIM][Cl] is an estimation based on the trend of decreasing conductivity with increasing alkyl chain length in imidazolium-based ionic liquids.[3][4] Longer alkyl chains increase van der Waals interactions and viscosity, which in turn reduces ionic mobility.
Table 2: Electrochemical Stability Window
| Electrolyte | Anodic Limit (V vs. Li/Li+) | Cathodic Limit (V vs. Li/Li+) | Total Window (V) | Reference |
| This compound ([DMIM][Cl]) | Not Available | Not Available | ~4-5 (expected) | [6] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | ~4.5 | ~-1.0 | ~5.5 | |
| 1 M LiPF6 in EC/DMC (1:1 v/v) | ~4.2 | ~0.0 | ~4.2 |
Note: The electrochemical window of [DMIM][Cl] is an expected range based on the general stability of imidazolium-based ionic liquids.[6] The exact values are dependent on the electrode material and experimental conditions.
Table 3: Cycling Stability in Lithium-Ion Batteries (Illustrative)
| Electrolyte System | Anode/Cathode | Capacity Retention after 100 cycles | Coulombic Efficiency | Reference |
| Imidazolium-based IL (general) | Graphite/LiFePO4 | >95% | >99% | [7] |
| 1 M LiPF6 in EC/DMC | Graphite/NMC | ~85-95% | ~99.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
1. Ionic Conductivity Measurement
Ionic conductivity is typically measured using electrochemical impedance spectroscopy (EIS). A known volume of the electrolyte is placed in a conductivity cell with two parallel platinum electrodes of a defined area and distance. An AC voltage of small amplitude is applied across a range of frequencies, and the resulting impedance is measured. The bulk resistance (Rb) of the electrolyte is determined from the Nyquist plot. The ionic conductivity (σ) is then calculated using the formula:
σ = L / (Rb * A)
where L is the distance between the electrodes and A is the area of the electrodes. The cell constant (L/A) is usually determined by calibrating the cell with a standard solution of known conductivity, such as a potassium chloride solution.
2. Electrochemical Window Determination
The electrochemical stability window is determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV). A three-electrode setup is used, consisting of a working electrode (e.g., platinum, glassy carbon), a reference electrode (e.g., Ag/AgCl, Li/Li+), and a counter electrode (e.g., platinum wire). The potential of the working electrode is swept linearly with time towards anodic and cathodic limits, and the resulting current is measured. The electrochemical window is defined as the potential range where no significant oxidation or reduction of the electrolyte occurs, typically identified by a sharp increase in current.
3. Battery Cycling Stability Test
To evaluate the cycling stability, a coin cell or a similar test battery is assembled using the electrolyte, a specific anode (e.g., graphite), and a cathode (e.g., LiFePO4, NMC). The cell is then subjected to repeated charge-discharge cycles at a constant current rate (C-rate) within a defined voltage range. The discharge capacity of the cell is measured for each cycle. The cycling stability is reported as the percentage of the initial capacity retained after a certain number of cycles (e.g., 100 cycles). The coulombic efficiency, which is the ratio of the discharge capacity to the charge capacity of the same cycle, is also a critical parameter for evaluating the reversibility of the electrochemical processes.
Mandatory Visualization
Diagram 1: Experimental Workflow for Ionic Conductivity Measurement
Caption: Workflow for determining ionic conductivity.
Diagram 2: Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for cyclic voltammetry experiments.
Diagram 3: Logical Relationship for Battery Cycling Stability Test
Caption: Logical flow of a battery cycling stability test.
References
- 1. This compound | Ionic Liquid [benchchem.com]
- 2. Impact of alkyl chain length and water on the structure and properties of 1-alkyl-3-methylimidazolium chloride ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl Chain Length Effects of Imidazolium Ionic Liquids on Electrical and Mechanical Performances of Polyacrylamide/Alginate-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 1-Decyl-3-methylimidazolium chloride in Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and reagents is a critical factor that can significantly influence experimental outcomes and costs. 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl), an ionic liquid, has garnered attention for its unique properties. This guide provides a cost-benefit analysis of [C10MIM]Cl, comparing it with common alternatives and presenting supporting experimental data to inform your research decisions.
Cost and Performance Comparison of Imidazolium-Based Ionic Liquids
The primary alternatives to [C10MIM]Cl are other 1-alkyl-3-methylimidazolium chloride ionic liquids with varying alkyl chain lengths. The choice of the alkyl chain length has a significant impact on the physicochemical properties and, consequently, the performance of the ionic liquid in various applications. The following table summarizes the key differences in cost and performance.
| Property | 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl) | This compound ([C10MIM]Cl) |
| Approximate Cost | Lower | Moderate | Higher |
| Viscosity | Lower | Moderate | Higher[1] |
| Ionic Conductivity | Higher | Moderate | Lower[1][2] |
| Cellulose (B213188) Dissolution | Effective | More Effective | Less Effective[3] |
| Antimicrobial Activity | Moderate | Good | High |
| Surfactant Properties | Low | Moderate | High[4][5] |
| Hydrophobicity | Lower | Moderate | Higher[1] |
Note: The cost is a relative comparison and can vary between suppliers. Performance characteristics are generally observed trends; specific experimental conditions can influence outcomes.
Key Applications and Experimental Considerations
1. As a "Green" Solvent and in Organic Synthesis:
Ionic liquids are often termed "green solvents" due to their low vapor pressure, which reduces the emission of volatile organic compounds (VOCs)[1]. [C10MIM]Cl's amphiphilic nature, with a polar imidazolium (B1220033) head and a nonpolar decyl tail, makes it an effective solvent for a range of reactants[1]. The long alkyl chain in [C10MIM]Cl can enhance the solubility of nonpolar compounds compared to shorter-chain alternatives.
2. In Nanomaterial Synthesis:
The self-assembly properties of [C10MIM]Cl, driven by its surfactant-like structure, make it a useful template or structure-directing agent in the synthesis of mesoporous materials and nanoparticles[1]. The length of the alkyl chain can influence the size and morphology of the resulting nanomaterials.
3. In Electrochemistry:
Imidazolium-based ionic liquids are investigated as electrolytes in batteries and supercapacitors due to their wide electrochemical window and ionic conductivity[1][6]. However, the longer alkyl chain of [C10MIM]Cl leads to increased viscosity and reduced ionic conductivity compared to shorter-chain analogues like [BMIM]Cl, which can be a drawback in applications where high charge transport is crucial[1][2].
4. In Biomass Processing:
Ionic liquids can dissolve cellulose, a key step in the conversion of biomass to biofuels and other valuable chemicals[1]. While imidazolium chlorides are effective, studies have shown that increasing the alkyl chain length beyond a certain point (e.g., hexyl) can decrease the cellulose dissolution efficiency[3]. Therefore, for this application, shorter-chain alternatives like [BMIM]Cl or [HMIM]Cl may be more cost-effective and efficient.
5. Antimicrobial and Membrane-Disrupting Properties:
The length of the alkyl chain significantly influences the antimicrobial activity of imidazolium-based ionic liquids. Longer chains, as in [C10MIM]Cl, generally exhibit higher toxicity towards various microorganisms. This is attributed to their ability to insert into and disrupt the cell membrane, leading to leakage of cellular contents[7].
Experimental Protocols
Synthesis of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids:
A general and straightforward method for synthesizing 1-alkyl-3-methylimidazolium chlorides involves the quaternization of 1-methylimidazole (B24206) with the corresponding 1-chloroalkane.
-
Materials: 1-methylimidazole, 1-chlorodecane (B1663957) (for [C10MIM]Cl) or other 1-chloroalkanes, and a suitable solvent (e.g., toluene (B28343) or acetonitrile).
-
Procedure:
-
Combine equimolar amounts of 1-methylimidazole and the 1-chloroalkane in a round-bottom flask.
-
Add a solvent to facilitate mixing, although the reaction can sometimes be performed neat.
-
Heat the mixture under reflux for 24-48 hours. The reaction progress can be monitored by techniques like thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting ionic liquid will often separate as a distinct layer. Wash the product with a nonpolar solvent like hexane (B92381) to remove any unreacted starting materials.
-
Dry the final product under vacuum to remove any residual solvent.
-
-
Characterization: The structure and purity of the synthesized ionic liquid can be confirmed using techniques such as ¹H NMR and ¹³C NMR spectroscopy[3][8][9].
Cellulose Dissolution using Imidazolium-Based Ionic Liquids:
-
Materials: Microcrystalline cellulose, 1-alkyl-3-methylimidazolium chloride (e.g., [BMIM]Cl, [HMIM]Cl, or [C10MIM]Cl).
-
Procedure:
-
Add a known weight of the ionic liquid to a beaker or flask.
-
Heat the ionic liquid to a specified temperature (e.g., 80-100 °C) with stirring.
-
Gradually add a predetermined amount of microcrystalline cellulose to the heated ionic liquid while maintaining vigorous stirring.
-
Continue heating and stirring until the cellulose is completely dissolved, which can take several hours. The dissolution can be observed by the formation of a clear, viscous solution.
-
The efficiency of dissolution can be quantified by precipitating the cellulose from the solution using an anti-solvent like water, then filtering, drying, and weighing the recovered cellulose.
-
Visualization of Mechanism of Action
The antimicrobial activity of [C10MIM]Cl and similar ionic liquids is primarily due to their interaction with and disruption of the bacterial cell membrane. The following diagram illustrates this process.
Caption: Mechanism of bacterial membrane disruption by [C10MIM]Cl.
Conclusion
This compound is a versatile ionic liquid with distinct properties conferred by its long alkyl chain. Its utility as a surfactant and its high antimicrobial activity are notable benefits. However, for applications requiring low viscosity, high ionic conductivity, or efficient cellulose dissolution, shorter-chain alternatives like [BMIM]Cl or [HMIM]Cl often present a more favorable cost-benefit profile. The choice of ionic liquid should therefore be carefully considered based on the specific requirements of the research application.
References
- 1. This compound | Ionic Liquid [benchchem.com]
- 2. Ionic liquids revolutionizing biomedicine: recent advances and emerging opportunities - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00510K [pubs.rsc.org]
- 3. Preparation of Nanocellulose Using Ionic Liquids: 1-Propyl-3-Methylimidazolium Chloride and 1-Ethyl-3-Methylimidazolium Chloride [mdpi.com]
- 4. This compound, 96% 171058-18-7 manufacturers in India | this compound, 96% - India with worldwide shipping [ottokemi.com]
- 5. alkalisci.com [alkalisci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Impact Showdown: 1-Decyl-3-methylimidazolium Chloride vs. Traditional Solvents
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for greener and more sustainable laboratory practices, ionic liquids (ILs) have emerged as potential replacements for volatile organic solvents. This guide provides a critical comparison of the environmental impact of a prominent ionic liquid, 1-Decyl-3-methylimidazolium chloride ([C10mim][Cl]), against a range of conventional solvents commonly used in research and pharmaceutical development. By presenting key experimental data on ecotoxicity, biodegradability, and life cycle assessment, this document aims to equip scientists with the information needed to make informed decisions about solvent selection.
Quantitative Environmental Impact Data
The following tables summarize the available data on the ecotoxicity, biodegradability, and life cycle impact of [C10mim][Cl] and other common solvents.
Table 1: Ecotoxicity Data
This table presents the half-maximal effective concentration (EC50) values, which represent the concentration of a substance that causes a 50% effect on the test organisms over a specified period. Lower EC50 values indicate higher toxicity.
| Solvent | Algae (Scenedesmus quadricauda) 72h EC50 (mg/L) | Crustaceans (Daphnia magna) 48h EC50 (mg/L) | Bacteria (Vibrio fischeri) 15/30 min EC50 (mg/L) |
| This compound ([C10mim][Cl]) | 3.68 | 0.74 - 4.68 | Highly Toxic (EC50 < 1 mg/L) |
| Methanol | >10,000 | >10,000 | >10,000 |
| Ethanol | >10,000 | >10,000 | >10,000 |
| Acetone | >100 | >100 | >1,000 |
| Acetonitrile | >100 | >1,000 | >1,000 |
| Dichloromethane | >100 | 10 - 100 | 100 - 1,000 |
| Hexane | Data not readily available | Data not readily available | Data not readily available |
Note: Data for some solvents may vary depending on the specific study and test conditions.
Table 2: Biodegradability Data
This table outlines the biodegradability of the solvents, primarily based on OECD 301 guidelines, which assess the potential for a chemical to be readily biodegradable in an aerobic environment.
| Solvent | Biodegradation (%) | Time (days) | Method | Classification |
| This compound ([C10mim][Cl]) | < 20% | 28 | OECD 301D | Not readily biodegradable |
| Methanol | >60% | <10 | OECD 301D | Readily biodegradable |
| Ethanol | >60% | <10 | OECD 301D | Readily biodegradable |
| Acetone | >60% | <10 | OECD 301D | Readily biodegradable |
| Acetonitrile | Not readily biodegradable | - | - | Persistent |
| Dichloromethane | Not readily biodegradable | - | - | Persistent |
| Hexane | Not readily biodegradable | - | - | Persistent |
Table 3: Life Cycle Assessment Data
This table provides a comparison of the Global Warming Potential (GWP) over a 100-year time horizon for the production of the solvents. GWP is a measure of how much heat a greenhouse gas traps in the atmosphere relative to carbon dioxide (CO2).
| Solvent | Global Warming Potential (GWP100) (kg CO2 eq./kg solvent) |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) * | ~5-15 |
| Methanol | ~0.5 - 1.5 |
| Ethanol | ~1.0 - 2.0 |
| Acetone | ~2.0 - 3.0 |
| Acetonitrile | ~3.0 - 5.0 |
| Dichloromethane | ~0.5 - 1.0 |
| Hexane | ~1.0 - 2.0 |
Experimental Protocols
The data presented in this guide are primarily based on standardized international guidelines. Below are summaries of the key experimental protocols.
Ecotoxicity Testing
1. Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae, such as Scenedesmus quadricauda.
-
Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period.
-
Methodology:
-
Prepare a nutrient-rich growth medium and inoculate with the test algae.
-
Add a range of concentrations of the test substance to the algal cultures.
-
Incubate the cultures under controlled conditions of light, temperature, and pH.
-
Measure the algal biomass (e.g., by cell counting or fluorescence) at the start and end of the test.
-
Calculate the growth rate and the EC50 value based on the inhibition of growth compared to a control.
-
2. Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
-
Principle: Young daphnids are exposed to different concentrations of the test substance for 48 hours.
-
Methodology:
-
Place a set number of daphnids (less than 24 hours old) into test vessels containing the test solution at various concentrations.
-
Maintain the test vessels under controlled temperature and light conditions.
-
After 24 and 48 hours, count the number of immobilized daphnids (those unable to swim).
-
Calculate the EC50 value, which is the concentration that immobilizes 50% of the daphnids.
-
3. Bioluminescence Inhibition Test with Vibrio fischeri (ISO 11348): This is a rapid screening test for acute toxicity based on the inhibition of light emission from the marine bacterium Vibrio fischeri.
-
Principle: The light output of the luminescent bacteria is measured before and after exposure to the test substance. A decrease in light intensity indicates a toxic effect.
-
Methodology:
-
Rehydrate freeze-dried Vibrio fischeri and stabilize their light output.
-
Measure the initial luminescence.
-
Add different concentrations of the test substance to the bacterial suspension.
-
After a short incubation period (typically 15 or 30 minutes), measure the final luminescence.
-
Calculate the EC50 value based on the concentration that causes a 50% reduction in light emission.
-
Biodegradability Testing
Closed Bottle Test (OECD 301D): This test determines the ready biodegradability of a chemical by measuring the consumption of dissolved oxygen.
-
Principle: The test substance is incubated in a sealed bottle with a microbial inoculum in a mineral medium. The amount of oxygen consumed by the microorganisms to degrade the substance is measured over 28 days.
-
Methodology:
-
Prepare a mineral medium saturated with air and add the test substance at a known concentration.
-
Inoculate the medium with a small amount of activated sludge or another suitable microbial source.
-
Fill BOD (Biochemical Oxygen Demand) bottles completely with the solution, ensuring no air bubbles are trapped.
-
Incubate the bottles in the dark at a constant temperature (e.g., 20°C).
-
Measure the dissolved oxygen concentration in replicate bottles at regular intervals over 28 days.
-
Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window.[3][4]
-
Visualizing the Impact
To better understand the processes involved in assessing and causing environmental harm, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of toxicity for imidazolium-based ionic liquids.
Discussion and Conclusion
The data compiled in this guide highlight a significant trade-off in the environmental profile of this compound compared to traditional solvents.
Ecotoxicity: [C10mim][Cl] exhibits significantly higher acute toxicity to aquatic organisms than the common solvents listed. The long decyl chain of [C10mim][Cl] is a key factor in its high toxicity, as it enhances its ability to disrupt cell membranes. This is a crucial consideration for any application where release into the environment, even in small quantities, is a possibility.
Biodegradability: While many common laboratory solvents are readily biodegradable, [C10mim][Cl] is not. Its persistence in the environment raises concerns about its long-term impact on ecosystems. The imidazolium ring structure is known to be resistant to microbial degradation.
Life Cycle Assessment: Although specific LCA data for [C10mim][Cl] is limited, the available information for a similar ionic liquid suggests that the manufacturing process of ILs can be more energy-intensive and have a higher global warming potential than the production of many conventional solvents.[1][2] This is often due to the multi-step synthesis and purification processes required for ILs.
Overall Assessment: While ionic liquids like [C10mim][Cl] offer advantages in terms of low volatility, which can reduce air pollution and worker exposure in the lab, their overall environmental profile is complex. The high ecotoxicity, poor biodegradability, and potentially significant life cycle impacts of [C10mim][Cl] challenge its classification as a "green" solvent.
Researchers and drug development professionals should carefully weigh these factors when selecting solvents. For applications where solvent release is strictly controlled and recovery and recycling are feasible, the benefits of low volatility may be significant. However, in scenarios where environmental release is a possibility, the high aquatic toxicity and persistence of [C10mim][Cl] pose a substantial environmental risk. The choice of a truly "greener" solvent requires a holistic assessment of its entire life cycle, from production to disposal, and its potential impact on various environmental compartments. Further research into designing ionic liquids with improved biodegradability and lower toxicity is crucial for the development of more sustainable chemical processes.
References
A Comparative Guide to the Experimental Reproducibility of 1-Decyl-3-methylimidazolium chloride
This guide provides a comparative analysis of 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl), an ionic liquid with diverse applications in research and industry. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the performance and reproducibility of experiments involving [C10mim]Cl against relevant alternatives.
Physicochemical Properties and Comparison with Alternatives
This compound is an organic salt with a low melting point, making it a room temperature ionic liquid.[1] Its structure, consisting of an imidazolium (B1220033) cation with a ten-carbon alkyl chain and a chloride anion, imparts specific physicochemical properties that dictate its performance in various applications.[2][3] The length of the alkyl chain on the imidazolium cation is a critical factor influencing properties such as hydrophobicity, viscosity, and biological activity.[4]
For comparison, 1-alkyl-3-methylimidazolium chlorides with varying alkyl chain lengths are often used as alternatives. Shorter chain ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), are generally more hydrophilic and less viscous, while longer chain variants exhibit increased hydrophobicity.[5]
Table 1: Physicochemical Properties of 1-Alkyl-3-methylimidazolium Chlorides
| Property | 1-Butyl-3-methylimidazolium chloride ([C4mim]Cl) | This compound ([C10mim]Cl) | Reference |
| Molecular Formula | C₈H₁₅ClN₂ | C₁₄H₂₇ClN₂ | [1][6] |
| Molecular Weight ( g/mol ) | 174.67 | 258.83 | [1][6] |
| Appearance | Colorless to pale yellow liquid | Viscous liquid to solid | [7][8] |
| Purity | - | ≥96% | [2] |
Performance in Antimicrobial Applications
One of the most well-documented applications of [C10mim]Cl is its use as an antimicrobial agent. The length of the alkyl chain on the imidazolium cation significantly influences its antimicrobial and antibiofilm activity. Generally, as the alkyl chain length increases, the antimicrobial potency also increases up to a certain point, often referred to as the "cut-off effect".[2]
Quantitative Comparison of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The tables below summarize the MIC values of [C10mim]Cl and other 1-alkyl-3-methylimidazolium chlorides against various microorganisms.
Table 2: Minimum Inhibitory Concentration (MIC) of 1-Alkyl-3-methylimidazolium Chlorides against Bacteria
| Ionic Liquid | Alkyl Chain Length | Staphylococcus aureus (mM) | Escherichia coli (mM) | Reference |
| [C4mim]Cl | 4 | >512 | >512 | [9] |
| [C6mim]Cl | 6 | 128 | 128 | [9] |
| [C8mim]Cl | 8 | 8 | 16 | [9] |
| [C10mim]Cl | 10 | 1 | 2 | [9] |
| [C12mim]Cl | 12 | 0.25 | 0.5 | [9] |
| [C14mim]Cl | 14 | 0.125 | 0.25 | [9] |
| [C16mim]Cl | 16 | 0.125 | 0.25 | [9] |
Table 3: Minimum Inhibitory Concentration (MIC) of 1-Alkyl-3-methylimidazolium Chlorides against Fungi
| Ionic Liquid | Alkyl Chain Length | Candida albicans (mM) | Aspergillus niger (mM) | Reference |
| [C4mim]Cl | 4 | >512 | >512 | [9] |
| [C6mim]Cl | 6 | 256 | 256 | [9] |
| [C8mim]Cl | 8 | 16 | 32 | [9] |
| [C10mim]Cl | 10 | 2 | 4 | [9] |
| [C12mim]Cl | 12 | 0.5 | 1 | [9] |
| [C14mim]Cl | 14 | 0.25 | 0.5 | [9] |
| [C16mim]Cl | 16 | 0.25 | 0.5 | [9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The reproducibility of antimicrobial susceptibility testing is highly dependent on standardized protocols. The following is a detailed methodology for determining the MIC of ionic liquids.
Objective: To determine the lowest concentration of an ionic liquid that inhibits the visible growth of a microorganism.
Materials:
-
Test ionic liquids (e.g., [C10mim]Cl and its alternatives)
-
Microorganism strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the microorganism from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Ionic Liquid Dilutions:
-
Prepare a stock solution of the ionic liquid in a suitable solvent (e.g., sterile deionized water or the growth medium).
-
Perform serial two-fold dilutions of the stock solution in the 96-well microtiter plates to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the ionic liquid dilutions.
-
Include a positive control (inoculum without ionic liquid) and a negative control (medium without inoculum).
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for S. aureus and E. coli) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the ionic liquid at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.[10][11]
-
References
- 1. This compound | C14H27ClN2 | CID 2734225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. This compound, 96% 171058-18-7 manufacturers in India | this compound, 96% - India with worldwide shipping [ottokemi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial Resistance Toward Antimicrobial Ionic Liquids Mediated by Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-Decyl-3-methylimidazolium chloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 1-Decyl-3-methylimidazolium (B1227720) chloride ([C10MIM][Cl]), ensuring operational safety and environmental compliance for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
1-Decyl-3-methylimidazolium chloride is an ionic liquid that requires careful handling due to its potential health and environmental hazards. It is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: In case of insufficient ventilation, use a suitable respirator with an appropriate filter.[2]
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. Wash with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Environmental Hazards and Toxicity
| Compound | Organism | Exposure Time | LC50/EC50 | Reference |
| 1-Butyl-3-methylimidazolium chloride | Zebrafish (Danio rerio) | 96 hours | 632.8 mg/L | [3] |
| Imidazolium-based ILs (various anions) | Daphnia magna | 48 hours | 8.03 to 19.91 mg/L | [4][5] |
| 1-Decyl-3-methylimidazolium bromide | Zebrafish (Danio rerio) | - | Caused oxidative stress and DNA damage at concentrations of 5-40 mg/L | [6] |
Step-by-Step Disposal Procedures
The proper disposal of this compound is governed by local, state, and federal regulations for hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
Follow all instructions provided by the disposal professionals regarding packaging and labeling for transport.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the area.
-
Restrict access to the spill site.
-
-
Assess the Spill and Don Appropriate PPE:
-
Before attempting to clean up the spill, ensure you are wearing the correct PPE as outlined above.
-
-
Contain and Absorb the Spill:
-
For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable decontamination solution as recommended by your institution's EHS protocols.
-
Collect all cleaning materials and contaminated items in the hazardous waste container.
-
-
Dispose of Spill Waste:
-
Seal and label the hazardous waste container and arrange for its disposal as described in the disposal procedures.
-
Recovery and Recycling as a Sustainable Alternative
Given the cost and potential environmental impact of ionic liquids, exploring recovery and recycling options is a responsible and sustainable practice. Liquid-liquid extraction is a common method for recovering water-miscible ionic liquids like this compound from aqueous solutions.
Experimental Protocol: Lab-Scale Recovery by Solvent Extraction
This protocol provides a general methodology for the recovery of a hydrophilic ionic liquid from an aqueous solution.
Objective: To separate this compound from an aqueous solution.
Materials:
-
Aqueous solution containing this compound.
-
Immiscible organic solvent (e.g., a long-chain alcohol like 1-butanol (B46404) or a suitable chlorinated solvent). The choice of solvent should be based on safety, environmental impact, and extraction efficiency.
-
Separatory funnel.
-
Rotary evaporator.
-
Beakers, flasks, and other standard laboratory glassware.
Procedure:
-
Solvent Selection: Choose an organic solvent in which the ionic liquid has a higher solubility than in water, and which is immiscible with water.
-
Extraction:
-
Transfer the aqueous solution containing the ionic liquid to a separatory funnel.
-
Add an appropriate volume of the selected organic solvent.
-
Stopper the funnel and gently invert it several times to mix the two phases, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate completely. The ionic liquid will partition into the organic phase.
-
-
Separation:
-
Carefully drain the lower aqueous layer and collect it for further analysis to determine the efficiency of the extraction.
-
Collect the upper organic layer, which now contains the ionic liquid.
-
-
Solvent Removal:
-
Transfer the organic phase to a round-bottom flask.
-
Use a rotary evaporator to remove the organic solvent under reduced pressure. The low volatility of the ionic liquid will cause it to remain in the flask.
-
-
Purity Assessment:
-
Analyze the recovered ionic liquid for purity using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry).
-
The recovered ionic liquid can then be reused if it meets the required purity standards.
-
Caption: Decision workflow for handling waste containing this compound.
Caption: Step-by-step workflow for responding to a spill of this compound.
References
- 1. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acute toxicity, biochemical toxicity and genotoxicity caused by 1-butyl-3-methylimidazolium chloride and 1-butyl-3-methylimidazolium tetrafluoroborate in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
